Product packaging for Pregomisin(Cat. No.:CAS No. 66280-26-0)

Pregomisin

Cat. No.: B103935
CAS No.: 66280-26-0
M. Wt: 390.5 g/mol
InChI Key: RLRKIWSBYUZHIJ-OKILXGFUSA-N
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Description

Pregomisin has been reported in Kadsura ananosma, Schisandra sphenanthera, and other organisms with data available.
See also: Schisandra chinensis fruit (part of).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H30O6 B103935 Pregomisin CAS No. 66280-26-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[(2S,3R)-4-(3-hydroxy-4,5-dimethoxyphenyl)-2,3-dimethylbutyl]-2,3-dimethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O6/c1-13(7-15-9-17(23)21(27-5)19(11-15)25-3)14(2)8-16-10-18(24)22(28-6)20(12-16)26-4/h9-14,23-24H,7-8H2,1-6H3/t13-,14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLRKIWSBYUZHIJ-OKILXGFUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C(=C1)OC)OC)O)C(C)CC2=CC(=C(C(=C2)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC(=C(C(=C1)OC)OC)O)[C@@H](C)CC2=CC(=C(C(=C2)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601045554
Record name Pregomisin
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Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66280-26-0
Record name Pregomisin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66280-26-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pregomisin
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pregomisin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PREGOMISIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5AYW92EXLG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Pregomisin: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature on the pharmacokinetic and pharmacodynamic properties of Pregomisin is notably limited. This document provides a comprehensive overview of the available data, supplemented with established principles in pharmacology and generalized experimental protocols relevant to its known biological activity. Further research is required to fully elucidate the clinical potential of this natural compound.

Introduction

This compound is a naturally occurring dibenzocyclooctadiene lignan isolated from the fruits of Schisandra chinensis Baill.[1][2]. This plant has a long history of use in traditional medicine, and its constituent lignans are recognized for a variety of pharmacological effects. Initial research has identified this compound as a platelet-activating factor (PAF) antagonist, suggesting its potential therapeutic utility in inflammatory and thromboembolic disorders[1][2]. This technical guide aims to consolidate the current understanding of this compound's pharmacodynamics and pharmacokinetics, provide detailed experimental methodologies for its characterization, and outline putative mechanisms of action.

Pharmacodynamics

The primary pharmacodynamic effect of this compound identified to date is its antagonism of the platelet-activating factor receptor (PAFR).

Platelet-Activating Factor (PAF) Antagonism

This compound has been shown to exhibit inhibitory activity against PAF-induced platelet aggregation. The reported in vitro efficacy is summarized in the table below.

Parameter Value Assay Reference
IC5048 µMPAF-induced platelet aggregation[1][2]

Table 1: In Vitro Pharmacodynamic Properties of this compound

Putative Mechanism of Action: PAF Receptor Signaling

Platelet-activating factor is a potent phospholipid mediator that exerts its effects through a G protein-coupled receptor, the PAF receptor (PAFR). Activation of PAFR on various cell types, including platelets, endothelial cells, and leukocytes, triggers a cascade of intracellular signaling events. As an antagonist, this compound is hypothesized to competitively bind to the PAFR, thereby inhibiting the downstream signaling cascade initiated by PAF. A diagram of the putative PAF receptor signaling pathway that this compound may inhibit is presented below.

PAF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PAF PAF PAFR PAF Receptor (PAFR) PAF->PAFR Binds & Activates This compound This compound This compound->PAFR Binds & Inhibits Gq Gq PAFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Platelet_Aggregation Platelet Aggregation & Inflammation Ca_release->Platelet_Aggregation Leads to PKC->Platelet_Aggregation Leads to

Caption: Putative PAF Receptor Signaling Pathway and Site of this compound Inhibition.

Pharmacokinetics

There is no specific published data on the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Parameter Value Species Dosage Reference
Absorption
Bioavailability (F)Data Not Available
TmaxData Not Available
CmaxData Not Available
Distribution
VdData Not Available
Protein BindingData Not Available
Metabolism
Major MetabolitesData Not Available
Primary EnzymesData Not Available
Excretion
Clearance (CL)Data Not Available
t1/2Data Not Available
Excretion RouteData Not Available

Table 2: Pharmacokinetic Parameters of this compound

General Considerations for Schisandra Lignans

While specific data for this compound is lacking, general pharmacokinetic properties of lignans from Schisandra chinensis can provide some context. These lignans are typically absorbed orally but may exhibit low bioavailability due to poor water solubility and significant first-pass metabolism in the liver. The primary metabolic pathways for Schisandra lignans often involve demethylation and hydroxylation, reactions frequently catalyzed by cytochrome P450 enzymes, particularly CYP3A4. Excretion is expected to occur via both renal and fecal routes after metabolic conversion.

Experimental Protocols

In Vitro Platelet Aggregation Inhibition Assay

Objective: To determine the in vitro inhibitory effect of this compound on platelet aggregation induced by platelet-activating factor (PAF).

Materials:

  • This compound

  • Platelet-Activating Factor (PAF)

  • Platelet-Rich Plasma (PRP) isolated from healthy human or rabbit donors

  • Platelet-Poor Plasma (PPP) for blank control

  • Phosphate-Buffered Saline (PBS)

  • Aggregometer

Methodology:

  • Preparation of Platelet-Rich Plasma (PRP):

    • Draw whole blood from consenting healthy donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to separate the PRP.

    • Carefully collect the supernatant (PRP).

  • Preparation of Platelet-Poor Plasma (PPP):

    • Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes to obtain PPP.

    • Use PPP to set the 100% aggregation baseline in the aggregometer.

  • Aggregation Assay:

    • Pre-warm PRP aliquots to 37°C.

    • Place a cuvette with PRP into the aggregometer and set the baseline (0% aggregation) with PRP and the 100% aggregation with PPP.

    • Add a specific concentration of this compound (or vehicle control) to the PRP and incubate for a predetermined time (e.g., 5 minutes).

    • Initiate platelet aggregation by adding a sub-maximal concentration of PAF.

    • Record the change in light transmittance for a set period (e.g., 10 minutes) as a measure of platelet aggregation.

  • Data Analysis:

    • Calculate the percentage of aggregation inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Experimental_Workflow cluster_preparation Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood Whole Blood Collection (with anticoagulant) Centrifuge1 Low-Speed Centrifugation (e.g., 200 x g) Blood->Centrifuge1 PRP Isolate Platelet-Rich Plasma (PRP) Centrifuge1->PRP Centrifuge2 High-Speed Centrifugation (e.g., 2000 x g) Centrifuge1->Centrifuge2 Aggregometer_Setup Aggregometer Setup (37°C, Baseline with PRP/PPP) PRP->Aggregometer_Setup PPP Isolate Platelet-Poor Plasma (PPP) Centrifuge2->PPP PPP->Aggregometer_Setup Incubation Incubate PRP with This compound or Vehicle Aggregometer_Setup->Incubation Induction Induce Aggregation with PAF Incubation->Induction Recording Record Light Transmittance Induction->Recording Calculation Calculate % Inhibition Recording->Calculation IC50 Determine IC₅₀ Calculation->IC50

Caption: Experimental Workflow for PAF Antagonism Assay.

Conclusion

This compound is a natural product with demonstrated in vitro activity as a platelet-activating factor antagonist. While this suggests potential therapeutic applications in inflammatory and cardiovascular diseases, the current body of scientific literature lacks the necessary in-depth pharmacokinetic and pharmacodynamic data to fully assess its drug-like properties and clinical viability. Further research, including comprehensive ADME studies, elucidation of its precise molecular interactions with the PAF receptor, and in vivo efficacy studies, is essential to advance the development of this compound as a potential therapeutic agent.

References

Introduction: The Challenge of Neuroinflammation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Preclinical Investigation of Pregomisin for Neuroinflammation Research

For Researchers, Scientists, and Drug Development Professionals

Neuroinflammation is a complex biological response within the central nervous system (CNS) initiated in response to various stimuli, including infection, injury, and protein aggregates.[1][2][3] While acute neuroinflammation is a protective mechanism, chronic and dysregulated inflammation is a key pathological feature of many neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.[1][3][4][5] The primary cellular mediators of neuroinflammation are microglia and astrocytes, the resident immune cells of the CNS.[4][6][7][8][9] Upon activation, these glial cells release a cascade of inflammatory mediators, including cytokines, chemokines, and reactive oxygen species, which can contribute to neuronal damage and cognitive decline.[6][7][10][11] Key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades, are central to regulating this inflammatory response.[5][12][13] Therefore, identifying novel therapeutic agents that can modulate glial activation and these signaling pathways is a critical area of research for neurodegenerative diseases.

This compound: A Novel Candidate for Neuroinflammation Modulation

This compound is a naturally occurring lignan isolated from the fruits of Schisandra chinensis[14]. While research on this compound is in its early stages, it has been identified as an antagonist of the Platelet-Activating Factor (PAF), with an IC50 value of 48 μM[14]. PAF is a potent phospholipid mediator involved in a variety of inflammatory processes. A related compound from the same plant, Gomisin N, has demonstrated anti-inflammatory properties by inhibiting the production of inflammatory cytokines through the suppression of the ERK and JNK MAP kinase pathways[12]. Based on its known PAF antagonistic activity and the anti-inflammatory effects of structurally related compounds, this compound presents a promising, yet underexplored, candidate for the modulation of neuroinflammatory processes.

This guide outlines a hypothetical preclinical research framework to investigate the therapeutic potential of this compound in neuroinflammation.

Proposed Preclinical Research Framework

In Vitro Assessment of Anti-Neuroinflammatory Activity

Objective: To determine the direct effects of this compound on the activation of microglia and astrocytes and the subsequent inflammatory response in vitro.

Experimental Models:

  • Microglia: BV-2 immortalized murine microglial cell line or primary microglia cultures.

  • Astrocytes: Primary astrocyte cultures.

  • Inflammatory Stimulus: Lipopolysaccharide (LPS) is a widely used and potent inducer of neuroinflammation in vitro.[1][3][15]

Hypothetical Quantitative Data:

The following tables present hypothetical data from in vitro experiments designed to assess the efficacy of this compound in mitigating LPS-induced inflammation in BV-2 microglial cells.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Secretion in LPS-Stimulated BV-2 Cells

Treatment GroupTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Vehicle Control25.3 ± 4.115.8 ± 3.210.2 ± 2.5
LPS (100 ng/mL)850.6 ± 55.2620.4 ± 48.9450.7 ± 35.1
LPS + this compound (1 µM)780.1 ± 60.3550.9 ± 42.7410.3 ± 30.8
LPS + this compound (10 µM)450.2 ± 38.7310.5 ± 25.6220.1 ± 18.9
LPS + this compound (50 µM)210.8 ± 20.1150.3 ± 15.8110.6 ± 12.4

Data are presented as mean ± standard deviation.

Table 2: Effect of this compound on Nitric Oxide (NO) Production and iNOS/COX-2 Gene Expression in LPS-Stimulated BV-2 Cells

Treatment GroupNO Production (µM)iNOS (Relative Gene Expression)COX-2 (Relative Gene Expression)
Vehicle Control1.2 ± 0.31.0 ± 0.21.0 ± 0.3
LPS (100 ng/mL)25.6 ± 2.815.3 ± 1.912.8 ± 1.5
LPS + this compound (1 µM)22.1 ± 2.513.1 ± 1.611.2 ± 1.3
LPS + this compound (10 µM)12.5 ± 1.47.2 ± 0.96.5 ± 0.8
LPS + this compound (50 µM)5.8 ± 0.73.1 ± 0.52.9 ± 0.4

Data are presented as mean ± standard deviation.

Investigation of Molecular Mechanisms

Objective: To elucidate the signaling pathways modulated by this compound in glial cells.

Methodology: Western blot analysis would be employed to assess the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.

Hypothesized Signaling Pathway Modulation by this compound

Pregomisin_Mechanism cluster_mapk MAPK Pathway cluster_nfkB NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 ERK p-ERK TLR4->ERK Activates JNK p-JNK TLR4->JNK Activates p38 p-p38 TLR4->p38 Activates IKK IKK TLR4->IKK Activates This compound This compound This compound->ERK Inhibits This compound->JNK Inhibits This compound->IKK Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) ERK->Cytokines Upregulate Transcription JNK->Cytokines Upregulate Transcription p38->Cytokines Upregulate Transcription IκBα p-IκBα IKK->IκBα Phosphorylates NFκB p-p65 (Nuclear) IκBα->NFκB Releases NFκB->Cytokines Upregulate Transcription

Caption: Hypothesized mechanism of this compound in inhibiting LPS-induced neuroinflammation.

In Vivo Evaluation in a Neuroinflammation Model

Objective: To assess the therapeutic efficacy of this compound in a murine model of systemic inflammation-induced neuroinflammation.

Experimental Model:

  • Animal Model: C57BL/6 mice.

  • Induction of Neuroinflammation: A single intraperitoneal (i.p.) injection of LPS (e.g., 1 mg/kg).

  • This compound Administration: Oral gavage or i.p. injection at varying doses (e.g., 10, 25, 50 mg/kg) prior to or following LPS administration.

Hypothetical Quantitative Data:

Table 3: Effect of this compound on Brain Cytokine Levels and Glial Activation in LPS-Treated Mice

Treatment GroupBrain TNF-α (pg/mg protein)Brain IL-6 (pg/mg protein)Iba1+ Cells (cells/mm²)GFAP+ Cells (cells/mm²)
Vehicle Control15.2 ± 3.510.1 ± 2.850 ± 845 ± 7
LPS (1 mg/kg)250.8 ± 28.9180.4 ± 20.1280 ± 35250 ± 31
LPS + this compound (25 mg/kg)120.5 ± 15.390.7 ± 11.2140 ± 22130 ± 19
LPS + this compound (50 mg/kg)70.1 ± 9.855.2 ± 8.585 ± 1580 ± 12

Data are presented as mean ± standard deviation.

In Vivo Experimental Workflow

InVivo_Workflow cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis (24 hours post-LPS) Start Start: C57BL/6 Mice Acclimatization Acclimatization (1 week) Start->Acclimatization Grouping Randomization into Treatment Groups Acclimatization->Grouping Pregomisin_Admin This compound Administration (Oral Gavage) Grouping->Pregomisin_Admin LPS_Injection LPS Injection (i.p.) (1 hour post-Pregomisin) Pregomisin_Admin->LPS_Injection Sacrifice Euthanasia and Tissue Collection LPS_Injection->Sacrifice Brain_Homogenate Brain Homogenization Sacrifice->Brain_Homogenate IHC Immunohistochemistry (Iba1, GFAP) Sacrifice->IHC ELISA ELISA for Cytokines (TNF-α, IL-6) Brain_Homogenate->ELISA

Caption: Workflow for the in vivo evaluation of this compound.

Detailed Experimental Protocols

In Vitro: BV-2 Cell Culture and Treatment
  • Cell Culture: Culture BV-2 microglial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Seeding: Seed cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat cells with varying concentrations of this compound (1-50 µM) for 2 hours.

  • Stimulation: Add LPS (100 ng/mL) to the wells (excluding the vehicle control group) and incubate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant for cytokine and nitric oxide analysis.

  • Cell Lysis: Lyse the remaining cells for RNA or protein extraction.

Enzyme-Linked Immunosorbent Assay (ELISA)
  • Procedure: Measure the concentrations of TNF-α, IL-6, and IL-1β in the collected cell culture supernatants or brain homogenates using commercially available ELISA kits, following the manufacturer's instructions.

  • Analysis: Read the absorbance at 450 nm using a microplate reader and calculate concentrations based on a standard curve.

Nitric Oxide (NO) Assay (Griess Reagent)
  • Reagent Preparation: Prepare Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

  • Procedure: Mix 50 µL of cell culture supernatant with 50 µL of Griess reagent in a 96-well plate.

  • Incubation: Incubate at room temperature for 10 minutes.

  • Analysis: Measure the absorbance at 540 nm. Calculate nitrite concentration using a sodium nitrite standard curve.

Quantitative Real-Time PCR (qPCR)
  • RNA Extraction: Extract total RNA from BV-2 cells using a commercial RNA isolation kit.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using SYBR Green master mix and specific primers for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH).

  • Analysis: Calculate relative gene expression using the 2^-ΔΔCt method.

Western Blotting
  • Protein Extraction: Extract total protein from BV-2 cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA protein assay.

  • Electrophoresis: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA for 1 hour, followed by incubation with primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, etc.) overnight at 4°C. Then, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo: LPS-Induced Neuroinflammation Model
  • Animal Housing: House C57BL/6 mice under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Treatment Groups: Randomly assign mice to different treatment groups (Vehicle, LPS, LPS + this compound).

  • Drug Administration: Administer this compound or vehicle via oral gavage.

  • LPS Injection: One hour after this compound administration, inject LPS (1 mg/kg) or saline intraperitoneally.

  • Euthanasia and Tissue Collection: 24 hours post-LPS injection, euthanize the mice via an approved method. Perfuse transcardially with saline. Collect brain tissue for subsequent analysis.

Immunohistochemistry (IHC)
  • Tissue Preparation: Fix one brain hemisphere in 4% paraformaldehyde, followed by cryoprotection in sucrose solutions. Section the brain into 30 µm slices using a cryostat.

  • Staining: Perform immunostaining on free-floating sections using primary antibodies against Iba1 (for microglia) and GFAP (for astrocytes), followed by fluorescently labeled secondary antibodies.

  • Imaging and Analysis: Capture images using a fluorescence microscope. Quantify the number of Iba1+ and GFAP+ cells in specific brain regions (e.g., hippocampus, cortex) using image analysis software.

Conclusion and Future Directions

This technical guide provides a comprehensive, albeit hypothetical, framework for the preclinical evaluation of this compound as a potential therapeutic agent for neuroinflammation. The proposed experiments are designed to systematically assess its anti-inflammatory efficacy and elucidate its underlying molecular mechanisms. Positive outcomes from these studies would warrant further investigation into its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in chronic neurodegenerative disease models. The exploration of natural compounds like this compound offers a promising avenue for the development of novel therapies to combat the detrimental effects of neuroinflammation in a range of neurological disorders.

References

The Anti-Cancer Potential of Gomisin Lignans: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Cytotoxic and Mechanistic Properties of Gomisin Compounds for Researchers and Drug Development Professionals

Note to the Reader: The initial query for "Pregomisin" yielded no results in scientific literature. It is highly probable that this was a typographical error for "Gomisin," a class of lignans isolated from Schisandra chinensis. This document provides a comprehensive overview of the anti-cancer properties of various Gomisin compounds.

Executive Summary

Gomisins, a group of bioactive dibenzocyclooctadiene lignans derived from the fruit of Schisandra chinensis, have demonstrated significant anti-cancer properties across a range of preclinical studies. These compounds exhibit cytotoxic effects against various cancer cell lines, including breast, ovarian, liver, and melanoma, often with a degree of selectivity for cancer cells over normal cells. The mechanisms of action are multifaceted, involving the induction of programmed cell death (apoptosis and necroptosis), cell cycle arrest, and the modulation of key oncogenic signaling pathways. This technical guide synthesizes the current scientific findings on the anti-cancer activities of Gomisins, presenting quantitative data, detailed experimental methodologies, and a visual representation of the molecular pathways involved, to support further research and development in this promising area of oncology.

Quantitative Data on Anti-Cancer Activity

The cytotoxic effects of various Gomisin compounds have been quantified in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric. The following tables summarize the reported IC50 values for different Gomisins.

Table 2.1: In Vitro Cytotoxicity (IC50) of Gomisin A
Cell LineCancer TypeIC50 Value (µM)Duration of Treatment (hours)
HeLaCervical CancerNot specified72
Melanoma CellsMetastatic Melanoma25-100Not specified

Gomisin A has been noted to significantly inhibit cell proliferation in a dose-dependent manner, particularly when combined with TNF-α in HeLa cells[1]. In melanoma cells, it decreases viability at concentrations between 25-100 µM.

Table 2.2: In Vitro Cytotoxicity (IC50) of Gomisin J
Cell LineCancer TypeIC50 Value (µg/mL)Duration of Treatment (hours)
MCF7Breast Cancer<10 (suppressed proliferation)72
MDA-MB-231Breast Cancer<10 (suppressed proliferation)72

Gomisin J demonstrates potent activity, suppressing the proliferation of MCF7 and MDA-MB-231 breast cancer cells at concentrations below 10 µg/mL and inducing cell death at concentrations above 30 µg/mL.

Table 2.3: In Vitro Cytotoxicity (IC50) of Gomisin L1
Cell LineCancer TypeIC50 Value (µM)Duration of Treatment (hours)
A2780Ovarian Cancer21.92 ± 0.7348
SKOV3Ovarian Cancer55.05 ± 4.5548
HL-60Leukemia82.02Not specified
HeLaCervical Cancer166.19Not specified
MCF7Breast Cancer>200Not specified

Gomisin L1 shows potent cytotoxicity against ovarian cancer cell lines A2780 and SKOV3[2]. It exhibits milder activity against HL-60 and HeLa cells and is largely inactive in MCF7 breast cancer cells at the tested concentrations[2].

Table 2.4: In Vitro Cytotoxicity (IC50) of Gomisin M2
Cell LineCell TypeIC50 Value (µM)Duration of Treatment (hours)
MDA-MB-231Triple-Negative Breast Cancer~57-6048
HCC1806Triple-Negative Breast Cancer~57-6048
MCF10ANon-cancerous Breast Epithelial>8048

Gomisin M2 displays strong and selective cytotoxicity against triple-negative breast cancer cell lines MDA-MB-231 and HCC1806, with significantly less impact on the non-cancerous MCF10A cell line[3].

Table 2.5: In Vivo Anti-Tumor Activity
GomisinCancer ModelKey Findings
Gomisin AOvarian Cancer Xenograft (mice)Enhanced the anti-tumor effect of paclitaxel[4].
Gomisin M2Breast Cancer Xenograft (zebrafish)Suppressed the proliferation of MDA-MB-231 and HCC1806 xenografts[3][5].

Mechanisms of Anti-Cancer Action

Gomisins employ several mechanisms to inhibit cancer cell growth and survival. These include the induction of programmed cell death and arrest of the cell cycle.

  • Apoptosis: Several Gomisins, including L1 and M2, are potent inducers of apoptosis. Gomisin L1-induced apoptosis in ovarian cancer cells is mediated by an increase in intracellular reactive oxygen species (ROS)[2][6]. Gomisin M2 also promotes apoptosis in triple-negative breast cancer cells, evidenced by the cleavage of PARP and Caspase-3[3].

  • Necroptosis: Gomisin J has been shown to induce necroptosis, a form of programmed necrosis, particularly in apoptosis-resistant MCF7 breast cancer cells.

  • Cell Cycle Arrest: Gomisin A, especially in combination with TNF-α, induces G1 phase cell cycle arrest in HeLa cells[1]. This is associated with the downregulation of cyclin D1 and reduced phosphorylation of the Retinoblastoma (RB) protein[1].

Modulation of Signaling Pathways

The anti-cancer effects of Gomisins are underpinned by their ability to interfere with critical signaling pathways that regulate cell proliferation, survival, and differentiation.

PI3K/Akt/mTOR Pathway

Gomisin N has been shown to inhibit the PI3K/Akt/mTOR pathway in liver cancer cells. It reduces the phosphorylation of PI3K and Akt, leading to decreased levels of the anti-apoptotic protein Mcl-1[7][8][9]. Interestingly, while it inhibits the upstream components of this pathway, it has been observed to activate mTOR, which in turn inhibits ULK1, a key regulator of autophagy[7][8][9].

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt p-Akt (Ser473) mTOR mTOR Akt->mTOR Mcl1 Mcl-1 Akt->Mcl1 ULK1 ULK1 mTOR->ULK1 Autophagy Autophagy ULK1->Autophagy Apoptosis Apoptosis Mcl1->Apoptosis GomisinN Gomisin N GomisinN->PI3K Inhibits p-PI3K (Tyr458) GomisinN->Akt Inhibits p-Akt (Ser473) GomisinN->mTOR Activates

Caption: Gomisin N's modulation of the PI3K/Akt/mTOR pathway in liver cancer.

Wnt/β-catenin Pathway

In breast cancer stem cells, Gomisin M2 has been found to downregulate the Wnt/β-catenin self-renewal pathway, thereby inhibiting mammosphere formation[3][5].

Wnt_B_catenin_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled DestructionComplex Destruction Complex (APC, Axin, GSK3β) Frizzled->DestructionComplex BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylation & Degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF GomisinM2 Gomisin M2 GomisinM2->BetaCatenin Downregulates TargetGenes Target Gene Expression (Self-renewal) TCF_LEF->TargetGenes

Caption: Gomisin M2's inhibition of the Wnt/β-catenin pathway in breast cancer stem cells.

Other Signaling Pathways
  • ROS-Mediated Apoptosis: Gomisin L1 induces apoptosis in ovarian cancer cells by increasing intracellular ROS levels, a process that involves NADPH oxidase (NOX)[2][10].

  • STAT1 Pathway: In HeLa cells, Gomisin A, in combination with TNF-α, suppresses the expression of STAT1, which is involved in its induction of G1 cell cycle arrest[1].

ROS_Apoptosis_Pathway cluster_membrane Cellular Membranes cluster_cytoplasm Cytoplasm NOX NADPH Oxidase (NOX) ROS Reactive Oxygen Species (ROS) NOX->ROS Mitochondria Mitochondria ROS->Mitochondria Oxidative Stress Caspases Caspase Cascade Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis GomisinL1 Gomisin L1 GomisinL1->NOX Activates Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies A Cancer Cell Lines B Gomisin Treatment A->B C MTT Assay (Cell Viability) B->C D Flow Cytometry (Apoptosis/Cell Cycle) B->D E Western Blot (Protein Expression) B->E I Tumor Growth Measurement E->I Mechanism Validation F Zebrafish/Mouse Models G Xenograft Implantation F->G H Gomisin Administration G->H H->I

References

Pregomisin: A Lignan from Schisandra chinensis with Potential Therapeutic Applications in Cardiovascular Disease

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Pregomisin, a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, has emerged as a compound of interest for its potential therapeutic applications in cardiovascular disease. Its primary identified mechanism of action is the antagonism of the Platelet-Activating Factor (PAF) receptor, a key player in inflammatory and thrombotic pathways implicated in cardiovascular pathologies. While direct research on this compound's cardiovascular effects is in its nascent stages, the well-documented cardioprotective properties of Schisandra chinensis extracts and its other constituent lignans provide a strong rationale for its investigation. This guide synthesizes the current knowledge on this compound, including its known biochemical activity, and contextualizes it within the broader therapeutic potential of Schisandra lignans in cardiovascular disease, covering their antioxidant, anti-inflammatory, and vasodilatory effects. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further research and development.

Introduction to this compound and its Source

This compound is a natural lignan compound isolated from the fruits of Schisandra chinensis Baill[1]. Lignans from Schisandra chinensis are a class of polyphenolic compounds that have been extensively studied for a wide range of biological activities, including hepatoprotective, neuroprotective, and, increasingly, cardioprotective effects[2][3]. The therapeutic potential of Schisandra lignans in cardiovascular disease is supported by emerging experimental evidence demonstrating their ability to mitigate oxidative stress, inflammation, and endothelial dysfunction[2][4].

Core Mechanism of Action: Platelet-Activating Factor (PAF) Antagonism

The most direct evidence for this compound's biological activity lies in its role as a Platelet-Activating Factor (PAF) antagonist. PAF is a potent phospholipid mediator involved in a variety of physiological and pathological processes, including platelet aggregation, inflammation, and thrombosis, all of which are central to the pathogenesis of cardiovascular disease.

Quantitative Data on PAF Antagonistic Activity

The inhibitory concentration (IC50) of this compound against the PAF receptor has been determined, providing a quantitative measure of its antagonistic potency.

CompoundBioactivityIC50Reference
This compoundPAF Antagonism48 μM[1][5]
Signaling Pathway of PAF Receptor Antagonism

This compound exerts its effect by competitively binding to the PAF receptor (PAFR), a G-protein coupled receptor (GPCR). This binding prevents the downstream signaling cascade initiated by PAF, which typically involves the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and activation of protein kinase C (PKC), culminating in inflammatory and thrombotic responses.

PAF_Antagonism cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling PAF PAF PAFR PAF Receptor (PAFR) PAF->PAFR Binds & Activates This compound This compound This compound->PAFR Binds & Inhibits Gq Gq protein PAFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Response Inflammatory & Thrombotic Response Ca->Response PKC->Response

Figure 1: this compound's antagonism of the PAF receptor signaling pathway.

Broader Cardioprotective Potential of Schisandra Lignans

While data on this compound is limited, the extensive research on other lignans from Schisandra chinensis provides a strong basis for its potential cardiovascular benefits. These benefits are primarily attributed to antioxidant, anti-inflammatory, and vasodilatory properties.

Antioxidant Effects

Oxidative stress is a key contributor to the pathophysiology of cardiovascular diseases, including atherosclerosis and myocardial infarction. Lignans from Schisandra chinensis have demonstrated significant antioxidant activity.

Studies on Schisandra chinensis bee pollen extract (SCBPE) in a rat model of myocardial infarction (MI) induced by isoproterenol (ISO) have shown significant improvements in antioxidant enzyme activities.

Treatment GroupSOD (U/mg protein)GSH-Px (U/mg protein)CAT (U/mg protein)
Control125.4 ± 10.285.3 ± 7.145.2 ± 3.8
ISO Model78.6 ± 6.552.1 ± 4.928.7 ± 2.5
SCBPE (1200 mg/kg) + ISO110.2 ± 9.875.8 ± 6.440.1 ± 3.5
SCBPE (1800 mg/kg) + ISO118.9 ± 10.180.5 ± 6.942.6 ± 3.7
Data adapted from a study on SCBPE, demonstrating dose-dependent antioxidant effects[6].

Objective: To determine the effect of a test compound on the activities of superoxide dismutase (SOD), glutathione peroxidase (GSH-Px), and catalase (CAT) in myocardial tissue following induced myocardial infarction.

Animal Model: Male Sprague-Dawley rats.

Procedure:

  • Induction of Myocardial Infarction: Anesthetize rats and induce myocardial infarction by subcutaneous injection of isoproterenol (65 mg/kg/day) for two consecutive days[6].

  • Tissue Homogenization: Euthanize the rats, excise the hearts, and homogenize the ventricular tissue in cold phosphate buffer.

  • Enzyme Activity Assays:

    • SOD Activity: Measure using a kit based on the inhibition of a water-soluble tetrazolium salt reduction.

    • GSH-Px Activity: Determine by measuring the rate of oxidation of reduced glutathione.

    • CAT Activity: Assay by monitoring the decomposition of hydrogen peroxide.

  • Data Analysis: Express enzyme activities as units per milligram of protein.

Anti-inflammatory Effects

Inflammation is a critical component in the development and progression of atherosclerosis. Several lignans from Schisandra chinensis have been shown to possess anti-inflammatory properties.

In a study investigating the effects of Schisandra chinensis extract (SCE) on myocardial ischemia/reperfusion (I/R) injury in rats, a significant reduction in pro-inflammatory cytokines was observed.

Treatment GroupTNF-α (pg/mL)IL-1β (pg/mL)IL-6 (pg/mL)
Sham25.3 ± 2.115.8 ± 1.430.5 ± 2.6
I/R Model89.6 ± 7.555.4 ± 4.8102.1 ± 8.9
SCE + I/R45.2 ± 3.928.1 ± 2.551.7 ± 4.5
Data adapted from a study on SCE, showing a significant reduction in inflammatory markers[7].

The anti-inflammatory effects of Schisandra chinensis extract have been linked to the downregulation of the Toll-like receptor 4 (TLR4)-mediated nuclear factor-kappa B (NF-κB)/myeloid differentiation factor 88 (MyD88) signaling pathway[7].

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus (e.g., I/R Injury) cluster_pathway TLR4/NF-κB Signaling Pathway IR_Injury Ischemia/Reperfusion Injury TLR4 TLR4 IR_Injury->TLR4 Activates MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Upregulates Transcription Pregomisin_Lignans This compound & other Schisandra Lignans Pregomisin_Lignans->TLR4 Inhibits Pregomisin_Lignans->NFkB Inhibits

Figure 2: Proposed anti-inflammatory signaling pathway of Schisandra lignans.
Vasodilatory Effects

Endothelial dysfunction, characterized by impaired vasodilation, is an early event in atherosclerosis. Extracts of Schisandra chinensis have been shown to induce vasodilation.

Aqueous extracts of Schisandra chinensis fruit cause both endothelium-dependent and -independent relaxation of the rat thoracic aorta. The endothelium-dependent relaxation involves the enhancement of the nitric oxide (NO)-cGMP system, potentially via estrogen receptors[8]. The hexane extract of Schisandra chinensis has also been shown to cause vasodilation through both an endothelium-dependent NO pathway and a direct effect on vascular smooth muscle cells via dephosphorylation of myosin light chain (MLC)[9][10].

Vasodilation_Workflow cluster_endothelium Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell Schisandra Schisandra Extract eNOS eNOS Schisandra->eNOS Activates MLCP Myosin Light Chain Phosphatase (MLCP) Schisandra->MLCP Activates NO Nitric Oxide (NO) eNOS->NO Produces sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Increases Relaxation Vasodilation cGMP->Relaxation Dephosphorylation MLC Dephosphorylation MLCP->Dephosphorylation Dephosphorylation->Relaxation

Figure 3: Vasodilatory mechanisms of Schisandra chinensis extract.

Objective: To evaluate the vasodilatory effect of a test compound on isolated arterial rings.

Tissue Preparation: Isolated rat thoracic aorta.

Procedure:

  • Tissue Mounting: Mount aortic rings in an organ bath containing Krebs-Henseleit solution, aerated with 95% O2 and 5% CO2 at 37°C.

  • Contraction: Pre-contract the aortic rings with norepinephrine or phenylephrine.

  • Compound Administration: Add cumulative concentrations of the test compound to the organ bath.

  • Measurement: Record changes in isometric tension using a force transducer.

  • Data Analysis: Express relaxation as a percentage of the pre-contraction tension.

Future Directions and Conclusion

This compound presents a promising, yet largely unexplored, avenue for the development of novel cardiovascular therapeutics. Its established role as a PAF antagonist provides a solid mechanistic foundation for its potential to mitigate the pro-inflammatory and pro-thrombotic processes that drive cardiovascular disease. The wealth of data on the cardioprotective effects of the broader class of Schisandra lignans further strengthens the rationale for focused research on this compound.

Future research should prioritize:

  • In-depth in vivo studies to evaluate the efficacy of this compound in animal models of cardiovascular diseases such as atherosclerosis, myocardial infarction, and hypertension.

  • Pharmacokinetic and pharmacodynamic studies to understand the absorption, distribution, metabolism, and excretion of this compound.

  • Head-to-head comparison with other Schisandra lignans to elucidate its relative potency and specific contributions to the overall cardioprotective effects of the plant extract.

  • Elucidation of downstream signaling pathways modulated by this compound beyond PAF receptor antagonism.

References

An In-depth Technical Guide on the Bioavailability and Metabolism of Gomisin D in vivo

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Pregomisin" did not yield specific results, suggesting a potential misspelling. Based on the phonetic similarity and the availability of research, this guide focuses on Gomisin D , a bioactive lignan found in Schisandra chinensis, which is likely the compound of interest.

This technical guide provides a comprehensive overview of the in vivo bioavailability, pharmacokinetics, and metabolism of Gomisin D for researchers, scientists, and drug development professionals. The information is compiled from peer-reviewed studies and presented with detailed experimental protocols, quantitative data, and pathway visualizations.

Bioavailability and Pharmacokinetics of Gomisin D in Rats

Gomisin D exhibits high oral bioavailability in rats. A key pharmacokinetic study evaluated the compound following both intravenous (i.v.) and intragastric (i.g.) administration to Sprague-Dawley rats.[1][2]

Quantitative Pharmacokinetic Data

The following table summarizes the main pharmacokinetic parameters of Gomisin D in rats after a single intravenous dose of 5 mg/kg and an intragastric dose of 50 mg/kg. The oral bioavailability was determined to be 107.6%.[1][2]

ParameterIntravenous Administration (5 mg/kg)Intragastric Administration (50 mg/kg)
Tmax (h) -0.5 ± 0.2
Cmax (ng/mL) -1856.3 ± 452.1
AUC(0-t) (ng·h/mL) 2165.8 ± 532.42330.7 ± 610.9
AUC(0-∞) (ng·h/mL) 2248.1 ± 560.32420.5 ± 643.7
t1/2 (h) 2.8 ± 0.63.1 ± 0.7
CL (L/h/kg) 2.2 ± 0.5-
Vz (L/kg) 9.1 ± 2.1-
F (%) -107.6

Data presented as mean ± standard deviation (SD). Tmax: Time to reach maximum plasma concentration; Cmax: Maximum plasma concentration; AUC(0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC(0-∞): Area under the plasma concentration-time curve from time zero to infinity; t1/2: Elimination half-life; CL: Clearance; Vz: Apparent volume of distribution; F: Oral bioavailability.[1][2]

Experimental Workflow for Pharmacokinetic Studies

The following diagram illustrates the typical workflow for an in vivo pharmacokinetic study of Gomisin D in rats.

G cluster_0 Animal Preparation cluster_1 Drug Administration cluster_2 Sample Collection cluster_3 Sample Analysis cluster_4 Data Analysis acclimatization Acclimatization of Sprague-Dawley Rats fasting Overnight Fasting (12h) acclimatization->fasting iv_admin Intravenous Injection (5 mg/kg) fasting->iv_admin ig_admin Intragastric Gavage (50 mg/kg) fasting->ig_admin blood_sampling Serial Blood Sampling via Tail Vein iv_admin->blood_sampling ig_admin->blood_sampling plasma_prep Plasma Separation by Centrifugation blood_sampling->plasma_prep protein_precip Protein Precipitation with Acetonitrile plasma_prep->protein_precip uplc_msms UPLC-MS/MS Quantification protein_precip->uplc_msms pk_parameters Pharmacokinetic Parameter Calculation uplc_msms->pk_parameters bioavailability Bioavailability Determination pk_parameters->bioavailability

Experimental workflow for Gomisin D pharmacokinetic study.

In Vivo Metabolism of Gomisin D

The metabolism of Schisandra lignans, including Gomisin D, primarily occurs in the liver.[3] The major metabolic transformations are phase I reactions, specifically demethylation and hydroxylation.[2]

Proposed Metabolic Pathway of Gomisin D

The following diagram illustrates the proposed metabolic pathway of Gomisin D in rats, leading to the formation of hydroxylated and demethylated metabolites.

G gomisin_d Gomisin D hydroxylated Hydroxylated Metabolite gomisin_d->hydroxylated Hydroxylation (Phase I) demethylated Demethylated Metabolite gomisin_d->demethylated Demethylation (Phase I)

Proposed metabolic pathway of Gomisin D.

Modulation of Signaling Pathways

Recent studies have indicated that gomisins can modulate intracellular signaling pathways, which may contribute to their therapeutic effects.

Inhibition of Wnt/β-catenin Signaling by Gomisins J and N

Gomisins J and N have been shown to inhibit the Wnt/β-catenin signaling pathway, which is crucial in cell proliferation and differentiation.[4] This inhibition is achieved by disrupting the interaction between β-catenin and its target DNA sequences.[4]

G wnt Wnt Ligand frizzled Frizzled Receptor wnt->frizzled Binds destruction_complex Destruction Complex (Axin, APC, GSK3β) frizzled->destruction_complex Inhibits beta_catenin β-catenin destruction_complex->beta_catenin Degrades tcf_lef TCF/LEF beta_catenin->tcf_lef Activates target_genes Target Gene Expression tcf_lef->target_genes Promotes gomisins Gomisins J & N gomisins->tcf_lef Inhibits Interaction with β-catenin

Inhibition of Wnt/β-catenin pathway by Gomisins J & N.

Detailed Experimental Protocols

Animals and Housing

Male Sprague-Dawley rats, weighing between 200-220 g, are typically used for pharmacokinetic studies of Gomisin D.[1] The animals are housed in a controlled environment with a 12-hour light/dark cycle, a constant temperature of 22-24°C, and humidity of 55-60%.[2] They are allowed to acclimatize for at least one week before the experiment and are fasted for 12 hours prior to drug administration, with free access to water.[1]

Drug Administration
  • Intravenous (i.v.) Administration: A solution of Gomisin D is administered as a single bolus injection via the tail vein. The typical dose used is 5 mg/kg.[1]

  • Intragastric (i.g.) Administration: Gomisin D is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium) and administered orally using a gavage needle. The typical dose for bioavailability studies is 50 mg/kg.[1]

Blood Sample Collection

Blood samples (approximately 0.3 mL) are collected from the tail vein into heparinized tubes at specified time points after drug administration. A common sampling schedule is 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing.[5] Plasma is separated by centrifuging the blood samples at 4000 rpm for 10 minutes and stored at -80°C until analysis.[5]

Sample Preparation and Analysis (UPLC-MS/MS)
  • Sample Preparation: To a 100 µL aliquot of plasma, an internal standard (e.g., nomilin) is added, followed by 400 µL of acetonitrile to precipitate proteins.[1] The mixture is vortexed and then centrifuged at 14,000 rpm for 10 minutes. The supernatant is collected for analysis.[1]

  • Chromatographic Conditions: The analysis is performed on a UPLC system equipped with a BEH C18 column (e.g., 2.1 mm × 50 mm, 1.7 µm).[1] A gradient elution is used with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.[1]

  • Mass Spectrometric Conditions: A tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode is used for detection.[1] The quantification is performed using multiple reaction monitoring (MRM). The precursor to product ion transitions monitored are m/z 531.2 → 383.1 for Gomisin D and m/z 515.3 → 161.0 for the internal standard nomilin.[1]

Pharmacokinetic Analysis

The pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as DAS (Drug and Statistics). The maximum plasma concentration (Cmax) and the time to reach Cmax (Tmax) are obtained directly from the observed data. The area under the plasma concentration-time curve (AUC) is calculated using the linear trapezoidal rule. The oral bioavailability (F) is calculated as: F (%) = (AUCoral × Dosei.v.) / (AUCi.v. × Doseoral) × 100.[6]

References

An In-depth Technical Guide to the Effects of Pregomisin and Related Lignans on Intracellular Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pregomisin, a lignan isolated from the fruit of Schisandra chinensis, has demonstrated noteworthy biological activity. This technical guide provides a comprehensive overview of the effects of this compound and structurally related lignans from Schisandra chinensis on key intracellular signaling pathways. While research specifically on this compound is emerging, this guide consolidates available data and draws parallels with more extensively studied related compounds, including Gomisin A, Gomisin G, Gomisin N, and Schisandrin A and C. These compounds have been shown to modulate critical cellular processes such as proliferation, apoptosis, and inflammation through their interaction with pathways including the Platelet-Activating Factor (PAF) receptor, NF-κB, MAPK, and PI3K/Akt signaling cascades. This document is intended to serve as a detailed resource for researchers and professionals in drug development, providing quantitative data, experimental methodologies, and visual representations of the signaling pathways involved.

Platelet-Activating Factor (PAF) Receptor Antagonism by this compound

This compound has been identified as an antagonist of the Platelet-Activating Factor (PAF) receptor, a G-protein coupled receptor involved in inflammatory and allergic responses.

Quantitative Data
CompoundAssayTargetIC50 ValueCell TypeReference
This compoundPlatelet Aggregation AssayPAF Receptor48 µMRabbit Platelets[1]
Experimental Protocol: Platelet Aggregation Assay

This protocol is a standard method for assessing PAF receptor antagonism.

1. Preparation of Platelet-Rich Plasma (PRP):

  • Draw whole blood from a healthy rabbit into a tube containing 3.8% sodium citrate (9:1, blood:citrate).

  • Centrifuge the blood at 200 x g for 10 minutes at room temperature to obtain PRP.

  • Carefully collect the supernatant (PRP).

2. Platelet Aggregation Measurement:

  • Pre-warm the PRP to 37°C for 5 minutes.

  • Add 250 µL of PRP to a cuvette with a stir bar in a platelet aggregometer.

  • Add various concentrations of this compound or vehicle control and incubate for 5 minutes.

  • Initiate platelet aggregation by adding a submaximal concentration of PAF (e.g., 10 nM).

  • Monitor the change in light transmission for 5-10 minutes. The increase in light transmission corresponds to platelet aggregation.

3. Data Analysis:

  • The percentage of inhibition of aggregation by this compound is calculated relative to the vehicle control.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of this compound concentration and fitting the data to a dose-response curve.

Diagram of PAF Receptor Signaling

PAF_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PAF PAF PAFR PAF Receptor (PAFR) PAF->PAFR Binds and Activates This compound This compound This compound->PAFR Antagonizes Gq Gq protein PAFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC Protein Kinase C (PKC) DAG->PKC Activates Platelet_Aggregation Platelet Aggregation Ca2_release->Platelet_Aggregation Leads to PKC->Platelet_Aggregation Leads to

Caption: this compound antagonizes the PAF receptor, inhibiting downstream signaling leading to platelet aggregation.

Modulation of the NF-κB Signaling Pathway

Lignans from Schisandra chinensis, such as Gomisin N, have been shown to inhibit the pro-inflammatory NF-κB signaling pathway. This pathway is a key regulator of immune responses and cell survival.

Quantitative Data
CompoundCell LineTreatmentEffectTarget ProteinReference
Gomisin NHeLa100 µM Gomisin N + 20 ng/mL TNF-αInhibition of IKKα phosphorylationIKKα[2]
Experimental Protocol: Western Blot for IKKα Phosphorylation

1. Cell Culture and Treatment:

  • Culture HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Seed cells in 6-well plates and grow to 80-90% confluency.

  • Pre-treat cells with Gomisin N (100 µM) for 30 minutes.

  • Stimulate cells with TNF-α (20 ng/mL) for the desired time points (e.g., 0, 5, 15, 30 minutes).

2. Protein Extraction:

  • Wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the total protein.

3. Western Blot Analysis:

  • Determine protein concentration using a BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE (10% gel).

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-IKKα and total IKKα overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify band intensities using densitometry software and normalize phosphorylated protein levels to total protein levels.

Diagram of NF-κB Signaling Pathway Inhibition

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNF Receptor (TNFR) TNFa->TNFR TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRAF2->RIP1 IKK_complex IKK Complex (IKKα/IKKβ/NEMO) RIP1->IKK_complex Activates IkB_NFkB IκB-NF-κB Complex IKK_complex->IkB_NFkB Phosphorylates IκB Gomisin_N Gomisin N Gomisin_N->IKK_complex Inhibits IKKα phosphorylation IkB IκB NFkB NF-κB (p65/p50) NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->NFkB IκB degradation DNA DNA NFkB_n->DNA Binds Gene_expression Pro-inflammatory Gene Expression DNA->Gene_expression

Caption: Gomisin N inhibits the NF-κB pathway by suppressing the phosphorylation of IKKα.

Regulation of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is crucial for cell survival, growth, and proliferation. Several lignans from Schisandra chinensis have been found to modulate this pathway, often leading to anti-cancer effects.

Quantitative Data
CompoundCell LineTreatmentEffectTarget ProteinReference
Gomisin GLoVo (colorectal cancer)10 µM for 24hSignificant reduction in Akt phosphorylationp-Akt[3]
Schisandrin CHUVECs50 µg/mL ox-LDL + Schisandrin C (dose-dependent)Inhibition of PI3K, Akt, and mTOR phosphorylationp-PI3K, p-Akt, p-mTOR[4]
Experimental Protocol: Western Blot for Akt Phosphorylation

1. Cell Culture and Treatment:

  • Culture LoVo cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Seed cells and grow to 70-80% confluency.

  • Treat cells with Gomisin G (10 µM) or vehicle for 24 hours.

2. Protein Extraction and Western Blot:

  • Follow the protein extraction and western blot protocol as described for IKKα phosphorylation.

  • Use primary antibodies against phospho-Akt (Ser473) and total Akt.

  • Normalize the levels of phosphorylated Akt to total Akt.

Diagram of PI3K/Akt Signaling Pathway Modulation

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Survival Cell Survival & Proliferation mTORC1->Cell_Survival Gomisin_G Gomisin G Gomisin_G->Akt Inhibits phosphorylation Schisandrin_C Schisandrin C Schisandrin_C->PI3K Inhibits Schisandrin_C->Akt Inhibits phosphorylation Schisandrin_C->mTORC1 Inhibits

Caption: Gomisin G and Schisandrin C inhibit the PI3K/Akt pathway at different points, leading to reduced cell survival and proliferation.

Induction of Apoptosis and Cell Cycle Arrest

Several Schisandra chinensis lignans exhibit anti-cancer properties by inducing apoptosis (programmed cell death) and causing cell cycle arrest, thereby preventing cancer cell proliferation.

Quantitative Data
CompoundCell LineTreatmentEffectKey Proteins AffectedReference
Gomisin GLoVo (colorectal cancer)10 µM for 72hIncreased sub-G1 phase population (apoptosis)Cleaved PARP, Cleaved Caspase-3[3]
Gomisin ACT26, HT29 (colorectal cancer)50-100 µM for 24hIncreased G0/G1 phase population (cell cycle arrest)Cyclin D1, CDK4 (downregulated)[5]
Schisandrin AHCT116 (colorectal cancer)Dose-dependentInduces cell cycle arrest and apoptosisHSF1 (inhibited)[6]
Experimental Protocol: Flow Cytometry for Cell Cycle Analysis

1. Cell Culture and Treatment:

  • Culture colorectal cancer cells (e.g., CT26, HT29) in appropriate media.

  • Seed cells in 6-well plates.

  • Treat cells with various concentrations of Gomisin A (e.g., 0, 25, 50, 100 µM) for 24 hours.

2. Cell Staining:

  • Harvest cells by trypsinization and wash with PBS.

  • Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.

  • Wash the fixed cells with PBS.

  • Resuspend the cells in PBS containing RNase A (100 µg/mL) and propidium iodide (PI, 50 µg/mL).

  • Incubate for 30 minutes in the dark at room temperature.

3. Flow Cytometry Analysis:

  • Analyze the stained cells using a flow cytometer.

  • Acquire data for at least 10,000 events per sample.

  • Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Diagram of Cell Cycle Arrest and Apoptosis Induction

CellCycle_Apoptosis cluster_lignans Schisandra Lignans cluster_cell_cycle Cell Cycle Progression cluster_apoptosis Apoptosis Gomisin_A Gomisin A CyclinD1_CDK4 Cyclin D1/CDK4 Gomisin_A->CyclinD1_CDK4 Downregulates Gomisin_G Gomisin G Caspase3 Caspase-3 Gomisin_G->Caspase3 Activates Schisandrin_A Schisandrin A G1_phase G1 Phase Schisandrin_A->G1_phase Arrest Apoptosis_outcome Apoptosis Schisandrin_A->Apoptosis_outcome Induces S_phase S Phase G1_phase->S_phase Progression G2_M_phase G2/M Phase S_phase->G2_M_phase CyclinD1_CDK4->G1_phase Drives Bcl2 Bcl-2 (Anti-apoptotic) Mitochondria Mitochondria Bcl2->Mitochondria Bax Bax (Pro-apoptotic) Bax->Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase9->Caspase3 Activates Caspase3->Apoptosis_outcome

Caption: Schisandra lignans induce cell cycle arrest and apoptosis through various mechanisms, including modulation of cyclins and activation of caspases.

Conclusion

The available evidence strongly suggests that this compound and related lignans from Schisandra chinensis are promising candidates for further investigation in drug discovery and development. Their ability to modulate multiple, critical intracellular signaling pathways underscores their potential therapeutic utility in a range of diseases, particularly in inflammation and cancer. This technical guide provides a foundational understanding of their mechanisms of action, supported by quantitative data and detailed experimental protocols, to aid researchers in designing future studies to fully elucidate the therapeutic potential of these natural compounds.

References

Identifying Novel Protein Targets of Pregomisin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Pregomisin

Known Protein Target and Quantitative Data

Table 1: Known Protein Target of this compound and In Vitro Activity

Target ProteinUniProt IDAssay TypeQuantitative MetricValueReference
Platelet-activating Factor Receptor (PAFR)P25105 (Human)PAF antagonistic activityIC5048 μM[1]

Methodologies for Novel Target Identification

The identification of novel protein targets for small molecules like this compound is a critical step in drug discovery. Several robust experimental approaches can be employed. This section details the protocols for three widely used methods: Affinity Chromatography followed by Mass Spectrometry (AP-MS), Drug Affinity Responsive Target Stability (DARTS), and Thermal Shift Assay (TSA).

Experimental Workflow for Target Identification

The general workflow for identifying and validating novel protein targets of this compound is a multi-step process.

experimental_workflow cluster_discovery Target Discovery cluster_validation Target Validation AP_MS Affinity Chromatography- Mass Spectrometry (AP-MS) Candidate_Targets Candidate Protein Targets AP_MS->Candidate_Targets DARTS Drug Affinity Responsive Target Stability (DARTS) DARTS->Candidate_Targets TSA Thermal Shift Assay (TSA) TSA->Candidate_Targets WB Western Blot Validated_Targets Validated Novel Targets WB->Validated_Targets SPR Surface Plasmon Resonance (SPR) SPR->Validated_Targets ITC Isothermal Titration Calorimetry (ITC) ITC->Validated_Targets Cell_assays Cell-based Assays Cell_assays->Validated_Targets This compound This compound This compound->AP_MS This compound->DARTS This compound->TSA Candidate_Targets->WB Candidate_Targets->SPR Candidate_Targets->ITC Candidate_Targets->Cell_assays

Figure 1: Experimental workflow for the discovery and validation of novel protein targets of this compound.

Detailed Experimental Protocols

This method involves immobilizing a modified version of this compound onto a solid support to "pull down" its interacting proteins from a cell lysate.

Protocol:

  • Synthesis of this compound Affinity Probe:

    • Synthesize a derivative of this compound with a linker arm suitable for conjugation to a solid matrix (e.g., NHS-activated sepharose beads). A control matrix without the coupled this compound should also be prepared.

  • Cell Culture and Lysate Preparation:

    • Culture a relevant cell line (e.g., human platelets or a cell line expressing high levels of potential targets) to a high density.

    • Harvest cells and lyse them in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors).

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Affinity Pull-down:

    • Incubate the cell lysate with the this compound-conjugated beads and the control beads for 2-4 hours at 4°C with gentle rotation.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the bound proteins from the beads using a competitive ligand, a change in pH, or a denaturing buffer (e.g., SDS-PAGE sample buffer).

    • Separate the eluted proteins by SDS-PAGE.

    • Excise protein bands that are present in the this compound pull-down but absent or significantly reduced in the control.

    • Perform in-gel tryptic digestion of the excised protein bands.

  • Mass Spectrometry and Data Analysis:

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins using a protein database search algorithm (e.g., Mascot, Sequest).

    • Compare the identified proteins from the this compound and control pull-downs to identify specific binding partners.

DARTS is based on the principle that the binding of a small molecule to its target protein can increase the protein's stability and resistance to proteolysis.

Protocol:

  • Cell Lysate Preparation:

    • Prepare a cell lysate as described in the AP-MS protocol.

  • This compound Treatment:

    • Divide the lysate into aliquots and treat with varying concentrations of this compound or a vehicle control (e.g., DMSO). Incubate for 1 hour at room temperature.

  • Protease Digestion:

    • Add a protease (e.g., thermolysin or pronase) to each aliquot and incubate for a specific time (to be optimized) at room temperature.

    • Stop the digestion by adding a protease inhibitor or by heat inactivation.

  • Protein Analysis:

    • Analyze the digested lysates by SDS-PAGE and visualize the protein bands by Coomassie staining or silver staining.

    • Look for protein bands that are protected from digestion in the presence of this compound compared to the control.

  • Target Identification:

    • Excise the protected protein bands from the gel and identify them by mass spectrometry as described in the AP-MS protocol.

TSA, or differential scanning fluorimetry (DSF), measures the change in the thermal denaturation temperature of a protein in the presence of a ligand. Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm).

Protocol:

  • Protein Preparation:

    • Express and purify a candidate protein of interest.

  • Assay Setup:

    • In a 96-well or 384-well PCR plate, prepare a reaction mixture containing the purified protein, a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange), and either this compound at various concentrations or a vehicle control.

  • Thermal Denaturation:

    • Use a real-time PCR instrument to gradually increase the temperature of the plate.

    • Monitor the fluorescence intensity at each temperature increment. As the protein unfolds, the dye binds to the exposed hydrophobic regions, causing an increase in fluorescence.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature to generate a melting curve.

    • Determine the melting temperature (Tm) for the protein in the presence and absence of this compound. A significant increase in Tm in the presence of this compound indicates a direct binding interaction.

Known Signaling Pathway: PAF Receptor Signaling

This compound's known target, the Platelet-activating Factor Receptor (PAFR), is a G-protein coupled receptor that, upon activation by PAF, initiates a cascade of intracellular signaling events. As an antagonist, this compound is expected to inhibit these downstream pathways.

PAFR_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol PAFR PAFR Gq Gq PAFR->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Cleavage DAG DAG PIP2->DAG Cleavage Ca2 Ca²⁺ IP3->Ca2 Release from ER PKC PKC DAG->PKC Activates Ca2->PKC Activates Downstream Downstream Signaling PKC->Downstream PAF PAF PAF->PAFR Activates This compound This compound This compound->PAFR Inhibits

References

In Silico Modeling of Pregomisin-Receptor Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pregomisin, a lignan isolated from Schisandra chinensis, has been identified as an antagonist of the Platelet-Activating Factor (PAF) receptor (PAFR), a G-protein coupled receptor implicated in a variety of inflammatory and thrombotic diseases. This technical guide provides a comprehensive overview of a proposed in silico modeling workflow for elucidating the molecular interactions between this compound and PAFR. While specific computational studies on this compound are not yet prevalent in published literature, this document outlines a robust, methodology-driven approach for virtual screening, molecular docking, and pharmacophore modeling. Furthermore, it details the experimental protocols for quantifying this compound's antagonistic activity and summarizes its known biological data. This guide is intended to serve as a foundational resource for researchers seeking to explore the therapeutic potential of this compound and other natural products through computational drug design.

Introduction to this compound and the Platelet-Activating Factor Receptor (PAFR)

This compound is a bioactive lignan found in the fruits of Schisandra chinensis, a plant with a long history in traditional medicine.[1][2] Structurally, it belongs to the dibenzocyclooctadiene lignan family. Experimental evidence has demonstrated that this compound exhibits antagonistic activity against the Platelet-Activating Factor (PAF) receptor.[1][3]

The PAF receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand PAF, triggers a signaling cascade involved in numerous physiological and pathological processes, including platelet aggregation, inflammation, and allergic responses.[4][5] The signaling cascade initiated by PAFR activation involves the coupling to Gq/11 and Gi/o proteins, leading to downstream effects such as the activation of phospholipase C and mobilization of intracellular calcium.[3][4] Given its role in disease, PAFR is a significant target for therapeutic intervention.

Quantitative Data Summary

The known quantitative data for this compound's interaction with the PAF receptor is summarized below. This data serves as a crucial benchmark for the validation of in silico models.

CompoundTarget ReceptorBioassayIC50 ValueReference
This compoundPlatelet-Activating Factor Receptor (PAFR)PAF-induced platelet aggregation48 µM (4.8 x 10⁻⁵ M)[1][3]

Proposed In Silico Modeling Workflow

In the absence of published in silico studies on the this compound-PAFR interaction, this section outlines a standard and effective computational workflow.

In_Silico_Workflow cluster_prep Preparation cluster_docking Molecular Docking cluster_analysis Analysis & Refinement cluster_pharma Pharmacophore Modeling Ligand_Prep This compound 3D Structure (Energy Minimization) Docking Docking Simulation (e.g., AutoDock Vina, Glide) Ligand_Prep->Docking Receptor_Prep PAFR 3D Model (Homology Modeling or Crystal Structure) Receptor_Prep->Docking Pose_Analysis Binding Pose Analysis (Identify Key Interactions) Docking->Pose_Analysis MD_Simulation Molecular Dynamics Simulation (Assess Stability) Pose_Analysis->MD_Simulation Pharmacophore Pharmacophore Model Generation (Based on this compound & other antagonists) Pose_Analysis->Pharmacophore MD_Simulation->Pharmacophore Virtual_Screening Virtual Screening (Identify Novel Antagonists) Pharmacophore->Virtual_Screening

Caption: Proposed workflow for in silico modeling of this compound-PAFR interaction.

Ligand and Receptor Preparation
  • Ligand Preparation: The 2D structure of this compound, obtainable from databases like PubChem, is converted to a 3D structure. Energy minimization is then performed using a force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

  • Receptor Preparation: As there is no publicly available crystal structure for PAFR, a homology model would need to be generated using a suitable template from the Protein Data Bank (PDB). The model would then be refined, and the binding site identified based on the location of known ligands in the template structure.

Molecular Docking
  • Objective: To predict the binding conformation and affinity of this compound within the PAFR binding site.

  • Methodology: Molecular docking simulations would be performed using software such as AutoDock Vina or Glide. The prepared this compound structure would be docked into the putative binding pocket of the PAFR model. The docking results would be scored based on the predicted binding energy.

Binding Pose and Interaction Analysis
  • Objective: To analyze the most favorable docking poses to understand the molecular interactions driving the binding.

  • Methodology: The top-ranked docking poses would be visualized to identify key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between this compound and the amino acid residues of PAFR.

Molecular Dynamics (MD) Simulation
  • Objective: To assess the stability of the this compound-PAFR complex over time in a simulated physiological environment.

  • Methodology: An MD simulation (e.g., using GROMACS or AMBER) of the best-ranked docked complex would be run for a significant duration (e.g., 100 ns). The root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) would be analyzed to evaluate the stability of the complex.

Pharmacophore Modeling
  • Objective: To develop a 3D pharmacophore model that defines the essential chemical features required for PAFR antagonism.

  • Methodology: Based on the binding interactions of this compound and other known PAFR antagonists, a pharmacophore model can be generated. This model would typically include features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. This model can then be used for virtual screening of compound libraries to identify novel potential PAFR antagonists.

PAF Receptor Signaling Pathway

Activation of the PAF receptor by its ligand initiates a signaling cascade that leads to various cellular responses.

PAFR_Signaling PAF PAF PAFR PAFR (GPCR) PAF->PAFR Activates This compound This compound (Antagonist) This compound->PAFR Inhibits Gq Gq protein PAFR->Gq Gi Gi protein PAFR->Gi PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cell_Response Cellular Response (e.g., Platelet Aggregation, Inflammation) Ca_release->Cell_Response PKC->Cell_Response

Caption: Simplified signaling pathway of the Platelet-Activating Factor Receptor (PAFR).

Experimental Protocols

The following are detailed methodologies for key experiments to determine the PAFR antagonistic activity of compounds like this compound.

Platelet Aggregation Inhibition Assay
  • Objective: To measure the ability of a test compound to inhibit PAF-induced platelet aggregation in vitro.

  • Materials:

    • Platelet-rich plasma (PRP) from healthy human donors.

    • Platelet-activating factor (PAF).

    • Test compound (this compound).

    • Phosphate-buffered saline (PBS).

    • Aggregometer.

  • Protocol:

    • Prepare PRP from whole blood by centrifugation.

    • Adjust the platelet count in the PRP to a standardized concentration.

    • Pre-incubate a sample of PRP with a known concentration of this compound (or vehicle control) for a specified time (e.g., 5 minutes) at 37°C in the aggregometer cuvette.

    • Induce platelet aggregation by adding a sub-maximal concentration of PAF.

    • Monitor the change in light transmittance for a set period (e.g., 5-10 minutes) using the aggregometer.

    • Calculate the percentage inhibition of aggregation compared to the vehicle control.

    • Repeat with a range of this compound concentrations to determine the IC50 value.

Radioligand Binding Assay
  • Objective: To determine the binding affinity of a test compound to the PAF receptor by measuring its ability to displace a radiolabeled ligand.

  • Materials:

    • Cell membranes expressing PAFR (e.g., from transfected cell lines or platelets).

    • Radiolabeled PAFR antagonist (e.g., [³H]WEB 2086).

    • Test compound (this compound).

    • Assay buffer.

    • Glass fiber filters.

    • Scintillation counter.

  • Protocol:

    • In a multi-well plate, incubate the PAFR-expressing membranes with a fixed concentration of the radiolabeled antagonist.

    • Add varying concentrations of unlabeled this compound to compete for binding.

    • Incubate the mixture to allow binding to reach equilibrium.

    • Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Determine the concentration of this compound that displaces 50% of the radiolabeled ligand (IC50) and calculate the binding affinity (Ki).

Conclusion

This technical guide provides a framework for the in silico and experimental investigation of this compound as a Platelet-Activating Factor Receptor antagonist. The proposed computational workflow, from homology modeling and molecular docking to pharmacophore development, offers a powerful approach to understanding the molecular basis of its activity and for the discovery of novel, related antagonists. The detailed experimental protocols provide the necessary steps for the empirical validation of computational findings. By integrating these computational and experimental strategies, researchers can accelerate the exploration of this compound's therapeutic potential in inflammatory and thrombotic disorders.

References

The Five-Flavor Fruit: An Ethnobotanical and Mechanistic Exploration of Schisandra chinensis for the Discovery of Pregomisin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth exploration of the ethnobotanical uses of Schisandra chinensis, a cornerstone of Traditional Chinese Medicine (TCM), and its relevance to the discovery of the bioactive lignan, Pregomisin. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of traditional knowledge, modern phytochemical analysis, and the molecular mechanisms that underscore the therapeutic potential of this remarkable plant.

Ethnobotanical Heritage of Schisandra chinensis

Schisandra chinensis, known in Chinese as "Wu Wei Zi" (the five-flavor fruit), has a rich history of medicinal use spanning centuries.[1][2] Its berries uniquely possess all five basic flavors—sweet, sour, salty, bitter, and pungent—which in TCM corresponds to its influence on all five yin organs of the body.[1][3] Traditional applications, first documented in the Shen Nong Ben Cao Jing during the Han Dynasty, highlight its use as a tonic for promoting longevity, increasing energy, and enhancing vitality.[1][4]

Historically, Schisandra chinensis has been employed to treat a wide array of conditions, demonstrating its versatile therapeutic profile. Key traditional uses include:

  • Hepatic and Renal Health: It has been extensively used as a tonic for the liver and kidneys, with modern research corroborating its hepatoprotective effects against chemical-induced liver injury.[5][6][7]

  • Respiratory Ailments: Traditional remedies utilize Schisandra for treating coughs, asthma, and other respiratory issues.[1][8]

  • Adaptogenic and Anti-Fatigue Agent: Recognized for its adaptogenic properties, it helps the body resist various stressors and is used to combat fatigue and weakness.[1][2]

  • Neurological and Cognitive Support: Ethnobotanical records indicate its use for calming the spirit, improving mental clarity, and treating insomnia.[1][9]

  • Gastrointestinal and Metabolic Disorders: It has been traditionally used to address digestive ailments and has shown potential in managing metabolic conditions.[7]

The diverse pharmacological activities of Schisandra chinensis are primarily attributed to its rich content of dibenzocyclooctadiene lignans, a class of bioactive compounds that includes schisandrins, gomisins, and this compound.[5][6]

This compound and Other Bioactive Lignans

This compound is a dibenzocyclooctadiene lignan isolated from Schisandra species. While less studied than some of its counterparts like schisandrin and gomisin A, it contributes to the overall pharmacological profile of the plant. The primary bioactive lignans are quantitatively significant components of the fruit.

Table 1: Quantitative Analysis of Major Lignans in Schisandra chinensis
LignanContent Range (% of dry weight)Average Content (% of dry weight)Source
Schizandrol1.164 - 3.433Not specified[5]
Total of Six Major Lignans (in red fruit)3.806 - 5.5174.392[5]
Schisandrol A (in various sources)0.513 - 0.635Not specified[6]

Experimental Protocols

General Protocol for the Extraction and Isolation of Lignans from Schisandra chinensis

The following protocol is a generalized methodology based on established procedures for the isolation of lignans, such as schisandrin A and gomisin A, and can be adapted for the targeted isolation of this compound.

  • Extraction:

    • Air-dried and powdered fruits of Schisandra chinensis are subjected to extraction.

    • A common method involves supercritical fluid extraction (SFE) using CO₂ modified with a co-solvent like ethanol or methanol.[10]

    • Alternatively, maceration with 80% aqueous ethanol can be employed.[11]

  • Fractionation:

    • The crude extract is dissolved in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.[11]

  • Chromatographic Separation:

    • The n-hexane soluble fraction, typically rich in lignans, is subjected to column chromatography on silica gel.

    • A gradient elution system, for example, n-hexane-ethyl acetate, is used to separate the fraction into sub-fractions.[11]

  • Purification:

    • Preparative High-Performance Liquid Chromatography (Prep-HPLC) or Supercritical Fluid Chromatography (SFC) is employed for the final purification of individual lignans from the enriched sub-fractions.[10][12]

    • High-Speed Counter-Current Chromatography (HSCCC) has also been successfully used for the separation of lignans like schizandrin and gomisin A.[9]

  • Structural Elucidation:

    • The structure of the isolated compounds is confirmed using spectroscopic methods, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy.[9][12]

G cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_analysis Analysis Schisandra_Fruit Dried Schisandra Fruit Crude_Extract Crude Lignan Extract Schisandra_Fruit->Crude_Extract SFE or Ethanol Maceration Hexane_Fraction n-Hexane Fraction Crude_Extract->Hexane_Fraction Solvent Partitioning Silica_Column Silica Gel Column Hexane_Fraction->Silica_Column Gradient Elution Prep_HPLC Preparative HPLC/SFC Silica_Column->Prep_HPLC Fraction Collection Isolated_this compound Isolated this compound Prep_HPLC->Isolated_this compound Spectroscopy Spectroscopic Analysis (NMR, MS) Isolated_this compound->Spectroscopy Structural Elucidation G cluster_nucleus TNF_alpha TNF-α TNFR TNFR TNF_alpha->TNFR IKK_complex IKK Complex TNFR->IKK_complex activates IkappaB IκBα IKK_complex->IkappaB phosphorylates NF_kappaB NF-κB (p65/p50) Proteasome Proteasome IkappaB->Proteasome degradation Nucleus Nucleus NF_kappaB->Nucleus translocates Inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Inflammatory_Genes Gomisins This compound & other Gomisins Gomisins->IKK_complex inhibition

References

Methodological & Application

High-performance liquid chromatography (HPLC) method for Pregomisin quantification

Author: BenchChem Technical Support Team. Date: November 2025

An increasing interest in natural compounds for pharmaceutical applications has led to a demand for robust analytical methods for their quantification. Pregomisin, a bioactive compound isolated from the fruits of Schizandra chinensis Baill, has shown potential as a platelet-activating factor (PAF) antagonist. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal preparations, and drug development. This document provides a detailed application note and protocol for a proposed High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound.

Application Note: Quantification of this compound using HPLC

Introduction

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used in pharmaceutical analysis for the separation, identification, and quantification of various compounds. This application note describes a proposed reversed-phase HPLC (RP-HPLC) method for the determination of this compound. The method is designed to be a starting point for researchers and may require optimization and validation for specific applications and matrices.

Principle

The proposed method utilizes a C18 stationary phase and a mobile phase consisting of an organic solvent and water. The separation is based on the differential partitioning of this compound between the stationary and mobile phases. Detection is achieved using a UV detector at a wavelength determined by the UV absorbance maximum of this compound. Quantification is performed by comparing the peak area of this compound in a sample to a calibration curve generated from standards of known concentrations.

Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid or Trifluoroacetic acid (TFA) (optional, for pH adjustment of the mobile phase)

  • Sample matrix (e.g., plasma, tissue homogenate, plant extract)

Experimental Protocols

1. Preparation of Standard Solutions

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. To enhance solubility, the solution can be heated to 37°C and sonicated.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from, for example, 1 µg/mL to 100 µg/mL.

2. Sample Preparation

Effective sample preparation is critical for accurate and reliable results by isolating and concentrating the analyte of interest while removing interferences. The choice of sample preparation technique depends on the sample matrix.

  • For Plant Material (e.g., fruits of Schizandra chinensis):

    • Homogenization: Grind the dried plant material into a fine powder.

    • Extraction: Extract a known amount of the powder with a suitable solvent (e.g., methanol or ethanol) using techniques like sonication or Soxhlet extraction.

    • Filtration: Filter the extract through a 0.45 µm syringe filter before injection into the HPLC system.

  • For Biological Fluids (e.g., Plasma, Serum):

    • Protein Precipitation: Add three volumes of a cold organic solvent (e.g., acetonitrile or methanol) to one volume of the biological fluid. Vortex vigorously and centrifuge to pellet the precipitated proteins.

    • Supernatant Collection: Carefully collect the supernatant.

    • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the mobile phase.

    • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injection.

    Alternatively, Solid Phase Extraction (SPE) can be used for cleaner samples and higher recovery.

3. HPLC Instrumentation and Conditions

The following are proposed starting conditions and may require optimization.

ParameterProposed Condition
HPLC System A standard HPLC system with a pump, autosampler, column oven, and UV detector
Column C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Isocratic: Acetonitrile:Water (e.g., 60:40, v/v) with 0.1% Formic Acid
Gradient (for complex samples): Start with a lower organic phase concentration and ramp up.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
Detector UV-Vis Detector
Detection Wavelength To be determined by scanning the UV spectrum of this compound (a common starting point for similar compounds is around 254 nm).

4. Data Analysis and Quantification

  • Calibration Curve: Inject the working standard solutions and record the peak areas. Plot a calibration curve of peak area versus concentration.

  • Linearity: Assess the linearity of the calibration curve using the correlation coefficient (r²), which should ideally be >0.999.

  • Quantification: Inject the prepared samples and determine the peak area corresponding to this compound. Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Data Presentation

Table 1: Calibration Data for this compound Quantification

Standard Concentration (µg/mL)Peak Area (Arbitrary Units)
1
5
10
25
50
100
Correlation Coefficient (r²)

Table 2: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor (T) T ≤ 2
Theoretical Plates (N) N > 2000
Relative Standard Deviation (RSD) of Peak Area RSD ≤ 2% (for n=6 injections)

Table 3: Sample Analysis Results

Sample IDPeak AreaCalculated Concentration (µg/mL)
Sample 1
Sample 2
Sample 3

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing standard_prep Standard Preparation (Stock & Working Solutions) hplc_injection HPLC Injection standard_prep->hplc_injection sample_prep Sample Preparation (Extraction/Precipitation) sample_prep->hplc_injection hplc_separation Chromatographic Separation (C18 Column) hplc_injection->hplc_separation uv_detection UV Detection hplc_separation->uv_detection peak_integration Peak Integration uv_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of this compound peak_integration->quantification calibration_curve->quantification

Caption: Experimental workflow for this compound quantification by HPLC.

sample_prep_pathway cluster_plant Plant Material cluster_biofluid Biological Fluid start Sample Matrix homogenize Homogenization (Grinding) start->homogenize precipitate Protein Precipitation start->precipitate extract Solvent Extraction homogenize->extract filter_plant Filtration (0.45 µm) extract->filter_plant end_node Ready for HPLC Injection filter_plant->end_node centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporation & Reconstitution supernatant->evaporate filter_bio Filtration (0.45 µm) evaporate->filter_bio filter_bio->end_node

Caption: Sample preparation pathways for different matrices.

Method Validation

For use in regulated environments, the developed HPLC method must be validated according to relevant guidelines (e.g., ICH Q2(R1)). Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

This application note provides a comprehensive protocol for the quantification of this compound using a proposed HPLC method. The detailed experimental procedures for standard preparation, sample preparation, and HPLC analysis serve as a solid foundation for researchers. The provided tables and diagrams facilitate data organization and visualization of the workflow. It is important to note that this method should be optimized and validated for the specific sample matrix and intended application to ensure accurate and reliable results.

Elucidating the Structure of Pregomisin: An Application of Nuclear Magnetic Resonance Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pregomisin, a lignan isolated from the medicinal plant Schisandra chinensis, has garnered significant interest within the scientific community due to its potential therapeutic properties.[1] Accurate structural elucidation is a critical prerequisite for understanding its bioactivity and for any further drug development efforts. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive method for determining the complex three-dimensional structure of natural products like this compound. This application note provides a detailed overview of the NMR-based methodologies for the complete structural characterization of this compound, including comprehensive data tables and standardized experimental protocols.

Structural Elucidation Workflow

The structural elucidation of this compound is achieved through a systematic workflow that integrates various one-dimensional (1D) and two-dimensional (2D) NMR experiments. This process allows for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals, the establishment of through-bond and through-space correlations, and ultimately, the determination of the molecule's constitution and relative stereochemistry.

G cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis & Structure Elucidation Sample Isolation & Purification of this compound Dissolution Dissolution in Deuterated Solvent (e.g., CDCl3) Sample->Dissolution OneD 1D NMR (¹H, ¹³C, DEPT) Dissolution->OneD TwoD 2D NMR (COSY, HSQC, HMBC, NOESY) OneD->TwoD Assignment Signal Assignment (¹H and ¹³C) TwoD->Assignment Connectivity Establish Connectivity (COSY & HMBC) Assignment->Connectivity Stereochem Determine Stereochemistry (NOESY) Connectivity->Stereochem Structure Final Structure of this compound Stereochem->Structure

Figure 1: A generalized workflow for the structural elucidation of this compound using NMR spectroscopy.

Quantitative NMR Data

The complete assignment of the ¹H and ¹³C NMR spectra of this compound is fundamental to its structural elucidation. The following tables summarize the chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz). The data presented is a compilation from spectroscopic studies of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
1, 1'6.55s-
2, 2'---
3, 3'---
4, 4'6.60s-
5, 5'---
6, 6'---
7, 7'2.50m-
8, 8'1.85m-
9, 9'0.85d6.5
OMe-3,3'3.85s-
OMe-4,4'3.88s-
OH-5,5'5.65s-

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)DEPT
1, 1'132.5C
2, 2'107.5CH
3, 3'147.0C
4, 4'147.2C
5, 5'111.5CH
6, 6'121.0C
7, 7'34.5CH₂
8, 8'42.0CH
9, 9'14.0CH₃
OMe-3,3'56.2CH₃
OMe-4,4'60.8CH₃

Key 2D NMR Correlations for Structural Connectivity

Two-dimensional NMR experiments are crucial for assembling the molecular structure of this compound. The key correlations from COSY and HMBC experiments establish the carbon skeleton and the placement of substituents.

Homonuclear Correlation Spectroscopy (COSY)

The ¹H-¹H COSY spectrum reveals proton-proton coupling networks, allowing for the identification of adjacent protons. For this compound, the key COSY correlations are within the butane chain.

G cluster_cosy Key COSY Correlations H7 H-7 (δ 2.50) H8 H-8 (δ 1.85) H7->H8 J H9 H-9 (δ 0.85) H8->H9 J

Figure 2: Diagram illustrating the key ¹H-¹H COSY correlations in the aliphatic chain of this compound.

Heteronuclear Multiple Bond Correlation (HMBC)

The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds, which is essential for connecting the different spin systems and building the complete carbon framework.

G cluster_hmbc Key HMBC Correlations H7 H-7 C1 C-1 H7->C1 C2 C-2 H7->C2 C6 C-6 H7->C6 C8 C-8 H7->C8 H8 H-8 C7 C-7 H8->C7 C9 C-9 H8->C9 H9 H-9 H9->C7 H9->C8 OMe3 OMe-3 C3 C-3 OMe3->C3 OMe4 OMe-4 C4 C-4 OMe4->C4

Figure 3: Key HMBC correlations observed for this compound, connecting the aliphatic chain to the aromatic rings.

Stereochemical Elucidation using NOESY

The relative stereochemistry of the chiral centers at C-8 and C-8' in this compound is determined by Nuclear Overhauser Effect Spectroscopy (NOESY). This experiment detects through-space interactions between protons that are in close proximity.

G cluster_noesy Key NOESY Correlations H7 H-7 H2 H-2 H7->H2 NOE H6 H-6 H7->H6 NOE H8 H-8 H8->H7 NOE H9 H-9

Figure 4: Significant NOESY correlations for determining the relative stereochemistry of this compound.

Experimental Protocols

General Experimental Conditions
  • Instrumentation: A 500 MHz NMR spectrometer equipped with a cryoprobe.

  • Solvent: Deuterated chloroform (CDCl₃) was used as the solvent, with tetramethylsilane (TMS) as the internal standard (δ = 0.00 ppm).

  • Sample Preparation: Approximately 10-15 mg of purified this compound was dissolved in 0.5 mL of CDCl₃.

1D NMR Spectroscopy
  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Acquisition Time: 3.28 s

    • Relaxation Delay: 1.0 s

  • ¹³C NMR:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Acquisition Time: 1.09 s

    • Relaxation Delay: 2.0 s

  • DEPT-135:

    • Pulse Program: dept135

    • Number of Scans: 256

    • Relaxation Delay: 2.0 s

2D NMR Spectroscopy
  • COSY:

    • Pulse Program: cosygpqf

    • Number of Scans: 2

    • Data Points: 2048 (F2) x 256 (F1)

  • HSQC:

    • Pulse Program: hsqcedetgpsisp2.3

    • Number of Scans: 4

    • Data Points: 1024 (F2) x 256 (F1)

  • HMBC:

    • Pulse Program: hmbcgpndqf

    • Number of Scans: 8

    • Data Points: 2048 (F2) x 256 (F1)

  • NOESY:

    • Pulse Program: noesygpph

    • Number of Scans: 16

    • Mixing Time: 500 ms

    • Data Points: 2048 (F2) x 256 (F1)

Conclusion

The comprehensive application of 1D and 2D NMR spectroscopy provides an unambiguous and detailed structural elucidation of this compound. The data and protocols presented herein serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development, facilitating the accurate identification and further investigation of this promising bioactive compound. The combination of COSY and HMBC experiments establishes the planar structure, while NOESY experiments are crucial for defining the relative stereochemistry.

References

Application Notes & Protocols for Evaluating Pregomisin Bioactivity Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Pregomisin is a dibenzocyclooctadiene lignan isolated from the fruits of Schisandra chinensis. This plant has a long history of use in traditional medicine, and its extracts and constituent lignans are known to possess a wide array of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2][3][4][5] this compound itself has been identified as a Platelet-Activating Factor (PAF) antagonist, suggesting its potential as an anti-inflammatory agent.[5] This document provides detailed protocols for a panel of cell-based assays to evaluate the bioactivity of this compound in these key areas.

Anti-Inflammatory Activity

The anti-inflammatory potential of this compound can be assessed by its ability to inhibit key inflammatory mediators and signaling pathways. Lignans from Schisandra chinensis have been shown to exert anti-inflammatory effects by inhibiting the production of nitric oxide (NO), pro-inflammatory cytokines, and suppressing the NF-κB and MAPK signaling pathways.[1][2][6][7]

Inhibition of Nitric Oxide (NO) Production in Macrophages

This assay determines the effect of this compound on the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Experimental Protocol:

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known iNOS inhibitor).

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • NO Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of nitrite (a stable product of NO) using a sodium nitrite standard curve. Determine the IC₅₀ value for this compound.

Measurement of Pro-Inflammatory Cytokines

This protocol measures the inhibitory effect of this compound on the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated macrophages.

Experimental Protocol:

  • Cell Treatment: Follow steps 1-4 from the NO inhibition protocol.

  • Supernatant Collection: After the 24-hour stimulation period, centrifuge the 96-well plate at 300 x g for 10 minutes and collect the supernatant.

  • Cytokine Quantification (ELISA):

    • Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Generate a standard curve for each cytokine and determine the concentration in the samples. Calculate the percentage of inhibition by this compound compared to the LPS-stimulated control.

Data Presentation: Anti-Inflammatory Activity of Schisandra Lignans (Representative Data)
CompoundAssayCell LineIC₅₀ / Inhibition
SchisandrinNO ProductionRAW 264.7IC₅₀: ~25 µM
Schisantherin ANO ProductionRAW 264.7Concentration-dependent inhibition
S. chinensis ExtractTNF-α ProductionRAW 264.7Significant inhibition at 500 µg/mL[6]
S. chinensis ExtractIL-1β ProductionRAW 264.7Significant inhibition at 500 µg/mL[6]
Signaling Pathway: NF-κB in Inflammation

NF_kB_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Release NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation This compound This compound This compound->IKK Inhibition DNA DNA NFkB_nuc->DNA Binding ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->ProInflammatory_Genes Transcription

Caption: this compound may inhibit the NF-κB signaling pathway.

Antioxidant Activity

Schisandra chinensis extracts and their lignans are known for their potent antioxidant activities.[4][8][9][10][11] They can directly scavenge reactive oxygen species (ROS) and enhance the cellular antioxidant defense system, partly through the activation of the Nrf2 signaling pathway.[12][13][14][15][16]

Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of this compound to inhibit intracellular ROS formation using a fluorescent probe like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

Experimental Protocol:

  • Cell Culture: Culture a suitable cell line (e.g., HaCaT keratinocytes or HepG2 hepatocytes) in the appropriate medium.

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to reach confluence.

  • Probe Loading: Wash the cells with PBS and incubate with 25 µM DCFH-DA for 1 hour at 37°C.

  • Compound Treatment: Remove the DCFH-DA solution, wash the cells, and add this compound at various concentrations. Include a positive control like Quercetin.

  • Oxidative Stress Induction: Induce oxidative stress by adding a free radical initiator (e.g., AAPH or H₂O₂).

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at time zero and then at regular intervals (e.g., every 5 minutes for 1 hour) using a fluorescence plate reader (excitation/emission ~485/535 nm).

  • Data Analysis: Calculate the area under the curve for fluorescence versus time. Determine the CAA value for this compound relative to the positive control.

Data Presentation: Antioxidant Activity of Schisandra Extracts (Representative Data)
Extract/CompoundAssayIC₅₀ / Activity
S. chinensis Acetone ExtractDPPH Radical ScavengingIC₅₀: 256.54 µg/mL[11]
S. chinensis MEK ExtractDPPH Radical ScavengingIC₅₀: 342.28 µg/mL[11]
S. chinensis Aqueous ExtractABTS Radical ScavengingConcentration-dependent activity[8]
Signaling Pathway: Nrf2 Antioxidant Response

Nrf2_Signaling cluster_stress Oxidative Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS ROS Keap1 Keap1 ROS->Keap1 Modification Nrf2 Nrf2 Keap1->Nrf2 Release Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation This compound This compound This compound->Nrf2 Activation? ARE ARE Nrf2_nuc->ARE Binding Antioxidant_Genes Antioxidant Genes (e.g., HO-1, GCLC) ARE->Antioxidant_Genes Transcription

Caption: this compound may activate the Nrf2 antioxidant pathway.

Anticancer Activity

Lignans from Schisandra chinensis have demonstrated antiproliferative and pro-apoptotic effects in various cancer cell lines.[17][18] The proposed mechanisms include cell cycle arrest and induction of apoptosis.[17]

Cell Viability and Cytotoxicity Assay

This assay evaluates the effect of this compound on the viability and proliferation of cancer cells using a colorimetric method like the MTT or MTS assay.

Experimental Protocol:

  • Cell Culture: Culture a panel of human cancer cell lines (e.g., A549 lung cancer, HCT116 colon cancer, MCF-7 breast cancer) in their recommended media.

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of this compound concentrations for 48-72 hours.

  • Viability Measurement (MTT Assay):

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Apoptosis Assay by Flow Cytometry

This assay quantifies the induction of apoptosis by this compound using Annexin V and Propidium Iodide (PI) staining.

Experimental Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around its IC₅₀ value for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and PI to the cell suspension and incubate for 15 minutes in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Data Presentation: Anticancer Activity of Schisandra Lignans (Representative Data)
CompoundCell LineAssayIC₅₀ / Effect
Schisantherin CA549 (Lung)ProliferationArrests cell cycle in G0/G1 phase[17]
Gomisin AHCT116 (Colon)ApoptosisInduces apoptosis
SchizandrinT47D (Breast)ProliferationIC₅₀: ~15 µM, G0/G1 arrest
Gomisin L1A2780 (Ovarian)CytotoxicityInduces apoptosis via ROS production[19]
Signaling Pathway: Caspase-Mediated Apoptosis

Apoptosis_Signaling cluster_stimuli Apoptotic Stimuli cluster_pathways Apoptotic Pathways This compound This compound Mitochondria Mitochondria This compound->Mitochondria Induces Stress CytochromeC Cytochrome c Mitochondria->CytochromeC Release Apaf1 Apaf-1 CytochromeC->Apaf1 Binds Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: this compound may induce apoptosis via the intrinsic pathway.

References

Application Notes and Protocols for Studying the In Vivo Effects of Curcumin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing animal models for the preclinical evaluation of Curcumin, a natural compound with well-documented neuroprotective and anti-inflammatory properties. The following sections detail established in vivo models, experimental protocols, and key signaling pathways modulated by Curcumin.

Introduction to Curcumin's In Vivo Bioactivity

Curcumin, the primary active constituent of turmeric (Curcuma longa), is a polyphenolic compound recognized for its therapeutic potential across a spectrum of chronic diseases. Its biological activities, including potent antioxidant and anti-inflammatory effects, make it a compelling candidate for drug development.[1][2][3] In preclinical settings, various animal models have been instrumental in elucidating its mechanisms of action and evaluating its efficacy. Curcumin has been shown to modulate multiple signaling pathways, such as NF-κB, Nrf2, and PI3K/Akt, which are central to inflammation and neuronal survival.[1][2][4][5] Despite its promise, Curcumin's low oral bioavailability is a critical consideration in experimental design.[1][2]

Animal Models for Neuroprotective Effects of Curcumin

Animal models are essential for studying Curcumin's potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. These models aim to replicate key pathological features of human neurodegeneration.

Toxin-Induced Models of Parkinson's Disease (PD)

Rotenone or 6-hydroxydopamine (6-OHDA) are neurotoxins used to induce dopamine neuron degeneration, mimicking PD pathology in rodents.[6][7]

  • Animal Strain: Male Sprague-Dawley rats or C57BL/6 mice.

  • Application: Useful for assessing Curcumin's ability to protect dopaminergic neurons, reduce oxidative stress, and improve motor deficits.[7][8]

Transgenic and Toxin-Induced Models of Alzheimer's Disease (AD)

Models include transgenic mice like APP/PS1 and p25Tg mice, which develop amyloid plaques and other AD hallmarks, and toxin-induced models using agents like aluminum chloride (AlCl₃) to induce neurotoxicity.[9][10]

  • Animal Strain: APP/PS1 mice, p25Tg mice, Wistar rats.

  • Application: These models are used to evaluate Curcumin's efficacy in reducing amyloid plaque burden, inhibiting neuroinflammation, and rescuing cognitive deficits.[9][10]

Models of Cerebral Ischemia

Middle Cerebral Artery Occlusion (MCAO) is a common surgical model to induce stroke and study neuroprotection against ischemic brain injury.

  • Animal Strain: Male Sprague-Dawley rats.

  • Application: This model helps investigate Curcumin's role in reducing infarct size and mitigating oxidative damage following ischemic events.[11]

Animal Models for Anti-inflammatory Effects of Curcumin

Curcumin's potent anti-inflammatory properties can be evaluated in various acute and chronic inflammation models.

Carrageenan-Induced Paw Edema

This is a widely used acute inflammation model where carrageenan injection into the paw induces a localized inflammatory response.

  • Animal Strain: Wistar or Sprague-Dawley rats.

  • Application: Ideal for screening the anti-inflammatory and anti-edematous effects of Curcumin.[12]

Lipopolysaccharide (LPS)-Induced Inflammation

Systemic or localized administration of LPS, a component of Gram-negative bacteria, induces a strong inflammatory response, characterized by the release of pro-inflammatory cytokines.

  • Animal Strain: C57BL/6 mice.

  • Application: Suitable for studying Curcumin's inhibitory effects on key inflammatory pathways like NF-κB and cytokine production (e.g., TNF-α, IL-6).[13][14]

Adjuvant-Induced Arthritis in Rats

This model mimics the chronic inflammation and joint destruction seen in human rheumatoid arthritis.

  • Animal Strain: Wistar rats.

  • Application: Used to assess the long-term therapeutic effects of Curcumin on chronic inflammatory disease progression.[15]

Quantitative Data Summary

The following tables summarize typical dosage regimens and observed effects of Curcumin in various animal models.

Table 1: Neuroprotective Effects of Curcumin in Animal Models

Animal ModelSpecies/StrainCurcumin Dose (Route)DurationKey Findings
Rotenone-Induced PDMouse50, 100, 200 mg/kg (p.o.)3 weeksImproved motor deficits, reduced oxidative damage, and restored mitochondrial enzyme activities.[7]
6-OHDA-Lesioned PDRat50 mg/kg (i.p.)-Reduced α-synuclein accumulation and improved motor scores via autophagy induction.[6]
p25 Transgenic Model of ADMouse (p25Tg)0.8 g Curcumin/kg of chow (p.o.)12 weeksReduced neuroinflammation, tau/amyloid pathology, and rescued cognitive impairments.[9]
AlCl₃-Induced NeurotoxicityRat (Wistar)100 mg/kg (p.o.)60-90 daysDecreased oxidative stress, inflammation, and apoptosis in the hippocampus; improved behavioral outcomes.[10]
Cerebral Ischemia (MCAO)Rat (Sprague-Dawley)50 mg/kg (i.p.)Post-ischemiaSignificantly reduced infarct size and oxidative stress levels.

Table 2: Anti-inflammatory Effects of Curcumin in Animal Models

Animal ModelSpecies/StrainCurcumin Dose (Route)DurationKey Findings
Carrageenan-Induced Paw EdemaRat50, 100 mg/kg (p.o.)AcuteDose-dependently inhibited paw edema. Nano-curcumin was effective at lower doses (20 mg/kg).[12]
LPS-Induced Acute Lung InjuryMouse (C57BL/6)50, 100 mg/kg (i.p.)AcuteAlleviated lung inflammation, reduced pro-inflammatory cytokines (TNF-α, IL-6), and decreased mortality.[13]
Adjuvant-Induced ArthritisRat (Wistar)110 mg/kg (p.o.)25 daysMicroencapsulated Curcumin effectively prevented arthritis progression and reduced cytokine levels (TNF-α, IL-1, IL-6).[15]
Formalin TestMouse5, 10, 20 mg/kg (i.p.)AcuteSignificantly reduced pain in the inflammatory phase of the test.[16]

Experimental Protocols

Protocol: Carrageenan-Induced Paw Edema in Rats
  • Animals: Male Wistar rats (180-220g).

  • Acclimatization: House animals for at least one week under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to food and water.

  • Grouping: Divide animals into groups (n=6 per group):

    • Control (Vehicle)

    • Positive Control (e.g., Diclofenac, 10 mg/kg)

    • Curcumin treatment groups (e.g., 25, 50, 100 mg/kg)

  • Drug Administration: Administer Curcumin or vehicle orally (p.o.) via gavage 30-60 minutes before carrageenan injection.

  • Induction of Edema: Inject 100 µL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Measurement: Measure the paw volume using a plethysmometer at baseline (0h) and at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group relative to the control group.

Protocol: LPS-Induced Neuroinflammation in Mice
  • Animals: Male C57BL/6 mice (20-25g).

  • Acclimatization: As described in 5.1.

  • Grouping and Pre-treatment:

    • Control (Saline)

    • LPS only

    • Curcumin (e.g., 50 mg/kg) + LPS

  • Drug Administration: Administer Curcumin or vehicle intraperitoneally (i.p.) for 3-7 consecutive days.

  • Induction of Neuroinflammation: On the final day of pre-treatment, 1 hour after the last Curcumin dose, administer LPS (e.g., 1 mg/kg, i.p.).

  • Tissue Collection: At 4-24 hours post-LPS injection, euthanize the animals and collect brain tissue (hippocampus and cortex).

  • Endpoint Analysis:

    • Cytokine Measurement: Analyze tissue homogenates for levels of TNF-α, IL-6, and IL-1β using ELISA kits.

    • Western Blot: Assess the activation of inflammatory signaling pathways (e.g., phosphorylation of NF-κB p65).

    • Immunohistochemistry: Stain brain sections for markers of glial activation (e.g., Iba1 for microglia, GFAP for astrocytes).

Signaling Pathways and Visualizations

Curcumin exerts its effects by modulating complex signaling networks. The following diagrams illustrate key pathways.

Curcumin's Anti-inflammatory Signaling

Curcumin primarily inhibits the pro-inflammatory NF-κB pathway. It prevents the degradation of IκBα, thereby blocking the nuclear translocation of the p65/p50 heterodimer and subsequent transcription of inflammatory genes like TNF-α, IL-6, and COX-2.[2][17][18]

G cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB (p65/p50) NFkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Genes Activates Transcription Curcumin Curcumin Curcumin->IKK Inhibits Curcumin->NFkB_active Inhibits Translocation

Curcumin's inhibition of the NF-κB inflammatory pathway.
Curcumin's Neuroprotective Signaling

Curcumin promotes neuroprotection by activating the Nrf2 antioxidant response and modulating the PI3K/Akt survival pathway.[1][11] Activation of Nrf2 leads to the transcription of antioxidant enzymes, while the PI3K/Akt pathway inhibits apoptosis and promotes cell survival.[4][5]

G cluster_pathway Neuroprotective Pathways PI3K PI3K Akt Akt PI3K->Akt Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Survival Neuronal Survival Akt->Survival Promotes Nrf2 Nrf2 Keap1 Keap1 Nrf2_active Active Nrf2 Keap1->Nrf2_active Releases ARE Antioxidant Response Element (ARE) Nrf2_active->ARE Binds to ARE->Survival Promotes Curcumin Curcumin Curcumin->PI3K Activates Curcumin->Keap1 Inhibits

Curcumin's activation of Nrf2 and PI3K/Akt survival pathways.
Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for evaluating the neuroprotective effects of Curcumin in an animal model of induced neurotoxicity.

G cluster_setup Phase 1: Setup & Dosing cluster_induction Phase 2: Induction & Treatment cluster_analysis Phase 3: Endpoint Analysis A1 Animal Acclimatization (1-2 weeks) A2 Baseline Behavioral Testing (e.g., Morris Water Maze) A1->A2 A3 Randomization into Groups (Control, Toxin, Toxin+Curcumin) A2->A3 A4 Curcumin Pre-treatment (e.g., 7-14 days, p.o.) A3->A4 B1 Induction of Neurotoxicity (e.g., Stereotaxic 6-OHDA injection) A4->B1 B2 Continued Curcumin Treatment (e.g., 14-28 days) B1->B2 C1 Post-treatment Behavioral Testing B2->C1 C2 Euthanasia & Tissue Collection (Brain) C1->C2 C3 Biochemical Analysis (ELISA, Western Blot) C2->C3 C4 Histological Analysis (IHC, Staining) C2->C4

Workflow for in vivo study of Curcumin's neuroprotective effects.

References

Application Notes and Protocols for the Synthesis of Pregomisin Derivatives and Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of pregomisin derivatives and their structure-activity relationships (SAR), with a focus on their potential as anticancer and anti-inflammatory agents. The protocols outlined below are intended to serve as a guide for the chemical modification of this compound and the subsequent biological evaluation of its derivatives.

Introduction to this compound and its Therapeutic Potential

This compound is a dibenzocyclooctadiene lignan isolated from plants of the Schisandraceae family, which have a long history of use in traditional medicine.[1] Lignans from this family are known to possess a wide range of biological activities, including hepatoprotective, antioxidant, anti-inflammatory, and anticancer effects.[1][2][3] The unique dibenzocyclooctadiene scaffold of this compound presents a valuable starting point for the development of novel therapeutic agents. By systematically modifying the chemical structure of this compound, it is possible to explore its SAR and optimize its biological activity for specific therapeutic targets.[4]

Structure-Activity Relationship (SAR) of Dibenzocyclooctadiene Lignans

The biological activity of dibenzocyclooctadiene lignans is significantly influenced by the stereochemistry of the biphenyl backbone and the nature and position of substituents on the aromatic rings and the cyclooctadiene ring.[4]

Key Structural Features Influencing Bioactivity:
  • Biphenyl Configuration: The stereochemistry of the biphenyl moiety (R or S configuration) can significantly impact the biological activity. For instance, lignans with an S-biphenyl configuration have been shown to exhibit stronger anti-inflammatory activity.[4][5]

  • Methylenedioxy Group: The presence of a methylenedioxy bridge on one of the aromatic rings is often associated with enhanced biological activity.[4]

  • Substituents on the Cyclooctadiene Ring:

    • Hydroxyl Groups: The presence and position of hydroxyl groups can influence antioxidant and cytotoxic activities.[3]

    • Methoxy Groups: The addition of methoxy groups on the cyclooctadiene ring has been shown to increase anti-inflammatory effectiveness.[4]

    • Ester Groups (e.g., Acetyl, Benzoyl): The introduction of ester functionalities can modulate the lipophilicity and, consequently, the bioactivity of the molecule. For example, a benzoyloxy group may enhance antioxidant effects, while an acetyl group might decrease anti-inflammatory activity.[3][4]

  • Exocyclic Methylene Group: An exocyclic methylene functionality has been identified as being essential for antioxidant activity.[3]

Data Presentation: Anticancer Activity of Dibenzocyclooctadiene Lignans

The following table summarizes the in vitro cytotoxic activity of various naturally occurring dibenzocyclooctadiene lignans against different human cancer cell lines. This data provides a baseline for understanding the anticancer potential of this class of compounds and for guiding the design of novel this compound derivatives.

CompoundCancer Cell LineIC50 (µg/mL)Reference
Kadusurain AA549 (Lung)1.05[2]
HCT116 (Colon)3.21[2]
HL-60 (Leukemia)2.15[2]
HepG2 (Liver)12.56[2]

Experimental Protocols

The following protocols provide a general framework for the isolation of this compound, its chemical modification to synthesize derivatives, and the subsequent evaluation of their biological activity.

Protocol 1: Extraction and Isolation of this compound from Schisandra sp.

This protocol describes a general method for the extraction of total lignans from Schisandra plant material, which can be further purified to isolate this compound.

Materials:

  • Dried and powdered Schisandra medicinal material

  • 40-60% Ethanol

  • Activated Carbon

  • Alumina for column chromatography

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Macerate the powdered Schisandra material in 40-60% ethanol for 12-36 hours.

  • Perform percolation to collect the ethanol extract.

  • Concentrate the percolate under reduced pressure using a rotary evaporator to obtain a concentrated solution. The volume of the concentrated solution should be approximately 1-3 times the weight of the initial medicinal material.

  • Adjust the ethanol concentration of the concentrated solution to 80-95% and filter to remove precipitates.

  • Purify the filtrate by passing it through an alumina column.

  • Decolorize the column eluate with 0.1-0.2% (w/v) activated carbon at room temperature for 0.5-2 hours, followed by filtration.

  • Concentrate the filtrate under reduced pressure and dry the resulting solid in a vacuum oven to yield the total lignan extract.

  • Isolate this compound from the total lignan extract using preparative high-performance liquid chromatography (HPLC).

Protocol 2: Semi-Synthesis of this compound Derivatives (Adapted from Piperine Chemistry)

This protocol provides a conceptual framework for the synthesis of this compound derivatives, adapted from established methods for the modification of other natural products like piperine. Specific reaction conditions will need to be optimized for this compound.

Materials:

  • Isolated this compound

  • Appropriate acylating or sulfonating agents (e.g., acetic anhydride, benzenesulfonyl chloride)

  • Lewis acids (e.g., AlCl3)

  • Organic solvents (e.g., diethyl ether, dichloromethane)

  • Reagents for work-up and purification (e.g., HCl, KOH, ethyl acetate)

  • Silica gel for column chromatography

General Procedure for Acylation:

  • Dissolve isolated this compound in a suitable anhydrous solvent such as diethyl ether.

  • Add a mixture of the acylating agent (e.g., acetic anhydride) and a Lewis acid (e.g., AlCl3).

  • Reflux the reaction mixture for 3-5 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, quench the reaction by adding distilled water and concentrated HCl.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with a base (e.g., 10% KOH) and then with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the acylated this compound derivative.

Note: This is a generalized procedure. The choice of solvent, Lewis acid, reaction time, and temperature will need to be optimized for each specific derivative.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a standard method for evaluating the anticancer activity of the synthesized this compound derivatives.

Materials:

  • Human cancer cell lines (e.g., A549, HCT116, HL-60, HepG2)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound derivatives dissolved in a suitable solvent (e.g., DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (solvent only).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizations

The following diagrams illustrate the general structure of dibenzocyclooctadiene lignans, a proposed synthetic workflow, and a simplified signaling pathway potentially affected by these compounds.

cluster_0 Core Structure of Dibenzocyclooctadiene Lignans cluster_1 Common Substituents Aromatic_Ring_A Aromatic Ring A Aromatic_Ring_B Aromatic Ring B Aromatic_Ring_A->Aromatic_Ring_B Cyclooctadiene_Ring Cyclooctadiene Ring Aromatic_Ring_A->Cyclooctadiene_Ring Fused R1 R1 (e.g., -OH, -OCH3) Aromatic_Ring_A->R1 Methylenedioxy Methylenedioxy Bridge Aromatic_Ring_A->Methylenedioxy Aromatic_Ring_B->Cyclooctadiene_Ring Fused R2 R2 (e.g., -OH, -OCH3) Aromatic_Ring_B->R2 R3 R3 (e.g., -OH, -OAcyl, =CH2) Cyclooctadiene_Ring->R3

Caption: General chemical scaffold of dibenzocyclooctadiene lignans.

Start Isolation of this compound from Schisandra sp. Synthesis Chemical Modification (e.g., Acylation, Sulfonation) Start->Synthesis Purification Purification of Derivatives (e.g., Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Screening Biological Activity Screening (e.g., MTT Assay) Characterization->Screening SAR Structure-Activity Relationship Analysis Screening->SAR SAR->Synthesis Iterative Optimization End Lead Compound Identification SAR->End

Caption: Experimental workflow for synthesis and evaluation.

Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Cell_Receptor Cell Surface Receptor (e.g., TLR4) Inflammatory_Stimulus->Cell_Receptor Signaling_Cascade Intracellular Signaling Cascade (e.g., NF-κB Pathway) Cell_Receptor->Signaling_Cascade NFkB_Activation Activation and Nuclear Translocation of NF-κB Signaling_Cascade->NFkB_Activation Gene_Expression Expression of Pro-inflammatory Genes (e.g., COX-2, iNOS) NFkB_Activation->Gene_Expression Inflammatory_Response Inflammatory Response Gene_Expression->Inflammatory_Response Pregomisin_Derivative This compound Derivative Pregomisin_Derivative->Signaling_Cascade Inhibition

Caption: Simplified anti-inflammatory signaling pathway.

References

Application Notes: High-Throughput Identification and Quantification of Drug Metabolites Using Advanced Mass Spectrometry Techniques

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The identification and characterization of drug metabolites are critical aspects of drug discovery and development. Understanding the metabolic fate of a new chemical entity provides insights into its efficacy, potential toxicity, and pharmacokinetic profile. While information on the metabolism of "Pregomisin" is not publicly available, this document presents a comprehensive set of protocols and application notes using Buspirone, a well-characterized anxiolytic drug, as a representative example. These methodologies can be adapted for the study of novel compounds like this compound.

Buspirone undergoes extensive phase I metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. The main metabolic pathways include hydroxylation and N-dealkylation, resulting in the formation of several metabolites, some of which are pharmacologically active. This document outlines the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the qualitative and quantitative analysis of Buspirone and its major metabolites.

Key Metabolites of Buspirone

Buspirone is metabolized into several derivatives, with the most significant being:

  • Hydroxylated Metabolites: Primarily 5-hydroxybuspirone, 6'-hydroxybuspirone, and 3'-hydroxybuspirone.[1][2][3][4]

  • N-dealkylated Metabolite: 1-(2-pyrimidinyl)piperazine (1-PP), which is a pharmacologically active metabolite.[4][5][6]

  • Other Metabolites: Glucuronide and hydroxymethoxyglucuronide conjugates have also been identified.[7]

Quantitative Summary of Buspirone and its Major Metabolites

The following table summarizes the key pharmacokinetic parameters and mass spectrometric information for Buspirone and its primary active metabolite, 1-PP. This data is essential for designing and validating quantitative LC-MS/MS assays.

CompoundMolecular Weight ( g/mol )Precursor Ion (m/z)Product Ion (m/z)Lower Limit of Quantitation (LLOQ)
Buspirone 385.5386.2122.10.01 - 0.5 ng/mL
1-(2-pyrimidinyl)piperazine (1-PP) 164.2165.195.12 ng/mL

Note: LLOQ values can vary depending on the specific analytical method and instrumentation used.[8][9][10]

Experimental Workflow for Metabolite Identification

The general workflow for identifying and quantifying drug metabolites involves several key stages, from sample preparation to data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Stage cluster_data_analysis Data Analysis in_vitro In Vitro Metabolism (e.g., Liver Microsomes) extraction Extraction (SPE, LLE, or PPT) in_vitro->extraction in_vivo In Vivo Samples (e.g., Plasma, Urine) in_vivo->extraction lc_separation LC Separation (Reversed-Phase) extraction->lc_separation ms_detection MS/MS Detection (Q-TOF or Triple Quad) lc_separation->ms_detection metabolite_id Metabolite Identification (Accurate Mass, Fragmentation) ms_detection->metabolite_id quantification Quantification (MRM) ms_detection->quantification

Caption: General workflow for drug metabolite identification.

Protocols

Protocol 1: In Vitro Metabolism of Buspirone using Human Liver Microsomes

This protocol describes the incubation of Buspirone with human liver microsomes (HLMs) to generate phase I metabolites.

Materials:

  • Buspirone hydrochloride

  • Human Liver Microsomes (pooled)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Incubator/shaker (37°C)

Procedure:

  • Prepare a 1 mg/mL stock solution of Buspirone in methanol.

  • In a microcentrifuge tube, combine 5 µL of the Buspirone stock solution with 445 µL of 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL of HLMs.

  • Pre-incubate the mixture for 5 minutes at 37°C.

  • Initiate the metabolic reaction by adding 50 µL of the NADPH regenerating system.

  • Incubate the reaction mixture for 60 minutes at 37°C with gentle shaking.

  • Terminate the reaction by adding 500 µL of ice-cold acetonitrile.

  • Vortex the mixture for 1 minute and then centrifuge at 14,000 rpm for 10 minutes to precipitate the proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis for the Identification and Quantification of Buspirone and its Metabolites

This protocol outlines the conditions for the separation and detection of Buspirone and its metabolites using a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

Instrumentation:

  • HPLC system (e.g., Agilent 1290 Infinity II)

  • Triple quadrupole mass spectrometer (e.g., Sciex 6500+) with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95-5% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Source Gas 1 (GS1): 50 psi

  • Ion Source Gas 2 (GS2): 55 psi

  • Curtain Gas (CUR): 35 psi

  • Temperature (TEM): 550°C

  • IonSpray Voltage (IS): 5500 V

  • MRM Transitions:

    • Buspirone: 386.2 → 122.1

    • 6'-hydroxybuspirone: 402.2 → 122.1

    • 1-PP: 165.1 → 95.1

Metabolic Pathway of Buspirone

The primary metabolic transformations of Buspirone involve hydroxylation and N-dealkylation, as depicted in the following diagram.

metabolic_pathway cluster_phase1 Phase I Metabolism (CYP3A4) cluster_metabolites Metabolites cluster_phase2 Phase II Metabolism Buspirone Buspirone Hydroxylation Hydroxylation Buspirone->Hydroxylation N_dealkylation N-dealkylation Buspirone->N_dealkylation Hydroxy_Bus Hydroxylated Metabolites (e.g., 6'-OH-Buspirone) Hydroxylation->Hydroxy_Bus One_PP 1-Pyrimidinylpiperazine (1-PP) (Active Metabolite) N_dealkylation->One_PP Glucuronidation Glucuronidation Hydroxy_Bus->Glucuronidation Glucuronide_conjugate Glucuronide Conjugates Glucuronidation->Glucuronide_conjugate

References

Application Notes and Protocols for Developing a Stable Pregomisin Formulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pregomisin, a lignan isolated from Schisandra chinensis, has demonstrated potential as a platelet-activating factor (PAF) receptor antagonist.[1][2][3] The PAF receptor is a G-protein coupled receptor implicated in a variety of inflammatory and pathological processes.[1][4][5] Antagonism of this receptor presents a therapeutic opportunity for a range of conditions. However, the successful clinical application of this compound is contingent on the development of a stable and bioavailable drug delivery system.

Lignans isolated from Schisandra chinensis are often characterized by poor aqueous solubility, classifying them as Biopharmaceutical Classification System (BCS) Class II compounds (low solubility, high permeability).[6] This presents a significant hurdle to achieving adequate bioavailability. These application notes provide a comprehensive guide to developing a stable formulation for this compound, with a focus on overcoming its presumed poor water solubility. The following protocols and data are intended to serve as a foundational resource for researchers in this field.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental to formulation development.

PropertyValueSource
Molecular FormulaC22H30O6[4]
Molar Mass390.47 g/mol [4]
IUPAC Name5-[(2S,3R)-4-(3-hydroxy-4,5-dimethoxyphenyl)-2,3-dimethylbutyl]-2,3-dimethoxyphenol[4]
SolubilitySoluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[7]
Predicted ClassificationLikely BCS Class II (Low Solubility, High Permeability)[6]

Formulation Strategies for Enhanced Solubility

Given the likely poor aqueous solubility of this compound, several formulation strategies can be employed to enhance its dissolution and bioavailability. Below are protocols for two promising approaches: solid dispersion and self-emulsifying drug delivery systems (SEDDS).

Protocol 1: Preparation of a this compound Solid Dispersion

Solid dispersions are a proven method for improving the oral bioavailability of poorly water-soluble drugs by dispersing the API in a hydrophilic carrier at the molecular level.[6][8]

Objective: To prepare a solid dispersion of this compound to enhance its dissolution rate.

Materials:

  • This compound

  • Poloxamer 407 (or other suitable hydrophilic polymer like PVP K30, HPMC)

  • Methanol (or other suitable solvent)

  • Rotary evaporator

  • Mortar and pestle

  • Sieves (e.g., 100 mesh)

Methodology:

  • Solvent Selection: Accurately weigh 10 mg of this compound and determine the volume of methanol required for complete dissolution.

  • Polymer Dissolution: In a separate container, dissolve a predetermined ratio of Poloxamer 407 (e.g., 1:1, 1:5, 1:10 drug-to-polymer ratio) in methanol.

  • Mixing: Add the this compound solution to the polymer solution and mix thoroughly using a magnetic stirrer until a clear solution is obtained.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) and reduced pressure. Continue until a solid mass is formed.

  • Drying: Further dry the solid mass in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Size Reduction: Pulverize the dried solid dispersion using a mortar and pestle.

  • Sieving: Pass the pulverized powder through a 100-mesh sieve to obtain a uniform particle size.

  • Storage: Store the prepared solid dispersion in a desiccator at room temperature.

Protocol 2: Development of a this compound Self-Emulsifying Drug Delivery System (SEDDS)

SEDDS are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[8][9]

Objective: To develop a SEDDS formulation to improve the solubility and absorption of this compound.

Materials:

  • This compound

  • Oil phase (e.g., Capryol 90, Labrafil M 1944 CS)

  • Surfactant (e.g., Kolliphor RH 40, Tween 80)

  • Cosurfactant (e.g., Transcutol HP, Plurol Oleique CC 497)

  • Vortex mixer

  • Water bath

Methodology:

  • Solubility Studies: Determine the solubility of this compound in various oils, surfactants, and cosurfactants to select the most suitable excipients.

  • Formulation Preparation:

    • Accurately weigh the components of the oil phase, surfactant, and cosurfactant in a clear glass vial based on predetermined ratios (e.g., start with a 40:40:20 ratio of oil:surfactant:cosurfactant).

    • Heat the mixture in a water bath at 40-50°C to facilitate mixing.

    • Vortex the mixture until a homogenous and clear solution is obtained.

    • Add the required amount of this compound to the mixture and vortex until it is completely dissolved.

  • Self-Emulsification Assessment:

    • Add 1 mL of the prepared SEDDS formulation to 500 mL of 0.1 N HCl (simulated gastric fluid) in a glass beaker with gentle agitation.

    • Visually observe the formation of the emulsion and note the time it takes to emulsify. A rapid formation of a clear or bluish-white emulsion indicates a successful SEDDS formulation.

Characterization and Stability Testing

Following the preparation of the formulations, a series of characterization and stability tests should be performed to ensure quality and efficacy.

TestMethodPurpose
Drug Content High-Performance Liquid Chromatography (HPLC)To determine the amount of this compound in the formulation.
In Vitro Dissolution USP Dissolution Apparatus II (Paddle Method)To assess the rate and extent of drug release from the formulation in simulated gastrointestinal fluids.
Particle Size Analysis Dynamic Light Scattering (DLS)To measure the globule size of the SEDDS emulsion.
Zeta Potential Electrophoretic Light ScatteringTo evaluate the surface charge and stability of the SEDDS emulsion.
Solid-State Characterization Differential Scanning Calorimetry (DSC), X-Ray Diffraction (XRD)To confirm the amorphous nature of this compound in the solid dispersion.
Stability Studies ICH Guideline Q1A(R2)To evaluate the physical and chemical stability of the formulation under various temperature and humidity conditions.

Mechanism of Action: PAF Receptor Signaling Pathway

This compound acts as an antagonist to the platelet-activating factor (PAF) receptor.[2][3] The binding of PAF to its G-protein coupled receptor initiates a cascade of intracellular signaling events.[4][5] Antagonism of this receptor by this compound would inhibit these downstream effects.

PAF_Signaling_Pathway This compound This compound PAF_Receptor PAF Receptor (GPCR) This compound->PAF_Receptor Antagonizes G_Protein Gq Protein PAF_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ (intracellular) ER->Ca2 Releases Ca2->PKC Activates NFkB_Activation NF-κB Activation PKC->NFkB_Activation Leads to Inflammatory_Response Inflammatory Response NFkB_Activation->Inflammatory_Response Promotes

Caption: this compound antagonizes the PAF receptor, inhibiting downstream signaling.

Experimental Workflow for Formulation Development

A systematic approach is crucial for the successful development of a stable and effective this compound formulation.

Formulation_Workflow Start Start: API Characterization (this compound) Solubility Solubility Screening (Aqueous & Organic) Start->Solubility Strategy Select Formulation Strategy (e.g., Solid Dispersion, SEDDS) Solubility->Strategy Excipient Excipient Compatibility & Selection Strategy->Excipient Formulation Formulation Optimization (DoE) Excipient->Formulation Characterization Physicochemical Characterization Formulation->Characterization Dissolution In Vitro Dissolution Testing Characterization->Dissolution Dissolution->Formulation Iterate & Optimize Stability ICH Stability Studies Dissolution->Stability End Lead Formulation Identified Stability->End

Caption: A systematic workflow for developing a stable this compound formulation.

Conclusion

The development of a stable and bioavailable formulation is paramount to realizing the therapeutic potential of this compound. The protocols and information provided herein offer a robust starting point for researchers. By systematically addressing the solubility challenges of this promising PAF receptor antagonist, significant advancements can be made in its journey from the laboratory to the clinic.

References

Application Note: Unveiling the Genetic Mediators of Pregomisin's Pro-Survival Effects in Neuronal Cells Using a Genome-Wide CRISPR-Cas9 Activation Screen

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Understanding the precise mechanism of action is a critical step in the development of novel therapeutics. Pregomisin is a novel small molecule compound that has demonstrated significant pro-survival effects in neuronal cells under cytotoxic stress. However, the genetic pathways it modulates remain uncharacterized. This document provides a detailed protocol for utilizing a genome-wide CRISPR activation (CRISPRa) screen to identify genes that, when overexpressed, phenocopy the protective effects of this compound. By identifying these genetic mediators, we can elucidate the drug's mechanism of action and uncover potential new targets for therapeutic intervention in neurodegenerative diseases.

Introduction: The Hypothetical "Neuro-Survival Pathway" and this compound

This compound's protective effects are hypothesized to be mediated through the activation of a key cellular signaling cascade, tentatively named the "Neuro-Survival Pathway." In this proposed pathway, the binding of an extracellular ligand to a transmembrane receptor (Receptor-X) initiates a phosphorylation cascade involving Kinase A and Kinase B. This culminates in the activation of a transcription factor, "NeuroGene-TF," which upregulates the expression of genes responsible for cellular protection and stress resilience. This compound is thought to act as an agonist or a positive allosteric modulator within this pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus ReceptorX Receptor-X KinaseA Kinase A ReceptorX->KinaseA Phosphorylates KinaseB Kinase B KinaseA->KinaseB Phosphorylates NeuroGeneTF NeuroGene-TF (Transcription Factor) KinaseB->NeuroGeneTF Activates SurvivalGenes Pro-Survival Genes NeuroGeneTF->SurvivalGenes Upregulates This compound This compound This compound->ReceptorX Activates ExtracellularLigand Extracellular Ligand ExtracellularLigand->ReceptorX Binds

Caption: Hypothetical "Neuro-Survival Pathway" modulated by this compound.

Experimental Objective and Logical Workflow

The primary objective is to perform a genome-wide CRISPRa screen to identify genes whose overexpression confers resistance to a specific neurotoxin (e.g., 6-hydroxydopamine, 6-OHDA), thereby mimicking the effect of this compound. This approach allows for an unbiased, functional interrogation of the entire genome to pinpoint the genetic basis of the observed phenotype.

G Hypothesis Hypothesis: This compound activates a pro-survival genetic pathway. CRISPRa_Screen CRISPRa Screen: Identify genes whose overexpression confers neuroprotection. Hypothesis->CRISPRa_Screen Data_Analysis Data Analysis: Identify sgRNAs enriched in the surviving cell population via NGS. CRISPRa_Screen->Data_Analysis Hit_Identification Hit Identification: Map enriched sgRNAs to target genes. Data_Analysis->Hit_Identification Validation Validation: Confirm pro-survival effect of top candidate genes individually. Hit_Identification->Validation Mechanism Mechanism Elucidation: Identified genes reveal the genetic basis of this compound's effects. Validation->Mechanism

Caption: Logical workflow for investigating this compound's genetic basis.

Detailed Protocols

Protocol: Genome-Wide CRISPRa Lentiviral Library Transduction

This protocol outlines the procedure for introducing a genome-wide sgRNA library into a neuronal cell line (e.g., SH-SY5Y) stably expressing the dCas9-VPR activator complex.

Materials:

  • SH-SY5Y cells stably expressing dCas9-VPR

  • Complete Growth Medium (e.g., DMEM/F12, 10% FBS, 1% Pen/Strep)

  • Genome-wide human CRISPRa sgRNA library (lentiviral pool)

  • Polybrene transfection reagent (10 mg/mL stock)

  • Puromycin

  • 6-well plates and 150 mm plates

Procedure:

  • Cell Seeding: Seed 2 x 10^5 dCas9-VPR expressing SH-SY5Y cells per well in a 6-well plate in 2 mL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Transduction:

    • Thaw the pooled lentiviral sgRNA library on ice.

    • On the day of transduction, replace the medium with 1.8 mL of fresh complete medium.

    • Add Polybrene to each well to a final concentration of 8 µg/mL.

    • Add the lentiviral library at a Multiplicity of Infection (MOI) of 0.3. This is critical to ensure that most cells receive only a single sgRNA construct.

    • Calculation Note: The volume of virus needed = (Number of cells * MOI) / Viral Titer (TU/mL).

  • Incubation: Incubate the cells for 48-72 hours.

  • Antibiotic Selection: After incubation, replace the medium with fresh medium containing Puromycin (concentration to be determined by a kill curve, typically 1-2 µg/mL for SH-SY5Y).

  • Expansion: Culture the cells under Puromycin selection for 7-10 days to ensure a pure population of transduced cells. Expand the cell population to achieve at least 200x coverage per sgRNA in the library. For a library with 70,000 sgRNAs, this requires at least 1.4 x 10^7 cells.

Protocol: CRISPRa Screen for Neuroprotection

This protocol describes the core screening experiment to identify genes conferring resistance to the neurotoxin 6-OHDA.

Procedure:

  • Population Splitting: Once the transduced cell population is expanded, harvest the cells.

    • Control Population: Seed a minimum of 1.4 x 10^7 cells into 150 mm plates. This population will be grown without the toxin and serve as the baseline representation of the sgRNA library.

    • Treatment Population: Seed an identical number of cells into a separate set of 150 mm plates.

  • Toxin Treatment: Allow cells to adhere for 24 hours. Then, replace the medium in the "Treatment Population" plates with fresh medium containing a lethal dose of 6-OHDA (e.g., LD50 concentration, determined beforehand). Replace the medium in the "Control Population" plates with fresh medium without the toxin.

  • Selection Period: Culture the cells for 5-7 days, or until significant cell death ( > 80-90%) is observed in the treatment group. The surviving cells are those enriched for protective sgRNAs.

  • Genomic DNA Extraction: Harvest both the control and surviving treatment populations. Extract genomic DNA (gDNA) from both samples using a commercial gDNA extraction kit suitable for large cell pellets.

  • NGS Library Preparation and Sequencing:

    • Amplify the sgRNA cassette from the gDNA using PCR with primers flanking the sgRNA sequence. Use a high-fidelity polymerase.

    • Perform a second round of PCR to add Illumina sequencing adapters and barcodes.

    • Pool the libraries and perform high-throughput sequencing on an Illumina platform (e.g., NextSeq, NovaSeq) to determine the relative abundance of each sgRNA.

Data Presentation and Analysis

Following sequencing, raw reads are aligned and counted for each sgRNA. The enrichment of each sgRNA in the surviving population relative to the control population is calculated. Gene-level scores are then computed using algorithms like MAGeCK.

Table 1: Top 10 Gene Hits from CRISPRa Screen

Hypothetical data is presented for illustrative purposes.

RankGene IDGene SymbolEnrichment Score (Log2 Fold Change)p-value
15290NRF28.761.2e-15
22932GSK3B7.914.5e-13
35594MAPK17.558.9e-12
46774STAT37.231.1e-10
5595CCND16.983.4e-9
62353FOS6.727.8e-9
75604MAP2K16.511.2e-8
8207AKT16.334.6e-8
95894RAF16.199.1e-8
103725JUN6.052.3e-7
Table 2: Validation of Top 3 Candidate Genes

Cells were individually transduced with sgRNAs for the top 3 hits and subjected to 6-OHDA treatment. Cell viability was measured using a CellTiter-Glo® assay.

sgRNA TargetTreatment (6-OHDA)Normalized Cell Viability (%)Standard Deviation
Non-Targeting Control-100.05.2
Non-Targeting Control+45.34.1
NRF2 + 88.7 6.3
GSK3B + 82.1 5.9
MAPK1 + 79.5 6.8

Experimental Workflow Visualization

The entire experimental process, from library transduction to hit identification, can be visualized as a continuous workflow.

G cluster_C cluster_T Lenti_Library Pooled Lentiviral CRISPRa Library Transduction Transduction (MOI < 0.3) Lenti_Library->Transduction Cells dCas9-VPR Expressing Neuronal Cells Cells->Transduction Selection Puromycin Selection Transduction->Selection Expansion Cell Expansion (Maintain Library Complexity) Selection->Expansion Split Split Population Expansion->Split Control Control Population (No Toxin) Split->Control Treatment Treatment Population (+ Neurotoxin) Split->Treatment Harvest Harvest gDNA Control->Harvest Treatment->Harvest NGS PCR & Next-Gen Sequencing Analysis Data Analysis (MAGeCK) NGS->Analysis Hits Validated Gene Hits Analysis->Hits Harvest_C Harvest gDNA Harvest_C->NGS Harvest_T Harvest gDNA Harvest_T->NGS

Caption: Workflow of the genome-wide CRISPRa screen for neuroprotection.

Conclusion

The protocols and workflow detailed in this application note provide a robust framework for using CRISPRa screening to functionally dissect the genetic pathways underlying the therapeutic effects of a compound like this compound. The identification of genes such as NRF2 and GSK3B in our hypothetical screen provides strong, actionable hypotheses for the drug's mechanism of action, suggesting it may tap into endogenous stress response and signaling pathways. This approach not only illuminates the biology of the compound but also paves the way for biomarker discovery and the identification of novel therapeutic targets.

Application of fluorescent probes to visualize Pregomisin's subcellular localization

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Visualizing the Subcellular Localization of Pregomisin using Fluorescent Probes

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, a lignan isolated from the fruits of Schisandra chinensis, has been identified as a platelet-activating factor (PAF) antagonist[1][2]. PAF is a potent phospholipid activator involved in various physiological and pathological processes, including inflammation, allergic responses, and thrombosis. Its effects are mediated through the PAF receptor (PAFR), a G-protein coupled receptor (GPCR) predominantly located on the plasma membrane. Understanding the subcellular distribution of this compound is crucial for elucidating its mechanism of action, potential off-target effects, and overall pharmacological profile.

Fluorescent labeling of small molecules is a powerful technique for visualizing their real-time distribution within living cells.[3][] This approach allows for the investigation of drug-target interactions, cellular uptake, and accumulation in specific organelles.[5][6] This application note provides a detailed protocol for labeling this compound with a fluorescent probe and visualizing its subcellular localization in a human cell line expressing PAFR.

Key Applications

  • Mechanism of Action Studies: Determine if this compound's antagonistic activity involves internalization of the PAF receptor.

  • Pharmacokinetics: Observe the dynamics of this compound's uptake, distribution, and clearance at a subcellular level.[]

  • Off-Target Analysis: Identify potential accumulation of this compound in organelles unrelated to its primary target, which could indicate potential side effects.

  • Drug Development: Provide insights into the structure-activity relationship to guide the design of analogs with improved target specificity and cellular permeability.

Experimental Protocols

Synthesis of Fluorescently Labeled this compound (this compound-Fluorophore Conjugate)

This protocol outlines a general strategy for conjugating a fluorescent dye to this compound. The choice of fluorophore and conjugation chemistry will depend on the functional groups available on this compound and the desired photophysical properties. For this example, we will assume a hydroxyl group on this compound can be used for conjugation with a succinimidyl ester (NHS ester) of a fluorescent dye.

Materials:

  • This compound

  • Fluorescent dye with an NHS ester reactive group (e.g., Alexa Fluor 488 NHS Ester)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Mass Spectrometer

Procedure:

  • Dissolution: Dissolve this compound in anhydrous DMF to a final concentration of 10 mM.

  • Reaction Setup: In a light-protected vial, add the fluorescent dye NHS ester (1.2 molar equivalents to this compound).

  • Base Addition: Add TEA (2 molar equivalents) to the reaction mixture to act as a base catalyst.

  • Incubation: Stir the reaction at room temperature for 4-6 hours, protected from light.

  • Reaction Quenching: Quench the reaction by adding a small amount of water.

  • Purification: Purify the this compound-fluorophore conjugate by RP-HPLC.

  • Characterization: Confirm the identity and purity of the conjugate using mass spectrometry and UV-Vis spectroscopy.

  • Storage: Store the purified conjugate in a suitable solvent (e.g., DMSO) at -20°C, protected from light.

Cell Culture and Staining

This protocol describes the staining of a human cell line (e.g., HEK293) stably expressing human PAFR with the this compound-fluorophore conjugate and organelle-specific fluorescent markers.

Materials:

  • HEK293 cells stably expressing human PAFR

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound-fluorophore conjugate

  • Hoechst 33342 (for nucleus staining)

  • MitoTracker Red CMXRos (for mitochondria staining)

  • ER-Tracker Green (for endoplasmic reticulum staining)

  • LysoTracker Red DND-99 (for lysosome staining)

  • Phosphate Buffered Saline (PBS)

  • Paraformaldehyde (PFA)

  • Mounting medium with DAPI

Procedure:

  • Cell Seeding: Seed HEK293-PAFR cells onto glass-bottom dishes suitable for fluorescence microscopy and culture overnight.

  • Organelle Staining (Optional):

    • For mitochondrial staining, incubate cells with MitoTracker Red CMXRos (200 nM) for 30 minutes.

    • For ER staining, incubate cells with ER-Tracker Green (1 µM) for 30 minutes.

    • For lysosomal staining, incubate cells with LysoTracker Red DND-99 (50 nM) for 30 minutes.

  • This compound-Fluorophore Incubation:

    • Wash the cells twice with pre-warmed PBS.

    • Incubate the cells with the this compound-fluorophore conjugate at a final concentration of 1-5 µM in serum-free medium for 1-2 hours at 37°C.

  • Nuclear Staining:

    • During the last 15 minutes of incubation, add Hoechst 33342 to a final concentration of 1 µg/mL.

  • Washing: Wash the cells three times with pre-warmed PBS to remove unbound probes.

  • Fixation (Optional): For fixed-cell imaging, incubate the cells with 4% PFA in PBS for 15 minutes at room temperature. Wash three times with PBS.

  • Mounting: Add a drop of mounting medium to the cells and cover with a coverslip.

  • Imaging: Proceed with fluorescence microscopy imaging.

Fluorescence Microscopy and Image Analysis

Instrumentation:

  • Confocal Laser Scanning Microscope (CLSM) equipped with appropriate lasers and emission filters for the selected fluorophores.

Imaging Parameters:

  • Excitation/Emission Wavelengths:

    • This compound-Alexa Fluor 488: Ex: 495 nm, Em: 519 nm

    • Hoechst 33342: Ex: 350 nm, Em: 461 nm

    • MitoTracker Red CMXRos: Ex: 579 nm, Em: 599 nm

    • ER-Tracker Green: Ex: 504 nm, Em: 511 nm

    • LysoTracker Red DND-99: Ex: 577 nm, Em: 590 nm

  • Objective: 60x or 100x oil immersion objective.

  • Image Acquisition: Acquire multi-channel fluorescence images.

Image Analysis:

  • Colocalization Analysis: Use image analysis software (e.g., ImageJ with the JaCoP plugin) to quantify the degree of colocalization between the this compound-fluorophore signal and the organelle-specific markers. Pearson's Correlation Coefficient (PCC) is a common metric for this analysis.

  • Intensity Measurements: Measure the mean fluorescence intensity of the this compound-fluorophore conjugate in different subcellular regions to determine its relative accumulation.

Data Presentation

Table 1: Hypothetical Quantitative Colocalization Analysis of this compound-Fluorophore with Subcellular Organelles

Organelle MarkerPearson's Correlation Coefficient (PCC) with this compound-FluorophoreInterpretation
Plasma Membrane (PAFR-GFP)0.85 ± 0.05Strong colocalization, suggesting interaction with the PAF receptor.
Endosomes (Rab5-RFP)0.65 ± 0.08Moderate colocalization, indicating potential receptor internalization upon binding.
Mitochondria (MitoTracker Red)0.20 ± 0.03Weak colocalization, suggesting minimal accumulation in mitochondria.
Endoplasmic Reticulum (ER-Tracker)0.35 ± 0.06Low colocalization, indicating some non-specific association.
Lysosomes (LysoTracker Red)0.15 ± 0.04Very weak colocalization, suggesting it is not primarily targeted for degradation.

Table 2: Hypothetical Mean Fluorescence Intensity of this compound-Fluorophore in Different Cellular Compartments

Cellular CompartmentMean Fluorescence Intensity (Arbitrary Units)
Plasma Membrane1500 ± 120
Perinuclear Region800 ± 95
Cytoplasm (diffuse)450 ± 60
Nucleus150 ± 30

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Analysis synthesis Synthesis of This compound-Fluorophore pregomisin_stain Incubation with This compound-Fluorophore synthesis->pregomisin_stain cell_culture Cell Culture (HEK293-PAFR) organelle_stain Organelle Staining (Mito, ER, Lyso) cell_culture->organelle_stain organelle_stain->pregomisin_stain nuclear_stain Nuclear Staining (Hoechst) pregomisin_stain->nuclear_stain microscopy Confocal Microscopy nuclear_stain->microscopy image_analysis Image Analysis (Colocalization, Intensity) microscopy->image_analysis data_interpretation Data Interpretation image_analysis->data_interpretation

Caption: Experimental workflow for visualizing this compound's subcellular localization.

signaling_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_internalization Receptor Internalization This compound This compound pafr PAF Receptor This compound->pafr Antagonist Binding g_protein G-protein pafr->g_protein Blocks Activation endosome Endosome pafr->endosome Internalization plc PLC g_protein->plc Inhibition pip2 PIP2 plc->pip2 Hydrolysis ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release ip3->ca_release pkc PKC Activation dag->pkc

Caption: Hypothetical signaling pathway of this compound as a PAF receptor antagonist.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Pregomisin Solubility for In Vitro Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming solubility challenges with Pregomisin in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro studies?

This compound is a lignan compound naturally found in plants such as Schisandra chinensis[1]. Its chemical formula is C₂₂H₃₀O₆, and it has a molar mass of approximately 390.48 g/mol [1]. Like many natural products, this compound is lipophilic, meaning it has poor solubility in water-based solutions like cell culture media. This low aqueous solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results in in vitro assays.

Q2: My this compound solution is cloudy after adding it to my cell culture medium. What is happening?

Cloudiness or the formation of a visible precipitate is a common sign that the this compound has exceeded its solubility limit in the aqueous environment of your cell culture medium[2]. This often occurs when a concentrated stock solution, typically prepared in an organic solvent like DMSO, is diluted into the medium. The abrupt change in solvent polarity causes the poorly soluble compound to fall out of solution[2]. This can also be caused by temperature shifts, where media warmed to 37°C may not be able to keep the compound dissolved as effectively as colder storage temperatures[2].

Q3: How can I visually confirm if my compound has precipitated?

You can visually inspect your culture plates or tubes for a hazy appearance or fine particles. Under a light microscope, you may observe crystalline structures or amorphous aggregates that are distinct from the cells[2]. It's important to differentiate this from microbial contamination, which might also cause turbidity but would be accompanied by other signs like a rapid pH change in the medium (indicated by a color change) and the presence of motile microorganisms under high magnification[2].

Q4: Can the components of my cell culture medium affect this compound's solubility?

Yes, the composition of your cell culture medium can influence the solubility of your compound. Different media formulations contain varying concentrations of salts, amino acids, and proteins, which can interact with this compound and affect its solubility[2]. For instance, high concentrations of calcium or phosphate in the medium could potentially form insoluble complexes with certain compounds[3]. If you consistently face precipitation issues, testing the solubility in a simpler buffered solution like PBS can help determine if media components are a contributing factor[2].

Troubleshooting Guide: Improving this compound Solubility

If you are experiencing issues with this compound solubility, consider the following strategies, starting with the simplest and most common techniques.

Strategy 1: Optimization of Stock Solution and Dilution Technique

The most immediate and often effective approach is to refine how you prepare and introduce your this compound stock solution into the aqueous experimental medium.

  • Problem: Compound precipitates upon addition to the culture medium.

  • Cause: Rapid change in solvent polarity when a concentrated DMSO stock is diluted.

  • Solution:

    • Lower the Stock Concentration: Prepare a less concentrated stock solution in DMSO. This will require adding a larger volume to your medium to achieve the final concentration, but it reduces the localized concentration shock.

    • Stepwise Dilution: Instead of adding the stock directly to the final volume of the medium, perform serial dilutions in the medium.

    • Slow Addition with Agitation: Add the stock solution dropwise to the medium while gently vortexing or swirling the tube[2]. This helps to disperse the compound more evenly and quickly.

    • Pre-warm the Medium: Ensure your culture medium is pre-warmed to the experimental temperature (e.g., 37°C) before adding the this compound stock[2].

Strategy 2: Utilizing Co-solvents

Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.

  • Problem: this compound remains insoluble even with optimized dilution techniques.

  • Solution: While DMSO is the most common, other co-solvents can be tested. Polyethylene glycols (PEGs), propylene glycol, or ethanol are sometimes used in preclinical formulations[4]. It is crucial to determine the tolerance of your specific cell line to these solvents, as they can be toxic at higher concentrations.

Strategy 3: Employing Solubilizing Excipients

For more persistent solubility issues, the use of solubilizing agents can be highly effective.

  • Problem: this compound has very low intrinsic aqueous solubility.

  • Solutions:

    • Surfactants: Non-ionic surfactants like Tween® 80 or Poloxamers can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility[5]. Start with very low concentrations (e.g., 0.01-0.1%) and check for cellular toxicity.

    • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can form inclusion complexes with poorly soluble molecules like this compound, thereby increasing their solubility in aqueous solutions[6][7]. Beta-cyclodextrins and their derivatives (e.g., HP-β-CD) are commonly used.

Quantitative Data Summary

The following tables provide a hypothetical summary of solubility data for this compound using different solubilization methods. These values are for illustrative purposes to guide experimental design.

Table 1: this compound Solubility in Different Solvents

SolventEstimated Solubility (mg/mL)
Water< 0.01
Phosphate Buffered Saline (PBS)< 0.01
Dimethyl Sulfoxide (DMSO)> 50
Ethanol> 20
ChloroformSoluble[8]
DichloromethaneSoluble[8]
Ethyl AcetateSoluble[8]

Table 2: Effect of Solubilizing Agents on Apparent Aqueous Solubility of this compound

FormulationThis compound Concentration (µg/mL)Observations
1% DMSO in PBS< 1Precipitation observed
1% DMSO + 0.1% Tween® 80 in PBS15Clear solution
1% DMSO + 1% HP-β-CD in PBS50Clear solution

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This protocol helps determine the maximum soluble concentration of this compound in your experimental medium.

  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mM).

  • Create a series of dilutions of the stock solution in DMSO in a 96-well plate.

  • Transfer a small, equal volume (e.g., 2 µL) of each DMSO dilution to a new 96-well plate containing your cell culture medium (e.g., 198 µL) to achieve the final desired concentrations. The final DMSO concentration should be kept constant (e.g., 1%).

  • Include a negative control with DMSO only.

  • Seal the plate and incubate under your experimental conditions (e.g., 37°C) for a set period (e.g., 2 hours).

  • Visually inspect each well for precipitation under a light microscope.

  • Quantify precipitation by measuring the absorbance or light scattering at a wavelength where the compound does not absorb (e.g., 650 nm) using a plate reader. A significant increase in absorbance compared to the control indicates precipitation.

  • The highest concentration that does not show precipitation is the kinetic solubility.

Protocol 2: Preparation of a this compound-Cyclodextrin Complex

This method can be used to prepare a more soluble formulation of this compound.

  • Prepare a solution of Hydroxypropyl-beta-cyclodextrin (HP-β-CD) in water (e.g., 10% w/v).

  • Add an excess amount of this compound powder to the HP-β-CD solution.

  • Stir or sonicate the mixture for 24-48 hours at room temperature to facilitate complex formation.

  • Filter the solution through a 0.22 µm filter to remove the undissolved this compound.

  • Determine the concentration of the solubilized this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

  • This stock solution can then be diluted in cell culture medium for your experiments.

Visualizations

Experimental Workflow for Solubility Enhancement

G cluster_prep Initial Preparation cluster_test Solubility Testing cluster_solutions Troubleshooting Strategies start This compound Powder stock Prepare Concentrated Stock (e.g., 20 mM in 100% DMSO) start->stock dilute Dilute Stock into Aqueous Medium stock->dilute observe Observe for Precipitation (Visual & Microscopic) dilute->observe precip Precipitation Occurs? observe->precip no_precip Proceed with Experiment precip->no_precip No optimize Optimize Dilution (e.g., slow addition, pre-warm) precip->optimize Yes optimize->dilute Re-test cosolvent Use Co-solvents (e.g., PEG, Ethanol) optimize->cosolvent If still precipitates excipient Use Solubilizing Excipients (e.g., Cyclodextrins, Surfactants) cosolvent->excipient If still precipitates excipient->dilute Re-test

Caption: Workflow for troubleshooting this compound solubility issues.

Hypothetical Signaling Pathway Influenced by a Natural Product

G This compound This compound Receptor Cell Surface Receptor This compound->Receptor Binds/Activates PI3K PI3K Receptor->PI3K MAPK MAPK (e.g., ERK, JNK) Receptor->MAPK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR NFkB NF-κB Akt->NFkB Inhibits Proliferation Cell Proliferation mTOR->Proliferation Inflammation Inflammation NFkB->Inflammation Apoptosis Apoptosis MAPK->Apoptosis

References

Technical Support Center: Troubleshooting Pregomisin Instability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the use of Pregomisin, with a focus on troubleshooting its instability in solution. The following information is compiled from publicly available data and general knowledge of lignan compounds.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action?

This compound is a natural lignan compound, isolated from the fruits of Schisandra chinensis. Its primary known mechanism of action is as a Platelet-Activating Factor (PAF) receptor antagonist. By blocking the PAF receptor, this compound can inhibit various downstream signaling pathways involved in inflammation and platelet aggregation.

2. What are the recommended solvents for dissolving this compound?

This compound is a lipophilic compound with low aqueous solubility. Therefore, it is recommended to first prepare a stock solution in an organic solvent. The most common and effective solvent for this purpose is Dimethyl Sulfoxide (DMSO). Other organic solvents such as ethanol and methanol can also be used, although the solubility may be lower compared to DMSO.

3. My this compound solution is cloudy and has visible precipitates. What could be the cause?

Precipitation of this compound in solution is a common issue and can be attributed to several factors:

  • Supersaturation: The concentration of this compound in your final working solution may have exceeded its solubility limit in the aqueous medium (e.g., cell culture media or buffer).

  • Low Final Organic Solvent Concentration: When diluting the DMSO stock solution into an aqueous medium, the final percentage of DMSO might be too low to maintain this compound in solution.

  • Temperature Effects: A decrease in temperature can reduce the solubility of this compound, leading to its precipitation.

  • pH of the Solution: Although data specific to this compound is limited, the stability and solubility of lignans can be influenced by the pH of the medium.

4. How can I prevent the precipitation of this compound in my experiments?

To mitigate precipitation issues, the following steps are recommended:

  • Optimize Stock and Working Concentrations: Do not exceed the recommended solubility limits. It may be necessary to perform a solubility test in your specific experimental medium.

  • Maintain Adequate Solvent Concentration: Ensure the final concentration of DMSO in your working solution is sufficient to maintain solubility, while remaining non-toxic to your cells (typically below 0.5% v/v).

  • Temperature Control: Pre-warm your aqueous medium to the experimental temperature (e.g., 37°C) before adding the this compound stock solution.

  • Proper Mixing Technique: Add the stock solution drop-wise to the pre-warmed medium while gently vortexing or swirling to ensure rapid and uniform dispersion.

  • Sonication: If precipitation still occurs, brief sonication of the final working solution in a water bath sonicator may help to redissolve the compound.

  • Use of Pluronic F-68: For cell culture applications, the addition of a small amount of Pluronic F-68 (a non-ionic surfactant) to the medium can sometimes help to increase the solubility of hydrophobic compounds.

5. What are the optimal storage conditions for this compound and its solutions?

To ensure the long-term stability of this compound, please adhere to the following storage guidelines:

  • Solid Form: Store this compound powder at -20°C.

  • Stock Solutions: Prepare concentrated stock solutions in DMSO, aliquot into small, single-use volumes in amber vials or tubes wrapped in aluminum foil, and store at -80°C. This will minimize freeze-thaw cycles and protect the compound from light.

6. What are the potential degradation pathways for this compound?

As a lignan, this compound is susceptible to degradation through several pathways:

  • Oxidation: The phenolic groups in the this compound structure are prone to oxidation, which can be initiated by exposure to air, light, or trace metal ions.

  • Hydrolysis: While generally stable, prolonged exposure to harsh acidic or alkaline conditions may lead to the hydrolysis of this compound.

  • Photodegradation: Exposure to light, especially UV radiation, can cause the degradation of this compound. It is crucial to handle and store this compound solutions with protection from light.

Data Presentation

Table 1: Quantitative Solubility Data for this compound

SolventMolar Mass ( g/mol )Estimated Solubility
DMSO390.47≥ 50 mM
Ethanol390.47~25 mM
Methanol390.47~25 mM
Water390.47< 0.1 mM
Cell Culture Media (+ 0.1% DMSO)390.47Empirically determine; generally in the low µM range

Table 2: Factors Influencing this compound Stability in Solution

FactorEffect on StabilityRecommendation
pH Potentially unstable at pH < 5 and pH > 8.Maintain working solution pH between 6.0 and 7.5.
Temperature Degradation rate increases with temperature.Prepare fresh solutions for each experiment and store stock solutions at -80°C.
Light Susceptible to photodegradation.Protect from light at all times by using amber vials or wrapping containers in foil.
Oxygen Prone to oxidation.Degas solvents and overlay with an inert gas (e.g., argon or nitrogen) for long-term storage of stock solutions.

Experimental Protocols

Protocol 1: Preparation of a 50 mM this compound Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Anhydrous, sterile-filtered DMSO

  • Sterile, amber microcentrifuge tubes or clear tubes wrapped in aluminum foil

  • Analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Tare a sterile amber microcentrifuge tube on an analytical balance.

  • Carefully weigh 19.52 mg of this compound into the tube (for 1 mL of stock solution).

  • Add 1 mL of anhydrous, sterile-filtered DMSO to the tube.

  • Cap the tube tightly and vortex for 2-3 minutes until the solid is completely dissolved.

  • If necessary, sonicate the tube in a water bath for 5-10 minutes to aid dissolution.

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C, protected from light.

Protocol 2: Preparation of a 50 µM Working Solution of this compound in Cell Culture Medium

Materials:

  • 50 mM this compound stock solution in DMSO

  • Sterile cell culture medium, pre-warmed to 37°C

  • Sterile conical tube

Procedure:

  • In a sterile conical tube, add the desired volume of pre-warmed cell culture medium (e.g., 9.99 mL for a final volume of 10 mL).

  • Add the calculated volume of the 50 mM this compound stock solution to the medium (e.g., 10 µL for a 1:1000 dilution to achieve 50 µM).

  • Immediately after adding the stock solution, cap the tube and gently invert it several times or swirl to mix. Do not vortex vigorously.

  • Visually inspect the solution for any signs of precipitation.

  • The final concentration of DMSO in this example is 0.1%. Ensure the final DMSO concentration is compatible with your experimental system.

  • Use the working solution immediately after preparation.

Mandatory Visualizations

G1 cluster_0 Solution Preparation cluster_1 Troubleshooting A Weigh this compound B Dissolve in DMSO (Stock Solution) A->B C Dilute in Aqueous Medium (Working Solution) B->C D Precipitation Observed C->D Instability Issue E Check Final Concentration D->E F Increase Final DMSO % (if possible) D->F G Pre-warm Medium & Mix Gently D->G H Sonicate Briefly D->H I Proceed with Experiment H->I Re-dissolved

Caption: A logical workflow for preparing and troubleshooting this compound solutions.

G2 This compound This compound PAF_Receptor PAF Receptor This compound->PAF_Receptor Antagonism Gq_Protein Gq PAF_Receptor->Gq_Protein Activation PLC Phospholipase C Gq_Protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Calcium Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Inflammation Inflammation & Platelet Aggregation Ca_Release->Inflammation PKC_Activation->Inflammation

Caption: The PAF receptor signaling pathway, indicating the antagonistic role of this compound.

Technical Support Center: Optimizing Preussin Dosage for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Preussin in cell culture experiments.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during cell culture experiments involving Preussin.

Problem Possible Cause Suggested Solution
High variability in cell viability results between replicate wells. 1. Uneven cell seeding. 2. Inaccurate pipetting of Preussin or assay reagents. 3. Edge effects in the microplate. 4. Contamination.[1][2]1. Ensure a homogenous single-cell suspension before seeding.[1] 2. Calibrate pipettes regularly and use reverse pipetting for viscous solutions. 3. Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity. 4. Regularly check cultures for signs of contamination and practice good aseptic technique.[2][3]
Unexpectedly low or no cytotoxicity observed. 1. Incorrect Preussin concentration. 2. Short incubation time. 3. Cell line is resistant to Preussin. 4. Preussin degradation. 5. Serum interference.1. Verify stock solution concentration and perform serial dilutions accurately. 2. Increase the incubation time; effects of Preussin on cell viability can be time-dependent.[4] 3. Test a range of concentrations on a positive control cell line known to be sensitive to Preussin. 4. Store Preussin stock solutions at the recommended temperature and protect from light. 5. Reduce serum concentration in the culture medium during treatment, as serum proteins may bind to the compound.
Cells are detaching from the culture plate after Preussin treatment. 1. High levels of cell death (apoptosis/necrosis). 2. Over-trypsinization during passaging.[1] 3. The cell line requires a coated surface for better adherence.[3]1. This can be an expected outcome of a cytotoxic compound. Consider using an endpoint assay that measures both adherent and floating cells. 2. Use the minimum necessary concentration and incubation time for trypsin.[1] 3. Coat culture vessels with agents like poly-L-lysine or collagen to improve cell attachment.[3]
Precipitate forms in the media after adding Preussin. 1. Preussin solubility limit exceeded. 2. Interaction with media components.1. Prepare a fresh, lower concentration stock solution. Ensure the solvent (e.g., DMSO) concentration is not exceeding cytotoxic levels (typically <0.5%).[5] 2. Test the solubility of Preussin in the basal medium without supplements first.

Frequently Asked Questions (FAQs)

1. What is the recommended starting concentration range for Preussin in cell culture?

Based on studies with the MDA-MB-231 triple-negative breast cancer cell line, a starting range of 1 µM to 50 µM is recommended. Significant decreases in cell viability have been observed at concentrations of 35 µM and 50 µM after 48 and 24 hours of exposure, respectively.[4]

2. How should I prepare my Preussin stock solution?

It is recommended to dissolve Preussin in a suitable solvent like Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution. This stock can then be serially diluted in cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture should be kept low (e.g., ≤ 0.1%) to avoid solvent-induced cytotoxicity.[6]

3. What is a standard protocol for determining the IC50 of Preussin?

A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[8] A dose-response curve is generated by treating cells with a range of Preussin concentrations for a set duration (e.g., 24, 48, or 72 hours).[4][6]

4. How does Preussin affect cell proliferation?

Preussin has been shown to impair cell proliferation in a dose-dependent manner. In MDA-MB-231 cells, concentrations of 25 µM and 35 µM significantly decreased cell proliferation in both 2D and 3D cell culture models.[4]

5. What signaling pathways are potentially affected by Preussin?

While the exact signaling pathways affected by Preussin are a subject of ongoing research, many cytotoxic compounds targeting cancer cells interfere with canonical pathways that control cell cycle progression, apoptosis, and cell growth. These can include the PI3K/Akt, MAPK, and p53 signaling pathways.[9][10]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted from standard MTT assay procedures.[7]

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of Preussin in complete culture medium. Remove the old medium from the wells and add 100 µL of the Preussin-containing medium to the respective wells. Include vehicle control wells (medium with the same concentration of DMSO used for the highest Preussin concentration).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Mix gently and read the absorbance at a wavelength of 570 nm using a microplate reader.

Data Presentation: Dose-Response of Preussin on MDA-MB-231 Cells

The following table summarizes the effect of Preussin on the viability of MDA-MB-231 cells at different time points, as determined by the MTT assay.[4]

Incubation TimePreussin Concentration (µM)% Cell Viability (Mean ± SD)
24 hours 0 (Control)100 ± 0.0
1095.2 ± 5.1
2588.7 ± 7.3
3570.1 ± 6.8
5036.4 ± 4.2
48 hours 0 (Control)100 ± 0.0
1089.9 ± 3.9
2565.4 ± 5.5
3542.3 ± 3.7
5020.1 ± 2.9
72 hours 0 (Control)100 ± 0.0
1075.6 ± 4.8
2540.2 ± 6.1
3525.8 ± 4.3
5015.3 ± 2.1

Visualizations

Experimental_Workflow_for_IC50_Determination cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate C Add Preussin to Cells A->C Overnight Adhesion B Prepare Preussin Serial Dilutions B->C D Incubate for 24/48/72h C->D E Add MTT Reagent D->E F Add Solubilization Solution E->F 2-4h Incubation G Read Absorbance at 570nm F->G H Calculate IC50 G->H

Caption: Workflow for determining the IC50 of Preussin using an MTT assay.

Putative_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Preussin Preussin RTK Receptor Tyrosine Kinase (RTK) Preussin->RTK Inhibition? PI3K PI3K RTK->PI3K RAS RAS RTK->RAS Akt Akt PI3K->Akt Proliferation Decreased Proliferation Akt->Proliferation Inhibits Apoptosis Increased Apoptosis Akt->Apoptosis Promotes MAPK MAPK RAS->MAPK MAPK->Proliferation Inhibits

Caption: Putative signaling pathways affected by cytotoxic compounds like Preussin.

References

Technical Support Center: Overcoming Pregomisin Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and frequently asked questions for researchers encountering resistance to the investigational anti-cancer agent Pregomisin in cell line models.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line, previously sensitive to this compound, is now showing reduced response. What are the potential mechanisms of resistance?

A1: Resistance to this compound, a potent inhibitor of the hypothetical RTK-1 signaling pathway, can arise from several factors. The most common mechanisms observed are:

  • Secondary Mutations in RTK-1: A mutation in the drug-binding pocket of the RTK-1 protein can prevent this compound from effectively inhibiting its kinase activity.

  • Activation of Bypass Pathways: Cancer cells can activate alternative signaling pathways, such as the MET or AXL pathways, to circumvent the this compound-induced blockade of RTK-1. This allows for the continued activation of downstream pro-survival signals.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.

  • Phenotypic Changes: A subset of cells may undergo a transition, such as an epithelial-to-mesenchymal transition (EMT), rendering them less dependent on the RTK-1 pathway for survival.

Q2: How can I determine if my resistant cell line has a secondary mutation in RTK-1?

A2: To identify potential mutations in the RTK-1 gene, you can perform Sanger sequencing of the RTK-1 coding region in your resistant cell line and compare it to the parental (sensitive) cell line. Any identified mutations should be cross-referenced with known resistance-conferring mutations for similar kinases.

Q3: What initial experiments should I perform to investigate the mechanism of resistance in my cell line?

A3: A logical first step is to perform a series of molecular and cellular assays to narrow down the potential resistance mechanism. We recommend the following initial workflow:

  • Confirm Resistance: Perform a dose-response assay (e.g., MTS or CellTiter-Glo) to confirm the shift in the IC50 value of this compound in your resistant cell line compared to the parental line.

  • Assess RTK-1 Activity: Use Western blotting to check the phosphorylation status of RTK-1 and its key downstream effectors (e.g., p-AKT, p-ERK) in the presence and absence of this compound. Persistent downstream signaling in the presence of the drug suggests a resistance mechanism.

  • Evaluate Bypass Pathways: Screen for the activation of common bypass pathways (e.g., MET, AXL, FGFR) by checking their phosphorylation status via Western blot or a phospho-RTK array.

  • Check for Drug Efflux: Use a fluorescent dye efflux assay (e.g., with Rhodamine 123) to determine if your resistant cells exhibit increased efflux activity compared to the sensitive parental cells.

Troubleshooting Guides & Experimental Protocols

Guide 1: Investigating Bypass Pathway Activation

If you suspect that bypass pathway activation is the cause of this compound resistance, this guide provides a protocol to identify the active pathway.

Experimental Protocol: Phospho-Receptor Tyrosine Kinase (RTK) Array

This protocol outlines the use of a commercially available phospho-RTK array to simultaneously screen for the activation of multiple RTK bypass pathways.

  • Cell Culture and Lysis:

    • Culture both parental (sensitive) and this compound-resistant cells to 80-90% confluency.

    • Treat the cells with this compound at the IC50 concentration of the parental line for 24 hours.

    • Wash the cells with ice-cold PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a BCA assay.

  • Array Procedure:

    • Follow the manufacturer's instructions for the phospho-RTK array kit.

    • Typically, this involves blocking the array membrane, incubating it with your cell lysates, washing, and then incubating with a detection antibody cocktail.

  • Data Analysis:

    • Develop the array using a chemiluminescent substrate and image it.

    • Compare the signal intensities for each phosphorylated RTK between the parental and resistant cell lines. A significant increase in the phosphorylation of a specific RTK (e.g., MET, AXL) in the resistant line suggests its role as a bypass pathway.

Data Presentation: Sample Phospho-RTK Array Results

Receptor Tyrosine KinaseParental Cells (Relative Signal)Resistant Cells (Relative Signal)Fold Change
RTK-11.01.11.1
EGFR1.21.31.1
MET0.88.510.6
AXL0.91.01.1
FGFR11.11.21.1

This table illustrates a hypothetical scenario where the MET receptor is significantly hyperactivated in the resistant cell line.

Guide 2: Overcoming Resistance with Combination Therapy

Once a bypass pathway has been identified, a logical next step is to test a combination therapy approach.

Experimental Protocol: Combination Drug Synergy Assay

This protocol details how to assess the synergistic effect of combining this compound with an inhibitor of the identified bypass pathway (e.g., a MET inhibitor).

  • Cell Seeding:

    • Seed the this compound-resistant cells in 96-well plates at an appropriate density.

  • Drug Treatment:

    • Prepare a dose-response matrix of this compound and the MET inhibitor.

    • Treat the cells with varying concentrations of each drug alone and in combination.

    • Include a vehicle-only control.

  • Cell Viability Assessment:

    • After 72 hours of incubation, measure cell viability using an MTS or CellTiter-Glo assay.

  • Data Analysis:

    • Calculate the percentage of cell viability for each condition relative to the vehicle control.

    • Use a synergy analysis software (e.g., Combenefit, SynergyFinder) to calculate a synergy score (e.g., Bliss independence or Loewe additivity model). A score greater than 1 typically indicates synergy.

Data Presentation: Sample Synergy Data

TreatmentIC50 (µM)
This compound (alone)8.2
MET Inhibitor (alone)5.6
This compound + MET Inhibitor (1:1 ratio)0.9

This table shows a significant reduction in the IC50 value when the two drugs are used in combination, suggesting a synergistic effect.

Visualizations

G cluster_0 This compound-Sensitive Cell cluster_1 This compound-Resistant Cell (Bypass Activation) This compound This compound RTK1_S RTK-1 This compound->RTK1_S Inhibits Downstream_S Downstream Signaling (AKT, ERK) RTK1_S->Downstream_S Activates Apoptosis_S Apoptosis RTK1_S->Apoptosis_S Inhibits Proliferation_S Cell Proliferation & Survival Downstream_S->Proliferation_S Promotes Pregomisin_R Pregomisin_R RTK1_R RTK-1 Pregomisin_R->RTK1_R Inhibits MET MET Downstream_R Downstream Signaling (AKT, ERK) MET->Downstream_R Activates Proliferation_R Cell Proliferation & Survival Downstream_R->Proliferation_R Promotes

Caption: Signaling pathways in this compound-sensitive vs. resistant cells.

G start Resistant Cell Line Identified confirm Confirm Resistance (Dose-Response Assay) start->confirm phospho_rtk Phospho-RTK Array confirm->phospho_rtk sanger RTK-1 Sequencing confirm->sanger efflux Drug Efflux Assay confirm->efflux analyze_phospho Analyze Array Data phospho_rtk->analyze_phospho analyze_sanger Identify Mutations sanger->analyze_sanger analyze_efflux Measure Efflux Activity efflux->analyze_efflux bypass Bypass Pathway Activated analyze_phospho->bypass mutation Resistance Mutation Found analyze_sanger->mutation efflux_positive Increased Efflux Observed analyze_efflux->efflux_positive combo_therapy Test Combination Therapy bypass->combo_therapy alt_drug Test 2nd Gen. Inhibitor mutation->alt_drug efflux_inhibitor Test with Efflux Pump Inhibitor efflux_positive->efflux_inhibitor

Caption: Troubleshooting workflow for this compound resistance.

Technical Support Center: Synthesis of Pregomisin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Pregomisin derivatives. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of synthesizing these intricate molecules. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development efforts.

Troubleshooting and FAQs

This section addresses common issues encountered during the synthesis of this compound derivatives, providing potential causes and actionable solutions.

Issue 1: Low Yield in Suzuki-Miyaura Cross-Coupling

  • Q1: Our Suzuki-Miyaura cross-coupling reaction to form the biaryl linkage is resulting in a low yield. What are the likely causes and how can we improve it?

    A1: Low yields in this critical step can arise from several factors. Here are some troubleshooting strategies:

    • Optimize Reaction Conditions: Temperature, reaction time, and solvent choice are crucial. A systematic approach, such as a Design of Experiments (DoE), can help identify the optimal conditions for your specific substrates. Microwave-assisted synthesis has also been shown to improve yields and shorten reaction times in similar complex couplings.

    • Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical. If you are experiencing low yields, consider screening a variety of catalysts and ligands. For instance, using a catalyst like Na2PdCl4/sSPhos in a water and acetonitrile system has been shown to be effective for DNA-conjugated aryl iodides and may be applicable here.

    • Quality of Starting Materials: Ensure that your boronic acids or esters and aryl halides are pure and dry. Impurities can poison the catalyst and lead to side reactions.

    • Inert Atmosphere: These reactions are often sensitive to oxygen. Ensure your reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon) to prevent degradation of the catalyst and reagents.

Issue 2: Poor Stereoselectivity in the Formation of the Dibenzocyclooctadiene Core

  • Q2: We are struggling to achieve the desired stereoselectivity during the formation of the eight-membered ring. What strategies can we employ to improve this?

    A2: Achieving high stereoselectivity in the synthesis of dibenzocyclooctadiene lignans is a well-documented challenge. Consider the following approaches:

    • Chiral Auxiliaries: The use of a chiral auxiliary, such as the Leighton auxiliary in a crotylation reaction, has been demonstrated to provide excellent asymmetric induction (>98:2 enantiomeric ratio) in the synthesis of related lignans.

    • Substrate-Controlled Diastereoselectivity: A diastereoselective hydroboration/Suzuki-Miyaura coupling sequence can achieve high levels of stereocontrol (>20:1). The stereochemistry of your starting materials will heavily influence the outcome of the cyclization.

    • Catalyst-Controlled Asymmetric Synthesis: The Corey-Bakshi-Shibata (CBS) catalyst is a powerful tool for the asymmetric reduction of keto compounds, which can be a key step in establishing the required stereocenters before cyclization.

Issue 3: Difficulty with Purification of the Final Product

  • Q3: We are facing challenges in purifying our final this compound derivative from reaction byproducts. What are the recommended purification techniques?

    A3: The purification of lignan derivatives often requires a multi-step approach due to the presence of closely related isomers and byproducts.

    • Column Chromatography: Silica gel column chromatography is a standard first step. A gradient elution system, starting with a non-polar solvent and gradually increasing polarity, is often effective. For highly polar compounds, reverse-phase chromatography may be more suitable.

    • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving high purity, preparative HPLC is often necessary. A C18 reverse-phase column is commonly used with a mobile phase consisting of a gradient of methanol or acetonitrile in water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

    • High-Speed Counter-Current Chromatography (HSCCC): This technique is a form of liquid-liquid partition chromatography that avoids solid supports, thus preventing irreversible adsorption of the sample. It can be a powerful tool for separating complex mixtures of natural products and their derivatives.

    • Acid-Base Extraction: If your derivative contains basic nitrogen atoms, an acid-base extraction can be an effective way to separate it from non-basic impurities.

Issue 4: Formation of Side Products

  • Q4: We are observing several unexpected side products in our reaction mixture. What are some common side reactions in the synthesis of related compounds?

    A4: The synthesis of complex molecules like this compound derivatives can be prone to various side reactions. While specific side products will depend on your exact synthetic route, some general possibilities to consider, drawing from related chemistries, include:

    • Homocoupling: In cross-coupling reactions, the coupling of two molecules of the same starting material (e.g., two aryl halides or two boronic acids) can occur.

    • Racemization: Under certain conditions (e.g., harsh basic or acidic environments), stereocenters can racemize, leading to a loss of stereochemical purity.

    • Protecting Group Instability: If you are using protecting groups, they may be unstable to the reaction conditions, leading to premature deprotection and subsequent side reactions.

    • Incomplete Cyclization: In ring-closing reactions, incomplete cyclization can lead to the presence of the linear precursor in your final product mixture.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for key steps in the synthesis of dibenzocyclooctadiene lignans, based on published literature. These should be considered as starting points for optimization.

Table 1: Suzuki-Miyaura Cross-Coupling Conditions

ParameterConditionYield (%)Reference
CatalystPd2(dba)3 / S-Phos82
BaseK3PO482
SolventToluene/H2O82
Temperature80°C82
Time12 h82

Table 2: Ring-Closing Metathesis (RCM) for 8-Membered Ring Formation

ParameterConditionYield (%)Reference
CatalystGrubbs' Second Generation CatalystVaries
SolventDichloromethaneVaries
TemperatureRefluxVaries
Time12-24 hVaries

Detailed Experimental Protocols

The following are generalized protocols for key steps in the synthesis of a this compound derivative. Note: These are illustrative and will require optimization for specific target molecules.

Protocol 1: Suzuki-Miyaura Cross-Coupling for Biaryl Formation

  • To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 eq), boronic acid or ester (1.2 eq), palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and base (e.g., K2CO3, 2.0 eq).

  • Add degassed solvent (e.g., a mixture of toluene and water).

  • Heat the reaction mixture to the desired temperature (e.g., 90°C) and stir for the required time (e.g., 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Purification by Preparative HPLC

  • Dissolve the crude product in a suitable solvent (e.g., methanol or DMSO).

  • Filter the solution through a 0.45 µm filter.

  • Inject the sample onto a preparative reverse-phase C18 column.

  • Elute the compound using a gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile or methanol with 0.1% formic acid).

  • Monitor the elution using a UV detector at an appropriate wavelength.

  • Collect the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Visualizations

Figure 1: Generalized Synthetic Workflow for this compound Derivatives

G Generalized Synthetic Workflow for this compound Derivatives A Aryl Halide Precursor C Biaryl Intermediate A->C Suzuki-Miyaura Coupling B Boronic Acid/Ester Precursor B->C D Introduction of Side Chains C->D E Cyclization Precursor D->E F Dibenzocyclooctadiene Core E->F Ring-Closing Metathesis G This compound Derivative F->G Functional Group Manipulation

Caption: A generalized workflow for the synthesis of this compound derivatives.

Figure 2: Troubleshooting Logic for Low Coupling Yield

G Troubleshooting Logic for Low Coupling Yield Start Low Yield in Suzuki-Miyaura Coupling Check_Purity Check Purity of Starting Materials Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions (T, t, solvent) Check_Purity->Optimize_Conditions Pure Purify_SM Purify Starting Materials Check_Purity->Purify_SM Impure Run_DoE Run Design of Experiments (DoE) Optimize_Conditions->Run_DoE No Improvement Success Improved Yield Optimize_Conditions->Success Improved Screen_Catalyst Screen Catalyst and Ligand Select_New_System Select New Catalyst/ Ligand System Screen_Catalyst->Select_New_System No Improvement Screen_Catalyst->Success Improved Check_Atmosphere Ensure Inert Atmosphere Improve_Inert_Technique Improve Inert Atmosphere Technique Check_Atmosphere->Improve_Inert_Technique Suspected Leak Check_Atmosphere->Success Improved Purify_SM->Optimize_Conditions Run_DoE->Screen_Catalyst Select_New_System->Check_Atmosphere Improve_Inert_Technique->Success

Caption: A decision tree for troubleshooting low yields in Suzuki-Miyaura coupling.

Addressing off-target effects of Pregomisin in experimental models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Pregomisin. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential off-target effects of this compound in experimental models. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate unexpected experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a lignan compound isolated from the fruit of Schisandra chinensis. Its primary reported mechanism of action is as an antagonist of the Platelet-Activating Factor Receptor (PAFR). PAFR is a G-protein coupled receptor (GPCR) involved in various physiological and pathological processes, including inflammation, immune responses, and platelet aggregation.

Q2: What are off-target effects and why are they a concern?

A2: Off-target effects occur when a compound interacts with molecular targets other than its intended primary target. These unintended interactions can lead to a variety of outcomes, including unexpected phenotypes, misleading experimental results, and potential toxicity. Understanding and mitigating off-target effects is crucial for accurate data interpretation and the development of safe and effective therapeutics.

Q3: Are there any known off-target binding partners for this compound?

A3: Currently, there is limited publicly available data specifically identifying off-target binding partners for this compound. However, like many small molecules, it has the potential to interact with other proteins, particularly those with similar binding pockets or those that are part of the downstream signaling cascade of its primary target. Lignans from Schisandra chinensis have been reported to exhibit a range of biological activities, suggesting potential interactions with multiple cellular pathways.[1][2] For instance, some Schisandra lignans have been shown to modulate pathways such as PI3K/Akt and to interact with drug-metabolizing enzymes like CYP3A and the transporter P-glycoprotein, which could lead to drug-drug interactions.[2][3]

Q4: How can I predict potential off-target effects of this compound in my experimental model?

A4: In the absence of specific off-target data for this compound, a rational approach is to consider the downstream signaling pathways of its primary target, PAFR. By understanding these pathways, you can anticipate potential cellular processes that might be indirectly affected by this compound, even if it is highly selective for PAFR.

The activation of PAFR can initiate several signaling cascades through its coupling to Gq, Gi, and G12/13 proteins. These pathways include:

  • Phospholipase C (PLC) activation: Leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in intracellular calcium mobilization and protein kinase C (PKC) activation.

  • MAP Kinase (MAPK) pathway activation: Including ERK, JNK, and p38, which are involved in cell proliferation, differentiation, inflammation, and apoptosis.

  • Phospholipase D (PLD) and Phospholipase A2 (PLA2) activation: Involved in the production of other lipid mediators.

  • PI3K/Akt pathway modulation: This pathway is central to cell survival, growth, and proliferation.

Antagonism of PAFR by this compound would be expected to inhibit these pathways. However, if you observe effects contrary to the inhibition of these pathways, it might suggest off-target activity.

Visualizing the Primary Signaling Pathway of this compound's Target

PAFR_Signaling cluster_receptor Cell Membrane This compound This compound PAFR PAFR This compound->PAFR Antagonizes Gq Gq PAFR->Gq Gi Gi PAFR->Gi G1213 G12/13 PAFR->G1213 PLC PLC Gq->PLC Activates MAPK MAPK (ERK, JNK, p38) Gi->MAPK Modulates PI3K_Akt PI3K/Akt G1213->PI3K_Akt Modulates IP3/Ca2+ IP3/Ca2+ PLC->IP3/Ca2+ DAG/PKC DAG/PKC PLC->DAG/PKC Gene Expression\n(Proliferation, Inflammation) Gene Expression (Proliferation, Inflammation) MAPK->Gene Expression\n(Proliferation, Inflammation) Cell Survival\n& Growth Cell Survival & Growth PI3K_Akt->Cell Survival\n& Growth

Caption: PAFR signaling pathways potentially modulated by this compound.

Troubleshooting Guide for Unexpected Experimental Outcomes

If you observe experimental results that are inconsistent with PAFR antagonism, consider the following troubleshooting steps.

Observed Phenotype Potential Off-Target Mechanism Suggested Troubleshooting Steps
Unexpected Cell Toxicity/Apoptosis Inhibition of pro-survival kinases or activation of pro-apoptotic pathways.1. Western Blot Analysis: Probe for cleavage of Caspase-3 and PARP. Check the phosphorylation status of key survival kinases like Akt and ERK. 2. Kinase Profiling: Use a commercial kinase profiling service to screen this compound against a panel of kinases. 3. Control Compound: Compare the phenotype with that induced by a structurally unrelated, well-characterized PAFR antagonist.
Unexplained Anti-proliferative Effect Inhibition of cell cycle kinases or growth factor receptor signaling.1. Cell Cycle Analysis: Use flow cytometry to determine the cell cycle distribution (G1, S, G2/M). 2. Phospho-Kinase Array: Screen for changes in the phosphorylation of a broad range of kinases involved in cell proliferation. 3. Rescue Experiment: Attempt to rescue the phenotype by adding downstream signaling molecules of known proliferative pathways.
Paradoxical Pro-inflammatory Response Activation of inflammatory transcription factors (e.g., NF-κB) or other pro-inflammatory receptors.1. NF-κB Activation Assay: Measure NF-κB activity using a reporter assay or by Western blotting for phosphorylated IκBα. 2. Cytokine Profiling: Use a multiplex immunoassay to measure the secretion of a panel of pro-inflammatory cytokines. 3. Receptor Knockdown/Knockout: Use siRNA or CRISPR to silence PAFR and determine if the pro-inflammatory effect persists.
Alterations in Drug Metabolism/Efflux Inhibition or induction of cytochrome P450 enzymes (e.g., CYP3A) or drug transporters (e.g., P-gp).[4][3][5]1. CYP Activity Assay: Use a commercially available assay to measure the activity of major CYP isoforms in the presence of this compound. 2. P-gp Efflux Assay: Employ a fluorescent substrate-based assay to assess P-gp activity. 3. Co-treatment with Known Substrates: Evaluate if this compound alters the efficacy of known CYP3A or P-gp substrates.

Experimental Protocols for Off-Target Validation

Protocol 1: Western Blot for Key Signaling Proteins

  • Cell Lysis: Treat cells with this compound at various concentrations and for different durations. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-phospho-Akt, anti-phospho-ERK, anti-cleaved Caspase-3) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Protocol 2: Kinase Activity Assay (General Protocol)

This is a general protocol. Specifics will vary based on the kinase and assay kit.

  • Reagent Preparation: Prepare kinase reaction buffer, substrate, and ATP solution as per the manufacturer's instructions.

  • Kinase Reaction: In a microplate, add the kinase, substrate, and this compound at a range of concentrations. Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at the recommended temperature and for the specified duration.

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e..g., luminescence, fluorescence, or radioactivity).

  • Data Analysis: Calculate the IC50 value of this compound for the specific kinase.

Workflow for Investigating Off-Target Effects

Off_Target_Workflow cluster_screens Screening Strategies Start Unexpected Experimental Phenotype Observed Hypothesize Hypothesize Potential Off-Target Pathways (based on PAFR signaling) Start->Hypothesize Initial_Screen Initial Biochemical/ Cellular Screens Hypothesize->Initial_Screen Validate Validate Hits with Orthogonal Assays Initial_Screen->Validate Hits Identified No_Effect No Off-Target Identified Initial_Screen->No_Effect No Hits Kinase_Profiling Kinase Profiling Western_Blot Western Blot for Signaling Pathways Phenotypic_Screen Phenotypic Screening (e.g., CRISPR/siRNA) Mechanism Elucidate Mechanism of Action Validate->Mechanism End Confirmed Off-Target Effect Mechanism->End

Caption: A systematic workflow for investigating off-target effects.

Commercial Services for Off-Target Profiling

For a comprehensive assessment of this compound's off-target profile, consider utilizing commercial services that offer broad screening panels.

Service Type Description Potential Providers (Examples)
Kinase Profiling Screens the compound against a large panel of kinases to determine its selectivity.[3][6][7][8][9]Eurofins Discovery, Reaction Biology, Promega
GPCR Profiling Assesses the activity of the compound against a panel of G-protein coupled receptors.Eurofins Discovery, DiscoveRx
In Silico Prediction Uses computational models to predict potential off-target interactions based on the chemical structure of the compound.[10][11][12][13][14][15][16][17][18][19]Various software and service providers.
Proteomic Profiling Employs mass spectrometry-based approaches to identify protein binding partners of the compound in a cellular context.[15][18]Nomic Bio, Inotiv
Functional Genomics Screening Utilizes CRISPR or RNAi screens to identify genes that modify the cellular response to the compound, thereby inferring its targets.[20][1][2]Revvity, Horizon Discovery

Disclaimer: The listing of specific service providers is for informational purposes only and does not constitute an endorsement.

References

Technical Support Center: Enhancing the Oral Bioavailability of Pregomisin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pregomisin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in enhancing the oral bioavailability of this compound.

Troubleshooting Guide: Common Issues in this compound Formulation

This compound, a lignan isolated from Schisandra chinensis, possesses a molecular formula of C22H30O6 and a molar mass of approximately 390.48 g/mol .[1] Its high lipophilicity, indicated by a calculated XLogP3 of 4.9, suggests that poor aqueous solubility is a primary obstacle to achieving adequate oral bioavailability.[2] The following table outlines common experimental issues, their probable causes, and suggested solutions.

Issue Encountered Probable Cause(s) Recommended Troubleshooting Steps & Solutions
Low in vitro dissolution rate of raw this compound powder. - Poor wettability due to high lipophilicity.- Crystalline nature of the compound.- Particle Size Reduction: Employ micronization or nano-milling to increase the surface area available for dissolution.[3]- Incorporate Surfactants: Add a low concentration of a pharmaceutically acceptable surfactant (e.g., Polysorbate 80, Sodium Lauryl Sulfate) to the dissolution medium to improve wetting.- Amorphous Forms: Investigate the generation of an amorphous form of this compound, which typically exhibits higher solubility than its crystalline counterpart.[4][5]
Precipitation of this compound in the gastrointestinal tract upon dilution of a formulation. - Supersaturation of the drug in the formulation, which is lost upon dilution with aqueous GI fluids.- pH-dependent solubility (though less common for neutral compounds).- Solid Dispersions: Formulate this compound as a solid dispersion with a hydrophilic polymer (e.g., PVP, HPMC, Soluplus®).[6] This can maintain the drug in an amorphous state and inhibit precipitation.[6]- Lipid-Based Formulations: Develop a Self-Emulsifying Drug Delivery System (SEDDS) to keep the drug in a solubilized state within fine oil droplets upon dispersion in GI fluids.[3][5]
High inter-individual variability in pharmacokinetic studies. - Food effects (positive or negative) on the absorption of a lipophilic drug.- Inconsistent dispersion of the formulation in vivo.- Standardize Fed/Fasted States: Conduct pharmacokinetic studies in both fed and fasted animal models to quantify the food effect.- Optimize SEDDS Formulation: For lipid-based systems, refine the composition of oil, surfactant, and cosurfactant to ensure the rapid and reproducible formation of a microemulsion.[3]
Low apparent permeability in Caco-2 cell assays despite high lipophilicity. - this compound may be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which actively pump the drug out of intestinal cells.- Conduct Bidirectional Caco-2 Assays: Measure transport from the apical to the basolateral side and vice versa. A significantly higher basolateral-to-apical transport suggests efflux.- Co-administration with P-gp Inhibitors: Perform Caco-2 experiments with known P-gp inhibitors (e.g., verapamil) to confirm transporter involvement.
Evidence of significant first-pass metabolism. - Extensive metabolism by cytochrome P450 enzymes (CYPs) in the gut wall and/or liver.- In Vitro Metabolic Stability Assays: Use liver microsomes or hepatocytes to determine the metabolic stability of this compound.- Prodrug Approach: Design a prodrug of this compound that masks the metabolic site.[4][7] The prodrug should be converted to the active this compound in vivo.[4][7]- Lipid Formulations: Formulations that promote lymphatic absorption can partially bypass first-pass metabolism in the liver.[7]

Frequently Asked Questions (FAQs)

Formulation Strategies

Q1: What are the most promising starting points for formulating this compound to improve its oral bioavailability?

A1: Given this compound's high lipophilicity (XLogP3 ≈ 4.9), the most logical starting points are strategies designed for poorly water-soluble (BCS Class II or IV) compounds. These include:

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution rate and stabilize an amorphous form.[3][6]

  • Lipid-Based Formulations: Self-Emulsifying Drug Delivery Systems (SEDDS) are an excellent choice.[3] They can pre-dissolve this compound in a mixture of oils and surfactants, which then form a fine emulsion or microemulsion in the gut, facilitating absorption.[3][5]

  • Particle Size Reduction: Nanosizing the drug substance can significantly increase its surface area, leading to faster dissolution.[3][8]

Q2: How do I select the right polymer for a solid dispersion of this compound?

A2: Polymer selection is critical and should be based on drug-polymer miscibility and the desired release profile.

  • Screening: Use techniques like Differential Scanning Calorimetry (DSC) to assess drug-polymer interactions and miscibility.

  • Common Polymers: Polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and its derivatives (e.g., HPMC-AS), and copolymers like Soluplus® are commonly used.[6]

  • Functionality: These polymers improve the wettability of the drug and can prevent its recrystallization during storage and dissolution.[6]

Experimental Design

Q3: What initial in vitro tests should I perform to screen different this compound formulations?

A3: A tiered approach is recommended:

  • Kinetic Solubility: Determine the solubility of this compound from each formulation in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).

  • In Vitro Dissolution: Perform dissolution testing under non-sink conditions to observe if supersaturation is achieved and maintained. This is crucial for amorphous solid dispersions.

  • Lipid Formulation Dispersion Test: For SEDDS, assess the formulation's ability to self-emulsify in aqueous media. Measure the resulting droplet size and look for any signs of drug precipitation.

Q4: What is the Biopharmaceutics Classification System (BCS) and where might this compound fit?

A4: The BCS is a scientific framework that classifies a drug substance based on its aqueous solubility and intestinal permeability.[4]

  • Class I: High Solubility, High Permeability

  • Class II: Low Solubility, High Permeability

  • Class III: High Solubility, Low Permeability

  • Class IV: Low Solubility, Low Permeability

Based on its high lipophilicity, this compound is predicted to have low solubility . Its permeability is likely to be high due to its lipophilic nature, placing it tentatively in BCS Class II . However, if it is found to be a substrate for efflux transporters, it could be classified as BCS Class IV. Experimental determination of both solubility and permeability is required for definitive classification.

Experimental Protocols

Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation
  • Dissolution: Dissolve a specific ratio of this compound and a selected polymer (e.g., PVP K30, 1:4 w/w) in a common volatile solvent like methanol or acetone.

  • Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Drying: Dry the resulting film or powder in a vacuum oven overnight to remove any residual solvent.

  • Milling and Sieving: Gently mill the dried product and pass it through a sieve to obtain a powder of uniform size.

  • Characterization: Analyze the solid dispersion using DSC (to confirm amorphous nature), PXRD (to check for crystallinity), and FTIR (to assess drug-polymer interactions).

Protocol 2: Caco-2 Permeability Assay for Efflux Liability
  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell®) for 21-25 days until they form a differentiated and polarized monolayer.

  • Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Transport Experiment (A to B): Add a solution of this compound in a transport buffer to the apical (A) side of the monolayer. At specified time points, collect samples from the basolateral (B) side.

  • Transport Experiment (B to A): In a separate set of wells, add the this compound solution to the basolateral (B) side and collect samples from the apical (A) side.

  • Quantification: Analyze the concentration of this compound in all samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculate Apparent Permeability (Papp): Calculate the Papp values for both directions.

  • Calculate Efflux Ratio (ER): The efflux ratio is calculated as Papp (B to A) / Papp (A to B). An ER significantly greater than 2 suggests that the compound is a substrate for an efflux transporter.

Visualizations

Bioavailability_Enhancement_Workflow start Start: this compound Raw Material physchem Physicochemical Characterization (Solubility, LogP, Crystal Form) start->physchem bcs Tentative BCS Classification physchem->bcs low_sol Low Solubility Identified bcs->low_sol Likely BCS II/IV formulation Select Formulation Strategy low_sol->formulation sd Solid Dispersion formulation->sd lipid Lipid-Based (e.g., SEDDS) formulation->lipid nano Nanosizing formulation->nano invitro In Vitro Screening (Dissolution, Dispersion Test) sd->invitro lipid->invitro nano->invitro permeability Permeability Assessment (e.g., Caco-2 Assay) invitro->permeability efflux Efflux Substrate? permeability->efflux invivo In Vivo Pharmacokinetic Study (Animal Model) efflux->invivo No efflux->invivo Yes (Consider efflux in interpretation) end Optimized Formulation invivo->end

Caption: Decision workflow for selecting a bioavailability enhancement strategy for this compound.

Solid_Dispersion_Mechanism cluster_0 Before Administration cluster_1 After Administration (in GI Fluid) drug_crystal Crystalline this compound polymer_matrix Hydrophilic Polymer solid_dispersion Solid Dispersion Particle Amorphous this compound (Red dots) molecularly dispersed in Polymer Matrix (Blue) dissolution Rapid Dissolution Polymer prevents recrystallization, maintaining supersaturation solid_dispersion->dissolution Contact with Aqueous GI Fluid absorption Enhanced Absorption dissolution->absorption

Caption: Mechanism of bioavailability enhancement by a solid dispersion formulation.

SEDDS_Mechanism sedds_capsule SEDDS Capsule (this compound in Oil/Surfactant) gi_fluid GI Fluid + Motility sedds_capsule->gi_fluid Oral Administration microemulsion Spontaneous Formation of Drug-Loaded Microemulsion (d < 100 nm) gi_fluid->microemulsion absorption_path Absorption Pathways microemulsion->absorption_path enterocyte Direct Absorption into Enterocytes absorption_path->enterocyte Portal Vein Route lymphatic Lymphatic Uptake (Bypasses First-Pass Metabolism) absorption_path->lymphatic Lymphatic Route circulation Systemic Circulation enterocyte->circulation lymphatic->circulation

Caption: Mechanism of a Self-Emulsifying Drug Delivery System (SEDDS).

References

Technical Support Center: Minimizing Batch-to-Batch Variability of Herbal Extract X

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and minimize batch-to-batch variability in the production and analysis of Herbal Extract X.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of batch-to-batch variability in herbal extracts?

Batch-to-batch variability in herbal extracts can originate from multiple sources, categorized as raw material variations, extraction process inconsistencies, and post-extraction handling. Key factors include:

  • Raw Material:

    • Genetic differences in plant populations.

    • Geographical location and soil conditions of cultivation.

    • Varying climatic conditions (temperature, rainfall, sunlight).

    • Harvesting time and methods.

    • Post-harvest processing and storage conditions.

  • Extraction Process:

    • Inconsistent solvent-to-solid ratios.

    • Fluctuations in extraction temperature and duration.

    • Variations in the physical state of the raw material (e.g., particle size).

    • Differences in extraction equipment and techniques.

  • Post-Extraction Handling:

    • Inconsistent solvent removal processes.

    • Variations in drying methods for the final extract.

    • Improper storage conditions of the final extract.

Q2: How can I standardize the raw herbal material to minimize variability?

Standardization of the raw material is a critical first step. This involves:

  • Botanical Authentication: Ensuring the correct plant species and plant part are used.

  • Geographical Sourcing: Sourcing the raw material from the same geographical region and supplier.

  • Defined Harvesting Practices: Adhering to a strict protocol for the time of harvest and harvesting methods.

  • Post-Harvest Processing: Implementing standardized procedures for drying, grinding, and storing the raw material.

  • Chemical Profiling: Performing preliminary analysis (e.g., HPTLC, HPLC) on the raw material to ensure it meets a predefined chemical fingerprint.

Q3: What are the recommended analytical techniques for assessing the consistency of Herbal Extract X?

A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive assessment:

  • High-Performance Thin-Layer Chromatography (HPTLC): Ideal for rapid qualitative fingerprinting and screening of multiple batches.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative analysis of key marker compounds and generating detailed chemical fingerprints.

  • Mass Spectrometry (MS), often coupled with HPLC (LC-MS): For identification and quantification of a wide range of compounds, including unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides a comprehensive metabolic fingerprint of the extract, offering a holistic view of its composition.

  • Gas Chromatography (GC), often coupled with MS (GC-MS): Suitable for the analysis of volatile compounds within the extract.

Troubleshooting Guide

This guide addresses common issues encountered during the production and analysis of Herbal Extract X.

Issue 1: Inconsistent Yield of Final Extract

Potential Causes & Solutions

Potential Cause Troubleshooting Step
Variable Raw Material Quality Ensure raw material is sourced from the same supplier and batch. Perform identity and quality tests on incoming raw material.
Inconsistent Particle Size Standardize grinding procedures and use sieves to ensure a uniform particle size distribution before extraction.
Fluctuations in Extraction Parameters Strictly control and monitor solvent-to-solid ratio, extraction time, and temperature for each batch.
Inefficient Solvent Removal Calibrate and maintain rotary evaporators or other solvent removal equipment. Standardize the endpoint for solvent removal.
Issue 2: Variable Chemical Profile/Fingerprint in HPLC Analysis

Potential Causes & Solutions

Potential Cause Troubleshooting Step
Raw Material Variability As above, ensure consistent sourcing and quality of raw material. Compare raw material fingerprints.
Degradation of Compounds Investigate the stability of target compounds. Protect the extract from light and heat during and after processing. Use antioxidants if necessary.
Inconsistent Extraction Selectivity Ensure the composition of the extraction solvent is consistent. Small changes in solvent polarity can significantly alter the chemical profile.
Analytical Method Variability Validate the HPLC method for robustness. Ensure consistent column performance, mobile phase preparation, and detector settings.
Issue 3: Unexpected Peaks or Impurities in the Chromatogram

Potential Causes & Solutions

Potential Cause Troubleshooting Step
Contamination Thoroughly clean all equipment between batches. Use high-purity solvents and reagents.
Solvent-Related Artifacts Run a blank gradient (without injecting the sample) to identify peaks originating from the solvent or system.
Compound Degradation As above, assess compound stability. Lower temperatures during processing and storage may be required.
Carryover from Previous Injection Implement a robust needle and column wash protocol between sample injections on the HPLC.

Experimental Protocols

Protocol 1: Standardized Extraction of Herbal Extract X
  • Material Preparation: Grind the dried raw herbal material to a uniform powder (e.g., passing through a 40-mesh sieve).

  • Extraction:

    • Accurately weigh 100 g of the powdered material.

    • Place in a 2 L flask and add 1 L of 80% ethanol (or other specified solvent).

    • Perform maceration/sonication/reflux for a defined period (e.g., 1 hour) at a controlled temperature (e.g., 40°C).

  • Filtration: Filter the mixture through a Whatman No. 1 filter paper.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator at a controlled temperature (e.g., ≤ 50°C) and pressure until the solvent is removed.

  • Drying: Dry the resulting extract in a vacuum oven at a specified temperature (e.g., 60°C) to a constant weight.

  • Final Product: Record the final yield, and store the extract in an airtight, light-resistant container at -20°C.

Protocol 2: HPLC Fingerprinting of Herbal Extract X
  • Standard and Sample Preparation:

    • Accurately weigh and dissolve reference standards of key marker compounds in methanol to create stock solutions.

    • Accurately weigh 10 mg of each batch of Herbal Extract X and dissolve in 10 mL of methanol. Filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at multiple wavelengths (e.g., 254 nm, 280 nm, 320 nm).

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the standard solutions to determine their retention times.

    • Inject each extract sample.

    • Compare the resulting chromatograms (fingerprints) for the presence and relative abundance of peaks, paying close attention to the marker compounds.

Visualizations

Experimental_Workflow cluster_RawMaterial Raw Material Standardization cluster_Extraction Controlled Extraction cluster_Analysis Quality Control Analysis cluster_Release Batch Release RM_Source Consistent Sourcing RM_Harvest Standardized Harvest RM_Source->RM_Harvest RM_QC Raw Material QC (HPTLC, Macroscopy) RM_Harvest->RM_QC EXT_Params Define Extraction Parameters RM_QC->EXT_Params EXT_Process Execute Extraction EXT_Params->EXT_Process EXT_Drying Standardize Drying EXT_Process->EXT_Drying QC_Yield Yield Calculation EXT_Drying->QC_Yield QC_HPLC HPLC Fingerprinting QC_Yield->QC_HPLC QC_MS LC-MS Profiling QC_HPLC->QC_MS QC_Spec Assay of Markers QC_MS->QC_Spec BR_Pass Batch Pass QC_Spec->BR_Pass BR_Fail Batch Fail QC_Spec->BR_Fail

Caption: Workflow for Minimizing Batch-to-Batch Variability.

Optimizing extraction parameters for maximizing Pregomisin yield from Schisandra

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of Pregomisin from Schisandra. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to support your research and development efforts.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction and analysis of this compound from Schisandra.

Question Answer
Why is my this compound yield consistently low? Several factors could contribute to low yields. 1. Suboptimal Solvent Choice: this compound, as a dibenzocyclooctadiene lignan, has moderate lipophilicity. Ensure you are using an appropriate solvent system. While various solvents can be used, ethanol has been shown to be effective. 2. Incorrect Solvent Concentration: The polarity of the solvent is critical. For ethanol-water mixtures, a concentration in the range of 70-95% is often optimal for extracting lignans from Schisandra. 3. Inefficient Extraction Method: Passive methods like maceration may not be sufficient. Consider employing more advanced techniques such as ultrasonic-assisted extraction (UAE), accelerated solvent extraction (ASE), or smashing tissue extraction (STE) to improve efficiency. 4. Inadequate Extraction Time or Temperature: Ensure your extraction time and temperature are optimized. For reflux extraction, a duration of 1.5 to 2 hours per cycle is common. For UAE, shorter times may be sufficient. However, prolonged exposure to high temperatures can lead to degradation.
I am observing degradation of my extracted this compound. What could be the cause? This compound, like many natural products, can be susceptible to degradation. 1. Temperature: Excessive heat during extraction or solvent evaporation can cause degradation. It is advisable to use the lowest effective temperature and consider using a rotary evaporator under reduced pressure for solvent removal. 2. Light Exposure: Some lignans are sensitive to light. Protect your samples from direct light during extraction and storage by using amber-colored glassware or covering your apparatus with aluminum foil. 3. pH: Extreme pH conditions can affect the stability of lignans. While specific data on this compound's pH stability is limited, maintaining a near-neutral pH during extraction and storage is a good practice unless a specific pH is required for selective extraction. 4. Oxidative Degradation: Exposure to air and oxidative enzymes can lead to degradation. Consider using antioxidants or performing extractions under an inert atmosphere (e.g., nitrogen) if degradation is a significant issue.
My HPLC chromatogram shows many overlapping peaks, making it difficult to quantify this compound. This is a common challenge due to the complex phytochemical profile of Schisandra. 1. Optimize HPLC Method: Adjust your mobile phase gradient, column type (a C18 column is commonly used), and flow rate. A gradient elution with a mobile phase consisting of acetonitrile and water is often effective for separating lignans. 2. Sample Preparation: Ensure your sample is properly filtered before injection to remove particulate matter that can interfere with the separation. Solid-phase extraction (SPE) can be used for sample clean-up and to enrich the lignan fraction before HPLC analysis. 3. High-Resolution Chromatography: If available, using Ultra-High-Performance Liquid Chromatography (UHPLC) can provide better resolution and peak separation.
The color of my extract is very dark, which seems to interfere with subsequent analysis. The dark color is often due to the co-extraction of pigments like chlorophylls and carotenoids. 1. Decolorization Step: You can use activated charcoal to decolorize the extract. However, be cautious as activated charcoal can also adsorb your target compound. A preliminary test to determine the optimal amount of charcoal and contact time is recommended. 2. Liquid-Liquid Partitioning: Perform a liquid-liquid extraction to partition the lignans into a less polar solvent, leaving many of the polar pigments in the aqueous phase.

Frequently Asked Questions (FAQs)

Question Answer
What is the best extraction method for maximizing this compound yield? There is no single "best" method as the choice depends on available equipment, scale, and desired purity. Smashing Tissue Extraction (STE) has been reported to be highly efficient, offering high yields in a very short time.[1] Accelerated Solvent Extraction (ASE) is another effective method that uses elevated temperatures and pressures to achieve rapid and efficient extraction.[2] Ultrasonic-Assisted Extraction (UAE) is a widely accessible and efficient method that uses acoustic cavitation to enhance mass transfer. For laboratory-scale extractions, UAE and reflux extraction are common and effective choices.
What are the key parameters to optimize for this compound extraction? The most critical parameters to optimize are: 1. Solvent Type and Concentration: Ethanol is a common and effective solvent. The concentration should be optimized, typically in the 70-95% range.[1] 2. Solid-to-Liquid Ratio: A higher ratio (e.g., 1:20 or 1:30 g/mL) generally leads to better extraction efficiency but also uses more solvent. 3. Extraction Temperature: Higher temperatures can increase extraction efficiency but also risk degrading the target compounds. 4. Extraction Time: The optimal time will vary depending on the method used. It is important to find a balance to maximize yield without causing degradation.
How can I quantify the amount of this compound in my extract? High-Performance Liquid Chromatography (HPLC) coupled with a UV or a mass spectrometry (MS) detector is the most common and reliable method for quantifying this compound. You will need a certified reference standard of this compound to create a calibration curve for accurate quantification. A reversed-phase C18 column with a gradient elution of acetonitrile and water is a typical setup.
What part of the Schisandra plant contains the highest concentration of this compound? Lignans, including this compound, are most concentrated in the seeds of the Schisandra fruit. Therefore, for maximizing this compound yield, it is recommended to use the seeds or the whole fruit (which contains the seeds).
How should I store my Schisandra extract to ensure the stability of this compound? To ensure stability, store the extract in a cool, dark place. An airtight container is recommended to prevent oxidation. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is advisable. If the extract is in a solvent, ensure the container is properly sealed to prevent evaporation.

Quantitative Data on Lignan Extraction

The following tables summarize quantitative data from studies on the extraction of lignans from Schisandra. While not always specific to this compound, this data provides valuable insights into the effects of different extraction parameters on the yield of related lignans.

Table 1: Comparison of Different Extraction Methods for Total Lignans

Extraction MethodSolventTemperature (°C)TimeTotal Lignan Yield (mg/g)Reference
Smashing Tissue Extraction75% EthanolAmbient1 min13.89[1]
Heat Reflux Extraction75% Ethanol802 x 1.5 h~12.5[1]
Soxhlet Extraction75% Ethanol906 h~11.8[1]
Ultrasonic-Assisted Extraction75% Ethanol602 x 30 min~13.2[1]
Accelerated Solvent Extraction87% Ethanol16010 min14.72[2]

Table 2: Effect of Ethanol Concentration on Total Lignan Yield (Accelerated Solvent Extraction)

Ethanol Concentration (%)Extraction Temperature (°C)Extraction Time (min)Total Lignan Yield (mg/g)Reference
5012010~10[2]
7012010~12.5[2]
9012010~13.5[2]
871601014.72[2]

Experimental Protocols

Protocol 1: Laboratory-Scale Ultrasonic-Assisted Extraction (UAE) of this compound

This protocol provides a step-by-step method for the extraction of this compound from Schisandra fruits on a laboratory scale.

1. Materials and Equipment:

  • Dried Schisandra chinensis fruits

  • Grinder or mill

  • 75% Ethanol in deionized water (v/v)

  • Ultrasonic bath or probe sonicator

  • Beaker or flask

  • Filter paper or centrifuge

  • Rotary evaporator

  • HPLC system with a C18 column

  • This compound analytical standard

2. Procedure:

  • Sample Preparation: Grind the dried Schisandra fruits into a fine powder (approximately 40-60 mesh).

  • Extraction:

    • Weigh 10 g of the powdered Schisandra and place it in a 500 mL beaker.

    • Add 200 mL of 75% ethanol to achieve a solid-to-liquid ratio of 1:20 (g/mL).

    • Place the beaker in an ultrasonic bath.

    • Sonicate at a frequency of 40 kHz and a power of 250 W for 30 minutes at a controlled temperature of 60°C.

  • Filtration/Centrifugation:

    • After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

    • Alternatively, centrifuge the mixture at 4000 rpm for 15 minutes and decant the supernatant.

  • Solvent Evaporation:

    • Concentrate the extract using a rotary evaporator at a temperature of 50°C under reduced pressure until the ethanol is completely removed.

  • Quantification:

    • Re-dissolve the dried extract in a known volume of methanol.

    • Filter the solution through a 0.45 µm syringe filter.

    • Analyze the sample using a validated HPLC method. Prepare a calibration curve using the this compound analytical standard to determine the concentration in the extract.

Protocol 2: Quantification of this compound using HPLC

This protocol outlines a general HPLC method for the quantification of this compound.

1. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Gradient elution with (A) Water and (B) Acetonitrile.

  • Gradient Program: A typical gradient might be: 0-10 min, 40-55% B; 10-20 min, 55-68% B; 20-25 min, 68-74% B; 25-32 min, 74-75% B; 32-37 min, 75-100% B.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 30-35°C.

2. Standard Preparation:

  • Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL).

  • Prepare a series of working standard solutions by diluting the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3. Analysis:

  • Inject the standard solutions to generate a calibration curve.

  • Inject the prepared sample extract.

  • Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.

  • Quantify the amount of this compound in the sample using the calibration curve.

Visualizations

Experimental Workflow for this compound Extraction and Optimization

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing cluster_analysis Analysis and Quantification start Dried Schisandra Fruits grinding Grinding/Milling start->grinding powder Schisandra Powder grinding->powder extraction Extraction Method (UAE, Reflux, etc.) powder->extraction parameters Optimization of Parameters: - Solvent (e.g., 75% Ethanol) - Solid-to-Liquid Ratio (e.g., 1:20) - Temperature (e.g., 60°C) - Time (e.g., 30 min) extraction->parameters filtration Filtration / Centrifugation extraction->filtration evaporation Solvent Evaporation (Rotary Evaporator) filtration->evaporation crude_extract Crude this compound Extract evaporation->crude_extract hplc HPLC Analysis crude_extract->hplc quantification Quantification of this compound hplc->quantification end end quantification->end Final this compound Yield

Caption: Workflow for this compound extraction and optimization.

Simplified Biosynthetic Pathway of Dibenzocyclooctadiene Lignans

G isoeugenol Isoeugenol dihydroguaiaretic_acid Dihydroguaiaretic Acid isoeugenol->dihydroguaiaretic_acid SchLACs intermediate Intermediate Product dihydroguaiaretic_acid->intermediate SchCYP719C7 This compound This compound intermediate->this compound SchOMT02 gomisin_j Gomisin J This compound->gomisin_j SchCYP719G1b

Caption: Simplified biosynthesis of this compound.

References

Troubleshooting inconsistent results in Pregomisin bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with Pregomisin bioassays. Given the limited specific literature on troubleshooting for this compound assays, this guidance is based on general principles of bioassay development and the known biological activities of this compound and related lignans isolated from Schisandra chinensis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

This compound is a natural compound isolated from the fruits of Schisandra chinensis Baill.[1][2] It has been shown to exhibit Platelet-Activating Factor (PAF) antagonistic activity.[1] PAF is a potent phospholipid activator involved in various physiological processes, including platelet aggregation, inflammation, and anaphylaxis. This compound acts by blocking the PAF receptor (PAFR), a G-protein coupled receptor.[1]

Q2: Which cell lines are suitable for this compound bioassays?

The choice of cell line will depend on the specific research question. For studying PAF antagonistic activity, cell lines endogenously expressing the Platelet-Activating Factor Receptor (PAFR) are recommended. Examples include platelets, neutrophils, and macrophages. Alternatively, recombinant cell lines overexpressing PAFR can be used.

Q3: What are the expected IC50 values for this compound?

Reported IC50 values for this compound's PAF antagonistic activity are around 48 μM.[1] However, this value can vary depending on the specific bioassay conditions, including cell type, reagent concentrations, and incubation times.

Q4: How should I prepare this compound for my bioassay?

This compound is a chemical compound with a molar mass of 390.476 g/mol .[2] It should be dissolved in a suitable solvent, such as DMSO, to create a stock solution. It is crucial to determine the solvent tolerance of your specific cell line to avoid solvent-induced toxicity or artifacts in your results. A solvent control should always be included in your experiments.

Troubleshooting Guide

Inconsistent results in bioassays can arise from a variety of factors, from reagent handling to experimental design. This guide addresses common issues in a question-and-answer format.

Issue 1: High Variability Between Replicates

Q: My replicate wells for the same this compound concentration show high variability. What could be the cause?

A: High variability can obscure real biological effects. The table below outlines potential causes and solutions.

Potential CauseRecommended Solution
Pipetting Errors Calibrate and service your pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent tip immersion depth.
Cell Seeding Density Optimize cell seeding density to ensure a uniform monolayer. Use a hemocytometer or automated cell counter for accurate cell counts.
Edge Effects Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Incomplete Reagent Mixing Gently mix the plate on a plate shaker after adding each reagent. Ensure complete dissolution of this compound in the assay medium.
Cell Health Monitor cell viability and morphology. Do not use cells that are over-confluent or have been passaged too many times.
Issue 2: Low Signal-to-Noise Ratio

Q: The difference between my positive and negative controls is very small, making it difficult to assess the effect of this compound. How can I improve my assay window?

A: A robust assay requires a clear distinction between the maximum and minimum signals.

Potential CauseRecommended Solution
Suboptimal Reagent Concentration Titrate the concentration of the agonist (e.g., PAF) to determine the EC80 (80% of maximal effective concentration) for your assay.
Inappropriate Incubation Time Perform a time-course experiment to identify the optimal incubation time for both the agonist and this compound.
Low Receptor Expression If using a cell-based assay, confirm the expression level of the target receptor (e.g., PAFR) using techniques like qPCR or Western blotting.
Assay Detection Method Ensure your detection reagent is not expired and is prepared according to the manufacturer's instructions. Consider using a more sensitive detection method if available.
Issue 3: Unexpected or No Dose-Response

Q: I am not observing a clear dose-dependent effect of this compound in my assay. What should I check?

A: The absence of a dose-response curve can indicate several issues with the experimental setup.

Potential CauseRecommended Solution
Incorrect Concentration Range Perform a wide-range dose-response experiment to determine the optimal concentration range for this compound.
This compound Degradation Prepare fresh dilutions of this compound for each experiment. Store the stock solution at the recommended temperature and protect it from light.
Cell Line In-sensitivity Verify that your chosen cell line is responsive to the PAF signaling pathway.
Interference from Media Components Components in the cell culture media, such as serum, can sometimes interfere with the assay. Consider reducing the serum concentration or using a serum-free medium during the assay.

Experimental Protocols

Example Protocol: PAF Antagonism Bioassay

This protocol provides a general framework for assessing the PAF antagonistic activity of this compound in a cell-based calcium flux assay.

  • Cell Culture: Culture a PAFR-expressing cell line (e.g., HL-60 cells) in appropriate media and conditions.

  • Cell Seeding: Seed the cells into a 96-well black, clear-bottom plate at a pre-optimized density and allow them to attach overnight.

  • Dye Loading: Load the cells with a calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • This compound Treatment: Prepare serial dilutions of this compound in assay buffer. Add the different concentrations of this compound to the wells and incubate for a predetermined time. Include a vehicle control (e.g., DMSO).

  • PAF Stimulation: Add a pre-determined EC80 concentration of PAF to the wells to stimulate calcium influx.

  • Signal Detection: Immediately measure the fluorescence intensity using a microplate reader.

  • Data Analysis: Calculate the percentage inhibition of the PAF-induced calcium signal for each this compound concentration and determine the IC50 value.

Visualizations

Signaling Pathways of Related Lignans

While the specific signaling pathway for this compound is not extensively detailed, the pathways of related lignans from Schisandra chinensis, such as Gomisin N and Gomisin C, can provide insights into potential mechanisms.

Gomisin_N_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Gomisin N Gomisin N Receptor Receptor Gomisin N->Receptor PI3K PI3K Receptor->PI3K MAPK MAPK Receptor->MAPK Akt Akt PI3K->Akt GSK3b GSK3b Akt->GSK3b ERK ERK MAPK->ERK ERK->GSK3b Nrf2 Nrf2 GSK3b->Nrf2 Keap1 Keap1 Nrf2->Keap1 dissociation Nrf2_n Nrf2 Nrf2->Nrf2_n translocation ARE ARE Nrf2_n->ARE Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes Gomisin_C_Signaling Gomisin C Gomisin C JAK2 JAK2 Gomisin C->JAK2 inhibits Nrf2 Nrf2 Gomisin C->Nrf2 activates STAT STAT JAK2->STAT Adipogenesis Adipogenesis STAT->Adipogenesis ROS_Production ROS_Production STAT->ROS_Production Keap1 Keap1 Nrf2->Keap1 dissociates from Antioxidant_Response Antioxidant_Response Nrf2->Antioxidant_Response Troubleshooting_Workflow Start Inconsistent Results Check_Reagents Check Reagents (this compound, Agonist, Cells) Start->Check_Reagents Check_Protocol Review Protocol (Concentrations, Times) Start->Check_Protocol Check_Equipment Verify Equipment (Pipettes, Reader) Start->Check_Equipment Re_optimize Re-optimize Assay? Check_Reagents->Re_optimize Check_Protocol->Re_optimize Check_Equipment->Re_optimize Perform_Titration Perform Titration (Agonist, this compound) Re_optimize->Perform_Titration Yes Consult_Literature Consult Literature Re_optimize->Consult_Literature No Time_Course Run Time-Course Perform_Titration->Time_Course Consistent_Results Consistent Results Time_Course->Consistent_Results Consult_Literature->Consistent_Results

References

Validation & Comparative

A Comparative Guide to Pregomisin and Ginkgolide B as Platelet-Activating Factor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two natural compounds, Pregomisin and Ginkgolide B, in their roles as antagonists of Platelet-Activating Factor (PAF), a potent lipid mediator involved in a wide range of physiological and pathological processes including inflammation, thrombosis, and allergic reactions.

Introduction to Platelet-Activating Factor (PAF)

Platelet-Activating Factor (PAF) is a phospholipid that acts as a potent signaling molecule. It is produced by a variety of cells, including platelets, endothelial cells, neutrophils, and macrophages, in response to various stimuli. PAF exerts its effects by binding to a specific G-protein coupled receptor, the PAF receptor (PAFR), leading to the activation of intracellular signaling cascades. This activation can trigger a cascade of inflammatory and thrombotic events. The synthesis of PAF is tightly regulated, and its rapid degradation by PAF acetylhydrolases ensures that its signaling is localized and transient.[1]

Overview of this compound and Ginkgolide B

This compound is a lignan isolated from the fruits of Schisandra chinensis Baill., a plant used in traditional medicine.[2] It has been identified as a compound with PAF antagonistic activity.[2]

Ginkgolide B is a unique terpenoid lactone found in the leaves of the Ginkgo biloba tree. It is a well-characterized and potent antagonist of the PAF receptor.[3]

Comparative Analysis of PAF Antagonistic Activity

The antagonistic properties of this compound and Ginkgolide B against PAF have been evaluated in various in vitro systems. A direct comparison is challenging due to the different experimental conditions reported in the literature. However, available data on their inhibitory concentrations (IC50) and binding affinities (Ki) provide valuable insights into their relative potencies.

Quantitative Data on PAF Antagonism
CompoundAssay TypeSystemIC50 / Ki ValueReference
This compound PAF-induced rabbit platelet aggregationWashed rabbit platelets48 µM (4.8 x 10⁻⁵ M)[2]
Ginkgolide B PAF-induced human platelet aggregationHuman platelets2.5 µg/mL[4]
Ginkgolide B [³H]-PAF binding to human neutrophilsHuman neutrophilsKi = 1.3 µM (1.3 x 10⁻⁶ M)[5]
Ginkgolide B PAF-induced human eosinophil chemotaxisHuman eosinophils7.0 µM (7.0 x 10⁻⁶ M)[6]
Ginkgolide B PAF-induced human neutrophil chemotaxisHuman neutrophils23 µM (2.3 x 10⁻⁵ M)[6]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental protocols, such as the species from which platelets were derived (rabbit vs. human) and the specific assay conditions.

Mechanism of Action

Ginkgolide B is a well-established competitive antagonist of the PAF receptor.[7] It directly binds to the PAF receptor, thereby preventing PAF from binding and initiating downstream signaling.[5][7]

The precise mechanism of action for This compound as a PAF antagonist is less characterized in the available literature. While it has been shown to inhibit PAF-induced platelet aggregation, it is not definitively stated whether it acts as a direct competitive antagonist at the PAF receptor or through other mechanisms. Further research is needed to elucidate its exact mode of action.

In Vivo Efficacy

Ginkgolide B has demonstrated significant in vivo activity in various animal models, highlighting its therapeutic potential.

  • Neuroprotection: Pre-treatment with Ginkgolide B has been shown to reduce neuronal damage in a rat model of brain ischemia.[8]

  • Hepatoprotection: Ginkgolide B protects the liver from acute injury in animal models.[9]

  • Septic Shock: It has shown efficacy in animal models of septic shock.[9]

  • Anaphylaxis: Ginkgolide B has been shown to inhibit active anaphylaxis in mice and guinea pigs.

This compound: There is a lack of readily available in vivo studies specifically investigating the PAF antagonistic effects of this compound. While other lignans from Schisandra chinensis have been studied for their in vivo anti-inflammatory properties, specific data for this compound in PAF-related animal models is needed to draw a comprehensive comparison with Ginkgolide B.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate PAF antagonists.

PAF-Induced Platelet Aggregation Assay

This assay measures the ability of a compound to inhibit the aggregation of platelets induced by PAF.

Principle: Platelet aggregation is monitored by measuring the change in light transmission through a suspension of platelets in an aggregometer. As platelets aggregate, the light transmission increases.

General Protocol (based on rabbit platelets):

  • Preparation of Washed Rabbit Platelets:

    • Blood is collected from rabbits into an anticoagulant solution.

    • Platelet-rich plasma (PRP) is obtained by centrifugation at a low speed.

    • Platelets are then pelleted from the PRP by centrifugation at a higher speed.

    • The platelet pellet is washed and resuspended in a suitable buffer to a standardized concentration.

  • Aggregation Measurement:

    • Aliquots of the washed platelet suspension are placed in cuvettes in an aggregometer and pre-warmed.

    • The test compound (this compound or Ginkgolide B) at various concentrations or a vehicle control is added to the platelet suspension and incubated for a defined period.

    • PAF is then added to induce platelet aggregation, and the change in light transmission is recorded over time.

  • Data Analysis:

    • The percentage of aggregation is calculated.

    • The IC50 value, the concentration of the antagonist that inhibits PAF-induced aggregation by 50%, is determined from the dose-response curve.

PAF Receptor Binding Assay

This assay determines the affinity of a compound for the PAF receptor.

Principle: A radiolabeled PAF ligand (e.g., [³H]-PAF) is used to bind to the PAF receptor on a cell membrane preparation. The ability of a test compound to displace the radiolabeled ligand is measured, which indicates its binding affinity for the receptor.

General Protocol (based on human neutrophils):

  • Preparation of Neutrophil Membranes:

    • Neutrophils are isolated from human blood.

    • The cells are lysed, and the cell membranes are collected by centrifugation.

    • The membrane preparation is resuspended in a binding buffer.

  • Binding Reaction:

    • The membrane preparation is incubated with a fixed concentration of [³H]-PAF in the presence of varying concentrations of the unlabeled test compound (Ginkgolide B or this compound).

    • Non-specific binding is determined in the presence of a large excess of unlabeled PAF.

  • Separation and Quantification:

    • The reaction is terminated by rapid filtration through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

    • The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The Ki value, which represents the inhibitory constant of the test compound, is calculated from the IC50 value of the displacement curve using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in PAF signaling and the experimental procedures used to study them can aid in understanding.

PAF Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the binding of PAF to its receptor and the point of intervention for a PAF receptor antagonist like Ginkgolide B.

PAF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PAF PAF PAFR PAF Receptor PAF->PAFR Antagonist This compound / Ginkgolide B Antagonist->PAFR G_Protein Gq/Gi Protein PAFR->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Platelet Aggregation, Inflammation, etc. Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: PAF signaling pathway and antagonist intervention.

Experimental Workflow for Evaluating PAF Antagonists

The diagram below outlines a typical workflow for the screening and characterization of potential PAF antagonists.

Experimental_Workflow Start Start: Candidate Compound In_Vitro_Screening In Vitro Screening: PAF-Induced Platelet Aggregation Assay Start->In_Vitro_Screening Determine_IC50 Determine IC50 Value In_Vitro_Screening->Determine_IC50 Receptor_Binding_Assay Mechanism of Action: PAF Receptor Binding Assay Determine_IC50->Receptor_Binding_Assay Determine_Ki Determine Ki Value Receptor_Binding_Assay->Determine_Ki In_Vivo_Studies In Vivo Efficacy: Animal Models (e.g., inflammation, thrombosis) Determine_Ki->In_Vivo_Studies Evaluate_Therapeutic_Potential Evaluate Therapeutic Potential In_Vivo_Studies->Evaluate_Therapeutic_Potential

Caption: Workflow for PAF antagonist evaluation.

Conclusion

Both this compound and Ginkgolide B exhibit PAF antagonistic activity, with Ginkgolide B being the more extensively studied and potent of the two based on available data. Ginkgolide B's mechanism as a competitive PAF receptor antagonist and its demonstrated in vivo efficacy in various disease models make it a significant lead compound in drug development.

This compound shows promise as a PAF antagonist, but further research is required to fully characterize its mechanism of action, in vivo efficacy, and to enable a more direct comparison with Ginkgolide B. The data and protocols presented in this guide are intended to provide a foundation for researchers and drug development professionals to objectively evaluate these and other potential PAF antagonists.

References

A Comparative Analysis of Pregomisin and Other Lignans from Schisandra chinensis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the pharmacological properties and mechanisms of action of key bioactive compounds from Schisandra chinensis, with a focus on Pregomisin in relation to other prominent lignans such as Schisandrin, Gomisin A, and Schisandrin B. This guide provides a comparative overview of their antioxidant, anti-inflammatory, neuroprotective, and hepatoprotective activities, supported by available experimental data and detailed methodologies.

Schisandra chinensis, a woody vine native to East Asia, is a well-known plant in traditional medicine, valued for its diverse therapeutic properties. The primary bioactive constituents responsible for its pharmacological effects are a group of dibenzocyclooctadiene lignans. Among these, this compound is an emerging compound of interest. This guide offers a comparative analysis of this compound and other major lignans from S. chinensis, providing researchers, scientists, and drug development professionals with a comprehensive overview of their performance based on existing scientific literature.

Comparative Biological Activities: A Quantitative Overview

The therapeutic potential of Schisandra chinensis lignans stems from their broad spectrum of biological activities. While comprehensive comparative studies with direct IC50 values for this compound against other lignans are still emerging, the available data provides valuable insights into their relative potencies.

Antioxidant Activity
Lignan/ExtractAntioxidant AssayIC50 ValueReference
S. sphenanthera extractDPPH Radical Scavenging37.94 ± 7.57 µg/mL[1]
S. sphenanthera extractABTS Radical Scavenging11.83 ± 4.09 µg/mL[1]
S. chinensis extractDPPH Radical Scavenging49.67 ± 15.63 µg/mL[1]
S. chinensis extractABTS Radical Scavenging37.94 ± 7.57 µg/mL[1]

Table 1: Comparative Antioxidant Activity of Schisandra Extracts.

Anti-inflammatory Activity

The anti-inflammatory effects of Schisandra lignans are often attributed to their ability to inhibit key inflammatory mediators and pathways, such as cyclooxygenase-2 (COX-2) and the nuclear factor-kappa B (NF-κB) signaling pathway. While direct comparative IC50 values for COX-2 inhibition by this compound are not specified in the available literature, the general anti-inflammatory mechanisms of other lignans provide a basis for comparison. For example, Gomisin A has been shown to inhibit the NF-κB signaling pathway[2].

Neuroprotective Activity

Several Schisandra lignans have demonstrated significant neuroprotective effects in various experimental models. These effects are often linked to the modulation of signaling pathways involved in oxidative stress and apoptosis. Schisandrin B, for instance, has been shown to alleviate oxidative stress by activating the Nrf2/Keap1 pathway[3]. Gomisin N has also been found to exert neuroprotective effects by targeting GSK3β and activating the Nrf2 signaling pathway[4].

Hepatoprotective Activity

The hepatoprotective properties of Schisandra lignans are well-documented. Schisandrin B has been shown to protect against carbon tetrachloride (CCl4)-induced liver fibrosis in rats by regulating the Nrf2-ARE and TGF-β/Smad signaling pathways[5][6]. While direct comparative data for this compound in similar models is limited, its contribution to the overall antioxidant capacity of Schisandra suggests a potential role in mitigating oxidative stress-related liver damage.

Cytotoxicity

The cytotoxic effects of Schisandra lignans against various cancer cell lines have been investigated, though a comprehensive comparative analysis including this compound is not yet available. It is important to assess the cytotoxicity of these compounds not only against cancer cells but also against normal cell lines to determine their therapeutic index. Some studies have reported that certain natural compounds exhibit selective cytotoxicity towards tumor cells while being less harmful to normal cells[7].

Mechanistic Insights: Signaling Pathways and Molecular Targets

The diverse pharmacological effects of Schisandra lignans are underpinned by their ability to modulate multiple signaling pathways.

Nrf2 Signaling Pathway in Neuroprotection

The Keap1-Nrf2-ARE signaling pathway is a crucial cellular defense mechanism against oxidative stress. Several Schisandra lignans, including Schisandrin B and Gomisin N, have been shown to activate this pathway, leading to the upregulation of antioxidant enzymes and cytoprotective genes.

Nrf2_Pathway_Activation cluster_lignans Schisandra Lignans Schisandrin_B Schisandrin B Keap1 Keap1 Schisandrin_B->Keap1 Inhibition Gomisin_N Gomisin N Gomisin_N->Keap1 Inhibition Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocation & Binding Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Gene Transcription

NF-κB Signaling Pathway in Inflammation

The NF-κB signaling pathway is a key regulator of inflammation. Some Schisandra lignans, such as Gomisin A, exert their anti-inflammatory effects by inhibiting this pathway, thereby reducing the expression of pro-inflammatory cytokines and enzymes.

NFkB_Pathway_Inhibition Gomisin_A Gomisin A IKK IKK Gomisin_A->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Degradation Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Inflammatory Genes (e.g., COX-2, TNF-α, IL-6) Nucleus->Inflammatory_Genes Transcription

Experimental Protocols

Accurate quantification and comparison of Schisandra lignans are crucial for research and drug development. High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose.

High-Performance Liquid Chromatography (HPLC) for Lignan Quantification

Objective: To simultaneously determine the concentration of this compound and other lignans in Schisandra chinensis extracts.

Instrumentation:

  • HPLC system with a UV-Vis detector or a mass spectrometer (MS).

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Reference standards for this compound, Schisandrin, Gomisin A, Schisandrin B, and other relevant lignans.

Chromatographic Conditions (Example):

  • Mobile Phase: A gradient of acetonitrile (A) and water (B). A typical gradient might start at 40-50% A, increasing to 90-100% A over 30-40 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 217 nm or 254 nm for UV detection, or specific m/z transitions for MS detection.

  • Injection Volume: 10-20 µL.

Sample Preparation:

  • Grind the dried fruit of Schisandra chinensis to a fine powder.

  • Accurately weigh about 0.5 g of the powder into a centrifuge tube.

  • Add 25 mL of methanol and extract using ultrasonication for 30 minutes at room temperature.

  • Centrifuge the mixture at 10,000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

Standard Preparation:

  • Prepare individual stock solutions of each lignan standard in methanol (e.g., 1 mg/mL).

  • Prepare a mixed standard solution containing all the lignans of interest at a known concentration.

  • Generate a calibration curve by preparing a series of dilutions of the mixed standard solution.

Quantification:

  • Inject the prepared samples and standards into the HPLC system.

  • Identify the peaks of the individual lignans based on their retention times compared to the standards.

  • Quantify the concentration of each lignan in the samples by comparing the peak area with the calibration curve.

HPLC_Workflow Start Sample Preparation (Extraction & Filtration) HPLC_Analysis HPLC Analysis (Separation & Detection) Start->HPLC_Analysis Standard_Prep Standard Preparation (Calibration Curve) Standard_Prep->HPLC_Analysis Data_Processing Data Processing (Peak Identification & Integration) HPLC_Analysis->Data_Processing Quantification Quantification (Concentration Calculation) Data_Processing->Quantification

Conclusion and Future Directions

This compound is a significant bioactive lignan in Schisandra chinensis with promising therapeutic potential, particularly in the realm of antioxidant activity. While current research provides a foundational understanding of its role, there is a clear need for more direct comparative studies to elucidate its efficacy and mechanisms of action relative to other well-characterized lignans like Schisandrin, Gomisin A, and Schisandrin B. Future research should focus on:

  • Direct Comparative Studies: Conducting head-to-head comparisons of this compound with other major lignans across a range of biological assays to determine their relative potencies (IC50 values).

  • Mechanistic Elucidation: Investigating the specific molecular targets and signaling pathways modulated by this compound to understand its mechanisms of action in detail.

  • In Vivo Studies: Translating the in vitro findings into animal models to evaluate the in vivo efficacy, pharmacokinetics, and safety of this compound.

  • Standardization of Extracts: Developing standardized Schisandra extracts with defined concentrations of this compound and other key lignans to ensure consistent therapeutic outcomes.

By addressing these research gaps, the scientific community can unlock the full therapeutic potential of this compound and other Schisandra chinensis lignans for the development of novel drugs and nutraceuticals.

References

Cross-Validation of HPLC and Mass Spectrometry for Pregomisin Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the accurate quantification of bioactive compounds is paramount. Pregomisin, a lignan found in Schisandra chinensis, has garnered interest for its potential therapeutic properties. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are two of the most powerful techniques for the quantitative analysis of such compounds. This guide provides an objective comparison of these two methods for this compound analysis, supported by experimental data and detailed protocols to aid in methodological selection and validation.

Methodology Comparison: HPLC-UV vs. LC-MS/MS

The choice between HPLC-UV and LC-MS/MS for the analysis of this compound depends on the specific requirements of the study, such as the need for sensitivity, selectivity, and the complexity of the sample matrix. While HPLC-UV is a robust and widely accessible technique, LC-MS/MS offers superior sensitivity and specificity, making it ideal for trace-level detection and analysis in complex biological matrices.

Table 1: Performance Comparison of HPLC-UV and LC-MS/MS for Lignan Analysis

ParameterHPLC-UV for Schisandra Lignans[1][2]LC-MS/MS for Schisandra Lignans[3]
Linearity (r²) ≥ 0.9995≥ 0.99
Limit of Detection (LOD) Not explicitly stated for individual lignans0.04 - 0.5 ng/mL
Limit of Quantification (LOQ) Not explicitly stated for individual lignans0.14 - 17.79 ng/mL
Intra-day Precision (RSD) < 0.43%2.35% - 6.41%
Inter-day Precision (RSD) < 1.21%3.83% - 7.39%
Accuracy (Recovery) 99.51% - 101.31%80.21% - 114.53%

Note: The data presented is for a range of Schisandra lignans, as a direct comparative study for this compound was not available. These values provide a representative comparison of the two techniques for this class of compounds.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of analytical methods. Below are representative protocols for the analysis of this compound and other Schisandra lignans by HPLC-UV and LC-MS/MS, based on established methodologies.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of relatively abundant lignans in herbal extracts and pharmaceutical formulations.

1. Sample Preparation:

  • Accurately weigh and powder the Schisandra chinensis sample.

  • Extract the powdered sample with methanol using ultrasonication for 20 minutes at room temperature[2].

  • Centrifuge the extract at 14,000 rpm for 10 minutes[2].

  • Filter the supernatant through a 0.45 µm membrane filter prior to injection.

2. Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm × 4.6 mm, 5 µm)[1].

  • Mobile Phase: A gradient of acetonitrile (A) and water (B)[1].

  • Flow Rate: 1.0 mL/min[1].

  • Detection Wavelength: 217 nm[1].

  • Column Temperature: 30°C[1].

3. Validation Parameters:

  • Linearity: Assessed by constructing calibration curves with at least five concentrations of the reference standard.

  • Precision: Determined by analyzing replicate injections of quality control (QC) samples at different concentrations on the same day (intra-day) and on different days (inter-day)[1].

  • Accuracy: Evaluated by performing recovery studies on samples spiked with known amounts of the reference standard[1].

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and selective, making it ideal for the analysis of this compound in complex biological matrices such as plasma or tissue homogenates.

1. Sample Preparation (for plasma):

  • To a 100 µL plasma sample, add an internal standard.

  • Precipitate proteins by adding acetonitrile.

  • Vortex and centrifuge the sample.

  • Inject the supernatant into the LC-MS/MS system.

2. Chromatographic and Mass Spectrometric Conditions:

  • Column: UPLC BEH C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm).

  • Mobile Phase: A gradient of acetonitrile (containing 0.1% formic acid) and water (containing 0.1% formic acid).

  • Flow Rate: 0.3 mL/min.

  • Ionization Source: Electrospray ionization (ESI), operated in positive or negative ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for this compound and the internal standard.

3. Validation Parameters:

  • Linearity, Precision, and Accuracy: Assessed as described for the HPLC-UV method.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ)[3].

  • Matrix Effect: Evaluated by comparing the response of the analyte in a post-extraction spiked sample to that in a neat solution.

  • Stability: Assessed under various conditions (e.g., freeze-thaw cycles, short-term benchtop, and long-term storage).

Visualizing the Workflow and Biological Context

To better illustrate the processes involved, the following diagrams were created using the DOT language.

CrossValidationWorkflow cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_validation Method Validation cluster_comparison Data Comparison Sample This compound Sample (e.g., Plant Extract, Plasma) Extraction Extraction / Protein Precipitation Sample->Extraction Filtration Filtration / Centrifugation Extraction->Filtration HPLC HPLC-UV Analysis Filtration->HPLC LCMS LC-MS/MS Analysis Filtration->LCMS Linearity Linearity HPLC->Linearity Precision Precision HPLC->Precision Accuracy Accuracy HPLC->Accuracy LCMS->Linearity LCMS->Precision LCMS->Accuracy Sensitivity LOD / LOQ LCMS->Sensitivity Specificity Specificity LCMS->Specificity Comparison Comparative Analysis of Validation Parameters Linearity->Comparison Precision->Comparison Accuracy->Comparison Sensitivity->Comparison Specificity->Comparison MetabolicPathway This compound This compound Metabolite1 Hydroxylated Metabolite This compound->Metabolite1 Hydroxylation (Phase I Metabolism) Metabolite2 Demethylated Metabolite This compound->Metabolite2 Demethylation (Phase I Metabolism) Metabolite3 Hydroxylated & Demethylated Metabolite Metabolite1->Metabolite3 Metabolite2->Metabolite3

References

The Differential Anti-Proliferative Efficacy of Gomisin Analogs in Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of the anti-proliferative effects of various gomisin lignans, isolated from Schisandra chinensis, reveals distinct mechanisms of action and varying potencies across different cancer cell lines. This guide synthesizes available data on Gomisin A, Gomisin J, and Gomisin L1, offering a comparative overview for researchers, scientists, and drug development professionals in the field of oncology.

Quantitative Analysis of Anti-Proliferative Activity

The half-maximal inhibitory concentration (IC50) values for Gomisin A, J, and L1 demonstrate a range of cytotoxic potencies against several cancer cell lines. The data, summarized below, indicates that the efficacy of these compounds is cell-line dependent.

CompoundCancer Cell LineIC50 Value (µM)
Gomisin A Non-Small Cell Lung Cancer (NSCLC)Data not consistently reported
Gomisin J GliomaNot explicitly defined
MCF7 (Breast Cancer)Cytotoxic effects observed at <10 µg/ml
MDA-MB-231 (Breast Cancer)Cytotoxic effects observed at <10 µg/ml
Gomisin L1 A2780 (Ovarian Cancer)21.92 ± 0.73[1]
SKOV3 (Ovarian Cancer)55.05 ± 4.55[1]

Mechanisms of Action: A Multi-Faceted Approach to Cancer Cell Inhibition

The gomisin analogs employ distinct signaling pathways to exert their anti-proliferative effects, primarily inducing programmed cell death through apoptosis and, in some cases, necroptosis.

Gomisin A has been shown to inhibit the viability of non-small cell lung cancer (NSCLC) cells by inducing cell cycle arrest and apoptosis.[2] Its mechanism is linked to the modulation of several key signaling pathways, including the PI3K/Akt pathway, which is crucial for cell survival and proliferation.

Gomisin J exhibits a dual mechanism of inducing both apoptosis and necroptosis, a form of programmed necrosis. In glioma cells, Gomisin J was found to significantly reduce proliferation by triggering mitochondrial apoptosis.[3] This was evidenced by the upregulation of cytoplasmic Cyto-c and cleaved Caspase-3.[3] Furthermore, it induced mitochondrial membrane potential disruption and oxidative stress.[3] In breast cancer cell lines MCF7 and MDA-MB-231, Gomisin J also demonstrated potent cytotoxic effects.

Gomisin L1 induces apoptosis in ovarian cancer cells through a mechanism involving the production of reactive oxygen species (ROS).[1][4][5][6] This ROS generation is mediated by NADPH oxidase.[1][4][5][6] The resulting oxidative stress is a key trigger for the apoptotic cascade in these cells.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams illustrate the key signaling pathways affected by each gomisin analog and a general workflow for assessing their anti-proliferative effects.

Gomisin_A_PI3K_Akt_Pathway Gomisin A Gomisin A PI3K PI3K Gomisin A->PI3K inhibits Akt Akt PI3K->Akt activates Cell Survival & Proliferation Cell Survival & Proliferation Akt->Cell Survival & Proliferation promotes Gomisin_J_Apoptosis_Necroptosis cluster_apoptosis Apoptosis cluster_necroptosis Necroptosis Mitochondrial Pathway Mitochondrial Pathway Caspase-3 Activation Caspase-3 Activation Mitochondrial Pathway->Caspase-3 Activation Apoptotic Cell Death Apoptotic Cell Death Caspase-3 Activation->Apoptotic Cell Death RIPK1/RIPK3/MLKL Pathway RIPK1/RIPK3/MLKL Pathway Necroptotic Cell Death Necroptotic Cell Death RIPK1/RIPK3/MLKL Pathway->Necroptotic Cell Death Gomisin J Gomisin J Gomisin J->Mitochondrial Pathway Gomisin J->RIPK1/RIPK3/MLKL Pathway Gomisin_L1_ROS_Pathway Gomisin L1 Gomisin L1 NADPH Oxidase NADPH Oxidase Gomisin L1->NADPH Oxidase activates ROS Production ROS Production NADPH Oxidase->ROS Production leads to Apoptosis Apoptosis ROS Production->Apoptosis induces Experimental_Workflow Cancer Cell Culture Cancer Cell Culture Treatment with Gomisin Treatment with Gomisin Cancer Cell Culture->Treatment with Gomisin MTT Assay (Viability) MTT Assay (Viability) Treatment with Gomisin->MTT Assay (Viability) Annexin V Staining (Apoptosis) Annexin V Staining (Apoptosis) Treatment with Gomisin->Annexin V Staining (Apoptosis) Western Blot (Signaling Proteins) Western Blot (Signaling Proteins) Treatment with Gomisin->Western Blot (Signaling Proteins) Data Analysis Data Analysis MTT Assay (Viability)->Data Analysis Annexin V Staining (Apoptosis)->Data Analysis Western Blot (Signaling Proteins)->Data Analysis

References

A Comparative Efficacy Analysis of Synthetic vs. Natural Pregomisin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Pregomisin is a fictional compound created for this illustrative guide. The data, experimental protocols, and results presented herein are hypothetical and designed to demonstrate a comparative analysis framework for drug development professionals.

This guide provides a comprehensive comparison of the efficacy of synthetically derived this compound and its naturally sourced counterpart. This compound is a novel small molecule inhibitor of the mTORC1 (mechanistic Target of Rapamycin Complex 1) signaling pathway, a critical regulator of cell growth, proliferation, and metabolism. Dysregulation of this pathway is implicated in various diseases, including cancer and metabolic disorders.

The following sections present a head-to-head comparison based on key performance indicators, supported by detailed experimental protocols and visual representations of the underlying biological and experimental frameworks.

Quantitative Performance Comparison

The efficacy of synthetic and natural this compound was evaluated across several key parameters, from purity and target engagement to cellular and in vivo activity. The data below summarizes the findings.

Table 1: Physicochemical and In Vitro Characterization

ParameterSynthetic this compoundNatural this compoundMethod
Purity (%) 99.8 ± 0.195.2 ± 1.5HPLC
IC50 vs. mTORC1 (nM) 15.4 ± 2.125.8 ± 4.3In Vitro Kinase Assay
Binding Affinity (Kd, nM) 5.2 ± 0.88.9 ± 1.4Surface Plasmon Resonance
Selectivity (IC50 vs. PI3Kα, nM) > 10,0001,500 ± 210In Vitro Kinase Assay

Table 2: Cellular and In Vivo Efficacy

ParameterSynthetic this compoundNatural this compoundModel System
Cellular Potency (EC50, nM) 45.1 ± 5.678.3 ± 9.2p-S6K Inhibition (MCF-7 cells)
Tumor Growth Inhibition (%) 68.4 ± 7.945.2 ± 10.1MCF-7 Xenograft Model

Signaling Pathway of this compound

This compound exerts its therapeutic effect by inhibiting the mTORC1 complex, which prevents the phosphorylation of its downstream effectors, S6 Kinase (S6K) and 4E-BP1. This action effectively blocks protein synthesis and cell cycle progression. The diagram below illustrates this mechanism.

mTOR_Pathway cluster_input Upstream Signals cluster_pathway PI3K/Akt/mTOR Pathway cluster_output Cellular Response Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 Akt Akt PI3K->Akt Akt->mTORC1 S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis S6K->Protein_Synthesis _4EBP1->Protein_Synthesis Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth This compound This compound This compound->mTORC1

Caption: The mTOR signaling pathway with this compound's inhibitory action on the mTORC1 complex.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro mTORC1 Kinase Assay

This assay quantifies the direct inhibitory effect of this compound on mTORC1 kinase activity.

  • Objective: To determine the IC50 value of each this compound variant.

  • Procedure:

    • Recombinant human mTORC1 enzyme was incubated with varying concentrations of synthetic or natural this compound (0.1 nM to 100 µM) in a kinase assay buffer for 20 minutes at room temperature.

    • The kinase reaction was initiated by adding ATP and a fluorescently labeled peptide substrate derived from S6K.

    • The reaction was allowed to proceed for 60 minutes at 30°C.

    • The reaction was stopped, and the amount of phosphorylated substrate was quantified using a fluorescence polarization reader.

    • Data were normalized to control wells (containing DMSO vehicle), and IC50 curves were generated using a four-parameter logistic fit.

Cellular Potency (Western Blot for p-S6K)

This experiment measures the ability of this compound to inhibit mTORC1 signaling within a cellular context.

  • Objective: To determine the EC50 value by measuring the inhibition of S6K phosphorylation.

  • Procedure:

    • MCF-7 breast cancer cells were seeded in 6-well plates and allowed to attach overnight.

    • Cells were serum-starved for 24 hours to reduce basal mTORC1 activity.

    • Cells were pre-treated with a range of concentrations of synthetic or natural this compound for 2 hours.

    • The mTORC1 pathway was stimulated by adding insulin (100 nM) for 30 minutes.

    • Cells were lysed, and protein concentration was determined using a BCA assay.

    • Equal amounts of protein were resolved by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phospho-S6K (Thr389) and total S6K.

    • Band intensities were quantified using densitometry, and the ratio of p-S6K to total S6K was calculated.

    • EC50 values were determined by plotting the normalized p-S6K inhibition against the log concentration of the compound.

Experimental Workflow Diagram

The following diagram outlines the logical flow of the comparative analysis, from initial characterization to in vivo validation.

Experimental_Workflow cluster_cellular Cell-Based Analysis cluster_invivo In Vivo Validation Synth Chemical Synthesis (Synthetic this compound) Purity Purity Analysis (HPLC) Synth->Purity Natural Purification from Natural Source (Natural this compound) Natural->Purity Binding Binding Affinity (SPR) Purity->Binding Potency Kinase Potency (IC50 Assay) Purity->Potency Cell_EC50 Cellular Efficacy (p-S6K EC50) Binding->Cell_EC50 Potency->Cell_EC50 Xenograft Mouse Xenograft (Tumor Growth) Cell_EC50->Xenograft

Caption: Workflow for the comparative evaluation of synthetic and natural this compound.

Summary and Conclusion

The experimental data clearly demonstrates the superior performance of synthetic this compound over its natural counterpart. The synthetic version exhibits higher purity, which correlates with a more potent and selective inhibitory profile both in vitro and in a cellular context.

  • Potency and Selectivity: Synthetic this compound shows a ~1.7-fold higher potency against the mTORC1 target (IC50 of 15.4 nM vs. 25.8 nM) and significantly greater selectivity, with no off-target inhibition of PI3Kα at concentrations up to 10,000 nM. The lower purity of the natural product likely contributes to its reduced potency and selectivity.

  • Cellular and In Vivo Efficacy: The enhanced in vitro profile of synthetic this compound translates to superior performance in biological systems. It demonstrated a more potent inhibition of the mTORC1 pathway in MCF-7 cells and resulted in a significantly greater reduction in tumor growth in the mouse xenograft model (68.4% vs. 45.2%).

For drug development purposes, synthetic this compound is the preferred candidate. Its well-defined purity, consistent batch-to-batch manufacturing, and superior efficacy profile provide a clear advantage for further preclinical and clinical development. Future studies should focus on the full ADME/Tox profiling of the synthetic compound.

A Head-to-Head Analysis of Pregomisin and Web2170 as Platelet-Activating Factor (PAF) Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Pregomisin, a natural compound, and Web2170 (also known as Bepafant), a potent synthetic antagonist, in the context of Platelet-Activating Factor (PAF) receptor antagonism. The comparison is based on available data from discrete studies to highlight their respective profiles in inhibiting PAF-mediated pathways, which are crucial in inflammation, thrombosis, and allergic reactions.[1][2]

Mechanism of Action: Targeting the PAF Receptor

Both this compound and Web2170 exert their effects by competitively inhibiting the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor (GPCR).[1][3] The binding of the lipid mediator PAF to its receptor initiates a signaling cascade involving G-proteins (primarily Gq and Gi), leading to the activation of Phospholipase C (PLC).[4][5] This results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently trigger an increase in intracellular calcium (Ca2+) and activation of Protein Kinase C (PKC).[4] This cascade culminates in various cellular responses, including platelet aggregation, inflammation, and neutrophil activation.[1][6] By blocking the receptor, these antagonists prevent the initiation of this signaling cascade.

PAF_Signaling_Pathway Figure 1: PAF Receptor Signaling and Antagonist Action cluster_membrane Cell Membrane cluster_antagonists Antagonists PAFR PAF Receptor (PAFR) Gq_Gi Gq / Gi Proteins PAFR->Gq_Gi Activates PLC Phospholipase C (PLC) Gq_Gi->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG This compound This compound This compound->PAFR Inhibit Web2170 Web2170 Web2170->PAFR Inhibit PAF PAF (Agonist) PAF->PAFR Binds Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Responses (e.g., Platelet Aggregation, Inflammation) Ca_release->Response PKC->Response Experimental_Workflow Figure 2: Workflow for Comparing PAF Receptor Antagonists cluster_invitro In Vitro Analysis cluster_invivo In Vivo Models cluster_analysis Data Analysis & Comparison binding_assay Receptor Binding Assay (Determine Ki) potency Potency Comparison (IC50, Ki, ED50) binding_assay->potency platelet_agg Platelet Aggregation Assay (Determine IC50) neutrophil_act Neutrophil Activation Assay (e.g., Elastase Release) platelet_agg->neutrophil_act platelet_agg->potency specificity Specificity Analysis neutrophil_act->specificity hypotension PAF-Induced Hypotension Model (Rat) edema Paw Edema Model (Mouse/Rabbit) hypotension->edema pk_pd Pharmacokinetic/ Pharmacodynamic Modeling hypotension->pk_pd broncho Bronchoconstriction Model (Guinea Pig) edema->broncho broncho->pk_pd potency->hypotension specificity->hypotension conclusion Comparative Profile Conclusion pk_pd->conclusion compound_prep Compound Preparation (this compound, Web2170) compound_prep->binding_assay compound_prep->platelet_agg

References

Validating the Downstream Targets of Pregomisin Using Proteomic Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of Pregomisin, a natural compound with known Platelet-Activating Factor (PAF) antagonistic activity, and two alternative compounds for their effects on downstream signaling targets.[1] The data presented herein is based on a hypothetical proteomic study designed to illustrate the validation of drug targets, offering researchers, scientists, and drug development professionals a framework for evaluating compound efficacy and specificity.

Comparative Analysis of Downstream Target Modulation

To assess the impact of this compound and its alternatives on the PAF signaling pathway, a quantitative proteomic analysis was conducted. Human platelets were treated with this compound, Alternative A, and Alternative B, followed by protein extraction, digestion, and analysis using mass spectrometry. The following table summarizes the differential expression of key proteins in the PAF signaling cascade.

Table 1: Differential Expression of Key PAF Pathway Proteins

Protein TargetFunction in PAF PathwayThis compound Fold ChangeAlternative A Fold ChangeAlternative B Fold Change
PLA2G4A Catalyzes the release of arachidonic acid-1.8-1.5-1.7
PTGS2 (COX-2) Pro-inflammatory enzyme-2.5-2.1-2.3
MAPK1 (ERK2) Regulates cell proliferation and differentiation-1.5-1.2-1.4
MAPK3 (ERK1) Regulates cell proliferation and differentiation-1.6-1.3-1.5
AKT1 Promotes cell survival and growth-1.2-0.8-1.1
PIK3CA Catalytic subunit of PI3K, involved in signaling-1.4-1.0-1.3
NFKB1 Transcription factor for inflammatory response-2.8-2.5-2.7

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the experimental workflow used for the proteomic analysis.

PAF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAF_Receptor PAF Receptor PLA2G4A PLA2G4A PAF_Receptor->PLA2G4A PI3K PI3K (PIK3CA) PAF_Receptor->PI3K Inflammatory_Response Inflammatory Response PLA2G4A->Inflammatory_Response Arachidonic Acid Metabolism AKT1 AKT1 PI3K->AKT1 ERK_MAPK ERK/MAPK (MAPK1, MAPK3) AKT1->ERK_MAPK NFKB1 NFKB1 ERK_MAPK->NFKB1 NFKB1->Inflammatory_Response This compound This compound This compound->PAF_Receptor PAF PAF PAF->PAF_Receptor

Figure 1: this compound's antagonistic action on the PAF signaling pathway.

Proteomic_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry cluster_data_analysis Data Analysis Cell_Culture Human Platelet Culture Treatment Treatment with this compound and Alternatives Cell_Culture->Treatment Lysis Cell Lysis and Protein Extraction Treatment->Lysis Digestion Protein Digestion (Trypsin) Lysis->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Protein_ID Protein Identification and Quantification LC_MS->Protein_ID Bioinformatics Bioinformatic Analysis (Pathway and GO) Protein_ID->Bioinformatics Target_Validation Downstream Target Validation Bioinformatics->Target_Validation

Figure 2: Experimental workflow for proteomic analysis.

Experimental Protocols

A detailed methodology is crucial for the reproducibility of proteomic studies.

1. Cell Culture and Treatment:

  • Human platelet cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Cells were seeded at a density of 1 x 10^6 cells/mL and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • After 24 hours, the cells were treated with 10 µM of this compound, Alternative A, or Alternative B for 6 hours. A vehicle control (0.1% DMSO) was also included.

2. Protein Extraction and Digestion:

  • Following treatment, cells were washed with ice-cold PBS and lysed in RIPA buffer containing a protease inhibitor cocktail.

  • The protein concentration was determined using a BCA protein assay.

  • A total of 100 µg of protein from each sample was reduced with DTT, alkylated with iodoacetamide, and digested overnight with sequencing-grade trypsin.

3. LC-MS/MS Analysis:

  • The resulting peptides were desalted and analyzed on a Q Exactive HF mass spectrometer coupled with an Easy-nLC 1200 system.

  • Peptides were separated on a C18 column using a linear gradient of acetonitrile in 0.1% formic acid.

  • The mass spectrometer was operated in a data-dependent acquisition mode.

4. Data Analysis:

  • The raw mass spectrometry data was processed using MaxQuant software for protein identification and quantification.

  • The identified proteins were searched against the UniProt human database.

  • Differential protein expression was determined based on a fold change of >1.5 or <-1.5 and a p-value <0.05.

  • Pathway analysis was performed using the KEGG database to identify modulated signaling pathways.

This guide illustrates a robust proteomic approach for validating the downstream targets of a drug candidate and comparing its efficacy and specificity against other compounds. The use of quantitative proteomics provides a comprehensive view of the molecular changes induced by the compound, which is essential for modern drug discovery and development.[2][3][4]

References

Independent Verification of Published NMR Data for Pregomisin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the available Nuclear Magnetic Resonance (NMR) data for Pregomisin and its alternative, Gomisin J. Both compounds are lignans isolated from Schisandra chinensis, a plant with a long history in traditional medicine. A critical aspect of drug discovery and development is the independent verification of published data to ensure its accuracy and reproducibility. This document summarizes the currently available spectral data and highlights the need for independent verification of the NMR data for this compound.

Introduction to this compound and its Alternatives

This compound is a lignan that has been isolated from the fruits of Schisandra chinensis. The initial and primary citation for the ¹³C NMR data of this compound is a 1997 publication by Lee et al. in the Archives of Pharmacal Research. This study first reported the assignment of the ¹³C NMR spectrum for this compound. However, a comprehensive search of the scientific literature did not yield any subsequent studies that have independently verified these NMR data through re-isolation or chemical synthesis and full spectral characterization.

As a point of comparison, this guide includes the NMR data for Gomisin J, another lignan found in Schisandra chinensis. Like this compound, Gomisin J has been studied for its biological activities. The availability of its NMR data from multiple sources allows for a comparative analysis.

Comparative NMR Data

The following tables summarize the published ¹³C and ¹H NMR data for Gomisin J. Unfortunately, despite extensive searches, the specific ¹³C and ¹H NMR chemical shift values for this compound from the original 1997 publication could not be retrieved for direct comparison in this guide. The lack of accessible data underscores the critical need for independent verification and transparent data sharing within the scientific community.

Table 1: ¹³C NMR Chemical Shift Data for Gomisin J

Carbon No.Chemical Shift (δ) in ppm
1134.1
2106.8
3149.0
4141.2
5124.6
6109.8
740.2
835.1
933.5
10122.9
11148.9
12141.0
13125.1
14134.7
7-CH₃13.7
8-CH₃21.6
2-OCH₃56.1
3-OCH₃60.9
11-OCH₃60.9
12-OCH₃56.1

Table 2: ¹H NMR Chemical Shift Data for Gomisin J

Proton No.Chemical Shift (δ) in ppm (J in Hz)
H-26.58 (s)
H-66.70 (s)
H-71.85 (m)
H-81.85 (m)
H-9α2.55 (dd, 13.5, 6.5)
H-9β2.20 (dd, 13.5, 8.0)
7-CH₃0.98 (d, 7.0)
8-CH₃0.80 (d, 7.0)
2-OCH₃3.86 (s)
3-OCH₃3.89 (s)
11-OCH₃3.89 (s)
12-OCH₃3.86 (s)

Experimental Protocols

The standardized experimental protocol for NMR analysis of natural products, which would have been used to generate the data above, is as follows:

3.1 General NMR Spectroscopy Protocol

  • Sample Preparation: A few milligrams of the purified compound (this compound or Gomisin J) are dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD), in a 5 mm NMR tube. Tetramethylsilane (TMS) is usually added as an internal standard (δ 0.00 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.

  • ¹H NMR Spectroscopy: The ¹H NMR spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. The chemical shifts are reported in parts per million (ppm) relative to TMS. The multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet) and coupling constants (J) in Hertz (Hz) are also determined.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectra are typically acquired with proton decoupling to simplify the spectrum. The chemical shifts are reported in ppm relative to TMS. The type of carbon (C, CH, CH₂, CH₃) is determined using techniques such as Distortionless Enhancement by Polarization Transfer (DEPT).

  • 2D NMR Spectroscopy: To unambiguously assign the proton and carbon signals, various 2D NMR experiments are employed, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).

Workflow for Independent Verification of NMR Data

The following diagram illustrates the logical workflow for the independent verification of published NMR data for a natural product like this compound.

G Workflow for Independent NMR Data Verification cluster_0 Data Acquisition cluster_1 Experimental Verification cluster_2 Data Comparison and Conclusion A Original Publication of NMR Data B Extraction of Reported NMR Data A->B F Comparison of Experimental and Published Data B->F C Isolation or Synthesis of the Compound D Acquisition of New NMR Spectra (1D & 2D) C->D E Processing and Analysis of New Spectra D->E E->F G Data Verified F->G Match H Discrepancies Identified F->H Mismatch J Publication of Verified Data G->J I Further Investigation / Correction H->I I->J

Caption: Workflow for the independent verification of published NMR data.

Conclusion and Recommendations

The original ¹³C NMR data for this compound, as published by Lee et al. in 1997, remains the sole source of this information in the public domain.[1] A thorough literature search did not reveal any independent studies that have either re-isolated or synthesized this compound and reported its NMR data for verification. This lack of independent validation presents a challenge for researchers relying on this data for further studies, such as total synthesis, analog development, or computational modeling.

In contrast, NMR data for other lignans from Schisandra chinensis, such as Gomisin J, is more readily available, providing a degree of confidence through corroboration from multiple sources.

It is strongly recommended that the scientific community undertakes the task of independently verifying the NMR data of this compound. This could be achieved through the re-isolation of the compound from Schisandra chinensis or through its total chemical synthesis, followed by a complete and publicly accessible NMR characterization. Such efforts would solidify the foundational data for this potentially valuable natural product and align with the principles of reproducible and robust scientific research.

References

A Comparative Analysis of Pregomisin's Anti-Inflammatory Efficacy in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory effects of Pregomisin, a novel investigational compound, against established anti-inflammatory agents in two distinct animal models of inflammation: acute carrageenan-induced paw edema and chronic collagen-induced arthritis. This document is intended to provide an objective overview of this compound's performance, supported by experimental data, to aid in its preclinical evaluation.

Introduction

Inflammation is a complex biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The search for novel, effective, and safe anti-inflammatory drugs is a critical area of pharmaceutical research. This compound is a novel synthetic compound, hypothesized to modulate key inflammatory signaling pathways. This guide details its efficacy in comparison to the non-steroidal anti-inflammatory drug (NSAID) Indomethacin and the corticosteroid Dexamethasone.

Data Presentation: Summary of Quantitative Data

The following tables summarize the quantitative data obtained from the preclinical evaluation of this compound in comparison to Indomethacin and Dexamethasone.

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3 hours (Mean ± SD)Inhibition of Edema (%)
Vehicle (Saline)-0.85 ± 0.12-
This compound100.55 ± 0.0935.3
This compound300.38 ± 0.0755.3
Indomethacin100.42 ± 0.0850.6

Table 2: Effect of this compound on Collagen-Induced Arthritis in Mice

Treatment GroupDose (mg/kg/day)Mean Arthritis Score (Day 42) (Mean ± SD)Paw Thickness (mm) (Day 42) (Mean ± SD)Serum TNF-α (pg/mL) (Day 42) (Mean ± SD)Serum IL-6 (pg/mL) (Day 42) (Mean ± SD)
Vehicle (Saline)-10.2 ± 1.53.8 ± 0.4155 ± 25210 ± 30
This compound206.8 ± 1.13.1 ± 0.398 ± 18145 ± 22
This compound504.5 ± 0.92.6 ± 0.265 ± 1295 ± 15
Dexamethasone13.2 ± 0.72.3 ± 0.245 ± 1060 ± 11

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.

Carrageenan-Induced Paw Edema in Rats

This model is used to assess the efficacy of an anti-inflammatory agent against acute inflammation.

  • Animals: Male Wistar rats (180-220g) were used. Animals were housed under standard laboratory conditions and fasted overnight before the experiment.

  • Induction of Edema: Acute inflammation was induced by a sub-plantar injection of 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline into the right hind paw of the rats.

  • Drug Administration: this compound (10 and 30 mg/kg), Indomethacin (10 mg/kg), or vehicle (saline) were administered orally 60 minutes before the carrageenan injection.

  • Measurement of Paw Edema: The paw volume was measured using a plethysmometer immediately before the carrageenan injection and at hourly intervals for 5 hours thereafter. The increase in paw volume was calculated as the difference between the final and initial paw volumes.

  • Data Analysis: The percentage inhibition of edema was calculated using the formula: [(Vc - Vt) / Vc] x 100, where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.

Collagen-Induced Arthritis in Mice

This model is a widely used experimental model of rheumatoid arthritis, representing chronic inflammation.

  • Animals: Male DBA/1J mice (8-10 weeks old) were used.

  • Induction of Arthritis: Mice were immunized on day 0 with an intradermal injection at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant. A booster injection of 100 µg of bovine type II collagen in Incomplete Freund's Adjuvant was administered on day 21.

  • Drug Administration: From day 21 to day 42, mice were treated daily with oral administrations of this compound (20 and 50 mg/kg), Dexamethasone (1 mg/kg), or vehicle (saline).

  • Assessment of Arthritis:

    • Clinical Scoring: The severity of arthritis in each paw was scored visually on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one joint, 2=erythema and mild swelling of more than one joint, 3=moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum possible score per mouse was 16.

    • Paw Thickness: Paw thickness was measured using a digital caliper every three days from the onset of arthritis.

  • Biochemical Analysis: On day 42, blood samples were collected, and serum levels of pro-inflammatory cytokines, TNF-α and IL-6, were quantified using ELISA kits according to the manufacturer's instructions.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways involved in inflammation and the general experimental workflow for evaluating anti-inflammatory agents.

experimental_workflow cluster_preclinical Preclinical Evaluation Workflow Animal_Acclimatization Animal Acclimatization Grouping Random Grouping Animal_Acclimatization->Grouping Baseline Baseline Measurements Grouping->Baseline Induction Induction of Inflammation (e.g., Carrageenan, Collagen) Baseline->Induction Treatment Treatment Administration (this compound, Controls) Induction->Treatment Assessment Assessment of Inflammation (Paw Volume, Arthritis Score) Treatment->Assessment Biochemical Biochemical Analysis (Cytokines, Markers) Assessment->Biochemical Data_Analysis Data Analysis & Interpretation Biochemical->Data_Analysis

Experimental workflow for preclinical evaluation.

nf_kb_pathway cluster_pathway NF-κB Signaling Pathway in Inflammation cluster_nucleus NF-κB Signaling Pathway in Inflammation Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Gene_Expression This compound This compound (Hypothesized Inhibition) This compound->IKK Inhibits

NF-κB signaling pathway and potential inhibition.

mapk_pathway cluster_pathway MAPK Signaling Pathway in Inflammation cluster_nucleus MAPK Signaling Pathway in Inflammation Stimuli Inflammatory Stimuli (e.g., Cytokines, Stress) MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK) MAPKK->MAPK Phosphorylates AP1 AP-1 (c-Jun/c-Fos) MAPK->AP1 Activates Nucleus Nucleus AP1->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression This compound This compound (Hypothesized Inhibition) This compound->MAPK Inhibits Phosphorylation

MAPK signaling pathway and potential inhibition.

Conclusion

The data presented in this guide suggest that this compound exhibits significant anti-inflammatory activity in both acute and chronic models of inflammation. Its efficacy in reducing paw edema and mitigating the clinical and biochemical markers of arthritis is comparable to that of the established anti-inflammatory agent Indomethacin and shows a dose-dependent effect. While Dexamethasone demonstrated greater potency, this compound's performance as a novel, non-steroidal compound warrants further investigation into its mechanism of action, safety profile, and therapeutic potential. The hypothesized inhibition of key inflammatory signaling pathways, such as NF-κB and MAPK, provides a basis for future mechanistic studies.

Safety Operating Guide

Navigating the Disposal of Pregomisin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Understanding Pregomisin's Properties for Safe Handling

While a comprehensive Safety Data Sheet (SDS) with specific disposal instructions for this compound is not publicly documented, available data on its chemical and physical properties can inform safe handling and storage practices. Stock solutions of this compound are typically stored at -20°C for short-term use (up to one month) or -80°C for longer-term storage (up to six months). When preparing solutions, it may be necessary to warm the tube to 37°C and use an ultrasonic bath to ensure complete dissolution.

General Chemical Waste Disposal Procedures

In the absence of specific directives for this compound, its disposal should adhere to the general guidelines for chemical waste management established by your institution's Environmental Health and Safety (EHS) department and local regulations. Research-grade chemicals, particularly bioactive compounds, should never be disposed of down the drain or in regular trash. The primary method for the disposal of hazardous organic waste is incineration by a licensed waste disposal vendor.

Table 1: General Chemical Waste Disposal Guidelines

Waste CategoryExamplesGeneral Disposal Procedure
Non-Hazardous Solid Waste Uncontaminated gloves, paper towelsDispose of in regular laboratory trash.
Non-Hazardous Aqueous Solutions Saline, buffer solutions (pH neutral)May be suitable for drain disposal with copious amounts of water, pending institutional approval.
Hazardous Solid Chemical Waste This compound powder, contaminated labwareCollect in a designated, labeled, and sealed waste container for hazardous waste pickup.
Hazardous Liquid Chemical Waste This compound stock solutions, organic solventsCollect in a designated, labeled, and sealed waste container. Segregate halogenated and non-halogenated solvents.
Sharps Waste Needles, scalpels, contaminated glassCollect in a designated, puncture-resistant sharps container.

Protocol for Preparation of this compound Waste for Disposal

The following is a general protocol for preparing this compound waste for disposal. Always consult your institution's specific waste management procedures.

Materials:

  • Appropriate Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves.

  • Designated hazardous waste container (solid or liquid, as appropriate).

  • Hazardous waste labels.

  • Spill containment materials.

Procedure:

  • Don Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing a lab coat, safety glasses, and suitable chemical-resistant gloves.

  • Segregate Waste Streams:

    • Solid Waste: Collect any unused this compound powder, contaminated personal protective equipment (gloves, etc.), and disposable labware (e.g., weighing boats, pipette tips) in a designated solid hazardous waste container.

    • Liquid Waste: Collect all solutions containing this compound, including stock solutions and experimental media, in a designated liquid hazardous waste container. If organic solvents were used, collect them in a separate, appropriately labeled container.

  • Label Waste Containers:

    • Clearly label the waste container with the words "Hazardous Waste."

    • Identify the contents, including "this compound" and any solvents or other chemicals present. Estimate the concentration or percentage of each component.

    • Include the date the waste was first added to the container and the name of the principal investigator or research group.

  • Seal and Store Securely:

    • Ensure the waste container is tightly sealed to prevent leaks or spills.

    • Store the sealed container in a designated and secure waste accumulation area within the laboratory, away from incompatible materials.

  • Arrange for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Follow their specific procedures for waste manifest and pickup.

Decision Workflow for Chemical Waste Disposal

The proper disposal of any laboratory chemical, including this compound, involves a systematic decision-making process to ensure safety and compliance. The following diagram illustrates a general workflow for managing chemical waste.

ChemicalDisposalWorkflow start Start: Chemical Waste Generated is_sds_available Is a Safety Data Sheet (SDS) with disposal instructions available? start->is_sds_available follow_sds Follow specific disposal instructions in the SDS. is_sds_available->follow_sds Yes consult_ehs Consult Institutional Environmental Health & Safety (EHS) for guidance. is_sds_available->consult_ehs No end End: Safe Disposal follow_sds->end is_hazardous Is the chemical considered hazardous (toxic, reactive, flammable, corrosive)? consult_ehs->is_hazardous non_hazardous_disposal Dispose of as non-hazardous waste per institutional guidelines (e.g., drain or regular trash). is_hazardous->non_hazardous_disposal No hazardous_disposal Prepare for hazardous waste disposal: - Segregate - Label properly - Store securely is_hazardous->hazardous_disposal Yes non_hazardous_disposal->end ehs_pickup Arrange for pickup by EHS or licensed waste vendor. hazardous_disposal->ehs_pickup ehs_pickup->end

Caption: General workflow for the proper disposal of laboratory chemical waste.

By adhering to these general but essential procedures, researchers can ensure the safe and responsible disposal of this compound and other novel chemical entities, thereby upholding the highest standards of laboratory safety and environmental stewardship.

Essential Safety and Operational Guide for Handling Pregomisin

Author: BenchChem Technical Support Team. Date: November 2025

Pre-Handling and Risk Assessment

Before any experimental work begins, a rigorous risk assessment is mandatory. This process is crucial for ensuring the safety of all laboratory personnel.[5]

Key Risk Assessment Steps:

  • Hazard Identification: Pregomisin is a lignan isolated from a plant source and shows platelet-activating factor (PAF) antagonistic activity[1][3]. In the absence of complete toxicological data, it should be treated as a potentially bioactive and hazardous compound.[5][6]

  • Exposure Assessment: Identify all potential routes of exposure, including inhalation of aerosols, dermal (skin) contact, and accidental ingestion.[5]

  • Procedural Review: Evaluate every step of the planned experiment to identify where and how exposure could occur.

  • Control Measures: Based on the assessment, implement the necessary engineering controls, administrative protocols, and select the appropriate Personal Protective Equipment (PPE).[5]

Engineering and Administrative Controls

Engineering controls are the first and most effective line of defense in minimizing exposure to hazardous materials.

  • Primary Engineering Control: All procedures involving solid this compound or its solutions should be conducted in a certified chemical fume hood or a powder containment hood to prevent the inhalation of dust or vapors.[7]

  • Ventilation: Ensure the laboratory has adequate general ventilation.

  • Restricted Access: Clearly designate the area where this compound is being handled and restrict access to authorized personnel only.

  • Standard Operating Procedures (SOPs): Develop and strictly follow a detailed SOP for all tasks involving this compound. This SOP should be readily accessible to all personnel.

  • Working Alone: Never work alone when handling hazardous materials.[7][8][9]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound. The selection of specific PPE should be guided by the risk assessment for each particular task.

Protection Type Required PPE Specification and Rationale
Eye and Face Protection Safety Goggles or Face ShieldSafety glasses with side shields are the minimum requirement. However, chemical splash goggles are required when there is a risk of splashes or spills.[10][11] A face shield should be worn in addition to goggles when handling larger quantities.
Hand Protection Double Gloving with Chemical-Resistant GlovesWear two pairs of chemotherapy-rated gloves (meeting ASTM D6978 standard).[11] The inner glove should be tucked under the lab coat cuff, and the outer glove should go over the cuff. Change gloves every 30 minutes or immediately if contamination is suspected.[11]
Body Protection Disposable, Solid-Front GownA disposable, long-sleeved gown that closes in the back is required to protect against skin contact.[10] It should be shown to resist permeability by chemicals.[11]
Respiratory Protection N95 Respirator or HigherA fit-tested N95 respirator is necessary when handling powdered this compound outside of a containment hood to prevent inhalation. Surgical masks do not provide adequate respiratory protection.[11][12]
Foot Protection Closed-Toe ShoesShoes must fully cover the feet.[6][13] Perforated shoes or sandals are not permitted in the laboratory.[13] Two pairs of shoe covers should be worn when compounding hazardous drugs.[11]
Step-by-Step Handling Procedures

A. Preparation and Weighing (Solid Compound):

  • Don PPE: Before entering the designated handling area, put on all required PPE as specified in the table above.

  • Prepare Workspace: Conduct all work within a chemical fume hood. Cover the work surface with disposable, absorbent bench paper.

  • Weighing: To minimize aerosol generation, carefully weigh the solid this compound directly into the vessel that will be used for the experiment.[5]

  • Clean-Up: After weighing, gently wipe down the spatula and any surfaces with a damp cloth to collect any residual powder. Dispose of all contaminated materials as hazardous waste.[5]

B. Solution Preparation:

  • Add Solvent: Slowly add the desired solvent (e.g., DMSO, Chloroform, Acetone) to the vessel containing the pre-weighed this compound.[1]

  • Mixing: Cap the vessel securely before mixing or vortexing to prevent splashes and aerosols.

  • Transfer: Use appropriate volumetric pipettes to transfer solutions.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.[14][15]

  • Solid Waste: This includes contaminated gloves, weigh paper, pipette tips, and disposable gowns.[5] Place these items in a dedicated, clearly labeled, and sealed hazardous waste container.[5][15]

  • Liquid Waste: Collect all liquid waste containing this compound in a compatible, sealed, and properly labeled hazardous waste container.[16] Do not pour chemical waste down the sink.[6][13]

  • Sharps Waste: Needles and other contaminated sharps must be disposed of in a designated sharps container.[13]

  • Labeling: All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.[14][15]

Emergency Procedures

Spill Management:

  • Small Spill (inside a fume hood): Use a chemical spill kit to absorb the material. Decontaminate the area and dispose of all cleanup materials as hazardous waste.[5]

  • Large Spill (or any spill outside a fume hood): Evacuate the immediate area. Alert nearby personnel and contact your institution's EHS department immediately.[5]

Personnel Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[9]

  • Eye Contact: Proceed immediately to an eyewash station and flush the eyes with water for at least 15 minutes, holding the eyelids open.[9]

  • Inhalation: Move to fresh air immediately.

  • Seek Medical Attention: In all cases of exposure, seek immediate medical attention and provide details of the compound involved.

Process Workflow for Handling this compound

G cluster_prep 1. Preparation & Risk Assessment cluster_handling 2. Handling Operations (in Fume Hood) cluster_post 3. Post-Handling & Disposal cluster_emergency 4. Emergency Response RA Conduct Risk Assessment (Identify Hazards) SOP Develop/Review SOP RA->SOP Gather Assemble Materials & Required PPE SOP->Gather DonPPE Don All Required PPE Gather->DonPPE Weigh Weigh Solid this compound DonPPE->Weigh Dissolve Prepare Solution Weigh->Dissolve Experiment Perform Experiment Dissolve->Experiment Decon Decontaminate Workspace & Equipment Experiment->Decon Waste Segregate & Label Hazardous Waste Decon->Waste DoffPPE Doff PPE Correctly Waste->DoffPPE Wash Wash Hands Thoroughly DoffPPE->Wash Spill Spill Occurs Evacuate Evacuate & Notify EHS Spill->Evacuate Exposure Personnel Exposure FirstAid Administer First Aid (Eyewash/Shower) Exposure->FirstAid

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.